2-(3-Fluorophenyl)propan-2-amine hydrochloride
Description
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Properties
IUPAC Name |
2-(3-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOAYCHHIFQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis pathway of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
An In-depth Technical Guide to the Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a tertiary carbinamine of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies, grounded in fundamental organic chemistry principles. Each pathway is analyzed from a retrosynthetic perspective, with detailed mechanistic discussions and practical, field-proven experimental protocols.
Introduction and Strategic Overview
2-(3-Fluorophenyl)propan-2-amine, and its hydrochloride salt[1][2], is a substituted α,α-dimethylbenzylamine derivative. The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical and pharmacological properties, making it a valuable building block. The core challenge in its synthesis lies in the efficient construction of the quaternary carbon center attached to the nitrogen atom. This guide explores two principal and validated approaches to achieve this:
-
Pathway A: Reductive Amination of a Propanone Precursor. This is a highly convergent and widely utilized strategy that builds the amine directly from a corresponding ketone.
-
Pathway B: The Ritter Reaction from a Tertiary Alcohol. This classic method offers an alternative route via a carbocation intermediate, showcasing a different fundamental transformation.
A retrosynthetic analysis reveals the key precursors required for these approaches.
Retrosynthetic Analysis
A logical deconstruction of the target molecule, 2-(3-Fluorophenyl)propan-2-amine, points directly to two key intermediates: 3-Fluorophenylacetone (for Pathway A) and 2-(3-Fluorophenyl)propan-2-ol (for Pathway B). Both intermediates are readily accessible from the common starting material, 3'-Fluoroacetophenone.
Caption: Retrosynthetic analysis of the target amine.
Synthetic Pathways and Mechanistic Discussion
This section details the forward synthesis for each proposed pathway, explaining the rationale behind the chosen reactions and conditions.
Pathway A: Reductive Amination of 3-Fluorophenylacetone
This is arguably the most direct route to the target amine. It involves the initial synthesis of the key ketone intermediate, 3-Fluorophenylacetone[3][4][5], followed by its conversion to the amine via reductive amination.
Step 1: Synthesis of 3-Fluorophenylacetone
While 3-Fluorophenylacetone is commercially available, its synthesis from more fundamental precursors is instructive. A common laboratory-scale synthesis starts from 3'-Fluoroacetophenone[6][7][8]. One established method is analogous to the synthesis of other phenylacetones, involving a Darzens condensation followed by hydrolysis and decarboxylation, or via a nitropropene intermediate. For instance, a general procedure for a similar compound involves the reduction of a fluorinated 2-nitropropene derivative using iron powder in acidic conditions[9].
Step 2: Reductive Amination via the Leuckart-Wallach Reaction
The Leuckart reaction is a robust and classic method for the reductive amination of ketones, particularly well-suited for synthesizing α,α-disubstituted amines.[10][11][12] It utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[10][13]
-
Mechanism: The reaction proceeds through the formation of an intermediate iminium ion. Formamide (or ammonia from the decomposition of ammonium formate) attacks the carbonyl carbon of 3-Fluorophenylacetone.[13] Subsequent dehydration yields a resonance-stabilized iminium cation. A hydride is then transferred from formate (or a related species), reducing the iminium ion to the N-formyl amine derivative. This N-formyl intermediate is then hydrolyzed under acidic or basic conditions to yield the final primary amine.[11]
Pathway B: Synthesis via the Ritter Reaction
The Ritter reaction provides an excellent alternative for creating tertiary carbinamines from tertiary alcohols.[14][15] This pathway avoids the direct handling of the ketone and proceeds through a stable tertiary carbocation intermediate.
Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol
The requisite tertiary alcohol, 2-(3-Fluorophenyl)propan-2-ol[16][17], is readily prepared from 3'-Fluoroacetophenone via a Grignard reaction. Treatment of the ketone with one equivalent of methylmagnesium bromide (CH₃MgBr) in an ethereal solvent, followed by an aqueous acidic workup, yields the tertiary alcohol with high efficiency.
Step 2: The Ritter Reaction
The Ritter reaction transforms the tertiary alcohol into an N-alkyl amide using a nitrile in the presence of a strong acid, such as sulfuric acid.[14][18][19]
-
Mechanism: The strong acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule. This generates a stable tertiary benzylic carbocation. The lone pair on the nitrogen of the nitrile (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[18] This intermediate is subsequently attacked by water during the workup, leading to a tautomerization and hydrolysis sequence that produces an N-acetylated amine. Finally, this amide is hydrolyzed (typically under strong acid or base conditions) to afford the desired 2-(3-Fluorophenyl)propan-2-amine.
Visual Summary of Synthetic Pathways
Caption: Forward synthesis workflows for Pathways A and B.
Detailed Experimental Protocol: Leuckart-Wallach Synthesis (Pathway A)
This protocol describes the synthesis of 2-(3-Fluorophenyl)propan-2-amine from 3-Fluorophenylacetone.
Materials and Reagents:
-
3-Fluorophenylacetone (1.0 eq)
-
Ammonium formate (≥4.0 eq)
-
Formic acid (optional, to drive equilibrium)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets or concentrated solution)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Separatory funnel and standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-Fluorophenylacetone (1.0 eq) and ammonium formate (4.0 eq). The large excess of ammonium formate serves as both the aminating agent and the reducing agent.
-
Thermal Reaction: Heat the mixture under reflux. The reaction temperature should be maintained between 160-185°C.[12] The reaction is typically monitored by TLC until the starting ketone is consumed (usually 6-12 hours). The mixture will become viscous as the reaction progresses.
-
Hydrolysis of the Formamide: After cooling to room temperature, slowly and cautiously add concentrated hydrochloric acid to the reaction mixture. This step should be performed in a well-ventilated fume hood as gas evolution may occur. Heat the acidified mixture to reflux for 4-8 hours to hydrolyze the intermediate N-formyl amine to the primary amine salt.
-
Workup and Isolation (Free Base): Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution. This step must be done carefully in an ice bath to manage the exothermic neutralization. This process liberates the free amine.
-
Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(3-Fluorophenyl)propan-2-amine as an oil.
Final Step: Formation of the Hydrochloride Salt
-
Dissolve the crude amine free base in a minimal amount of a non-polar solvent like anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether or bubble dry HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the final product, this compound.
Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3'-Fluoroacetophenone | 3-F-Ph-C(=O)CH₃ | C₈H₇FO | 138.14 | 455-36-7[6][8] |
| 3-Fluorophenylacetone | 3-F-Ph-CH₂C(=O)CH₃ | C₉H₉FO | 152.17 | 1737-19-5[3][4] |
| 2-(3-Fluorophenyl)propan-2-ol | 3-F-Ph-C(OH)(CH₃)₂ | C₉H₁₁FO | 154.18 | 401-76-3[16][17] |
| 2-(3-Fluorophenyl)propan-2-amine | 3-F-Ph-C(NH₂)(CH₃)₂ | C₉H₁₂FN | 153.20 | 74702-89-9[20] |
| 2-(3-Fluorophenyl)propan-2-amine HCl | [3-F-Ph-C(NH₃⁺)(CH₃)₂]Cl⁻ | C₉H₁₃ClFN | 189.66 | 689232-61-9[1] |
References
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3-Fluorophenylacetone | 1737-19-5 | FF63216 - Biosynth.
-
Preparation of Tertiary Alkyl Carbinamines, Propargylamines, and α-Heteroarylamines by Ketone-Based Aminoalkylation | The Journal of Organic Chemistry - ACS Publications.
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Highly Functionalized tertiary-Carbinols and Carbinamines from the Asymmetric γ-Alkoxyallylboration of Ketones and Ketimines with the Borabicyclodecanes | Organic Letters - ACS Publications.
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Highly functionalized tertiary-carbinols and carbinamines from the asymmetric γ-alkoxyallylboration of ketones and ketimines with the borabicyclodecanes - PubMed.
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US5306821A - Process for the preparation of tertiary carbinamines - Google Patents.
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Ritter reaction - Wikipedia.
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Ritter Reaction - Organic Chemistry.
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3-Fluorophenylacetone (CAS 1737-19-5) - Cayman Chemical.
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Leuckart reaction - Wikipedia.
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This compound - AbacipharmTech-Global Chemical supplier.
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3-Fluorophenylacetone | C9H9FO | CID 137185 - PubChem - NIH.
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3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem.
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3'-Fluoroacetophenone | 455-36-7 - ChemicalBook.
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3'-Fluoroacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.
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3'-Fluoroacetophenone 99 455-36-7 - Sigma-Aldrich.
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3'-Fluoroacetophenone 455-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd.
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This compound, min 95%, 100 mg.
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2-(3-FLUOROPHENYL)PROPAN-2-AMINE [P98934] - ChemUniverse.
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2-(3-fluorophenyl)propan-2-ol | 401-76-3 | ChemScene.
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2-(3-fluorophenyl)propan-2-ol - ChemicalBook.
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2-Fluorophenylacetone synthesis - ChemicalBook.
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The Ritter reaction is especially valuable for the synthesis of 3^{ \cir.. - Filo.
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Leuckart reaction - Sciencemadness Wiki.
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Ritter Reaction - Organic Chemistry Portal.
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
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US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents.
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An In-depth Technical Guide to 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS Number: 689232-61-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)propan-2-amine hydrochloride, with CAS number 689232-61-9, is a synthetic organic compound of significant interest in modern medicinal chemistry. Structurally, it is a fluorinated analog of phenethylamine, placing it in a class of compounds with known psychoactive and pharmacological properties. More specifically, its classification as a "Protein Degrader Building Block" by chemical suppliers points to its primary utility in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its biological context, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 689232-61-9 | Multiple |
| Molecular Formula | C₉H₁₃ClFN | PubChem[1] |
| Molecular Weight | 189.66 g/mol | PubChem[1] |
| Appearance | White to off-white solid (inferred) | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO (as a hydrochloride salt) | General Knowledge |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | - |
| Storage | Store at room temperature in a dry, well-ventilated place. | Supplier Data |
Structural Elucidation: The structure features a phenyl ring substituted with a fluorine atom at the meta-position, and a propan-2-amine hydrochloride moiety. The fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions with biological targets. The hydrochloride salt form enhances its stability and aqueous solubility, making it easier to handle and use in subsequent chemical reactions.
Synthesis of this compound
Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-Fluorophenyl)ethan-1-one
-
To a solution of 3-fluorobenzaldehyde in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-fluorophenyl)ethanol.
-
Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel and celite, and concentrate the filtrate to obtain 1-(3-fluorophenyl)ethan-1-one.
Step 2: Reductive Amination to form 2-(3-Fluorophenyl)propan-2-amine
-
In a sealed vessel, dissolve 1-(3-fluorophenyl)ethan-1-one in methanol.
-
Add ammonium chloride (10 equivalents) and a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Seal the vessel and heat to 60-70 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude 2-(3-fluorophenyl)propan-2-amine in anhydrous diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether (2M) until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
Biological Context and Potential Mechanism of Action
As a fluorinated amphetamine analog, this compound is predicted to have activity within the central nervous system. Amphetamines and their analogs are known to act as monoamine releasing agents, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. They can also inhibit the reuptake of these neurotransmitters.
The primary mechanism of action for such compounds involves their uptake into presynaptic neurons via monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron into the synaptic cleft. This results in an overall increase in synaptic levels of dopamine, norepinephrine, and serotonin, leading to stimulant effects.
The 3-fluoro substitution on the phenyl ring can influence the compound's potency and selectivity for the different monoamine transporters compared to its non-fluorinated counterpart.
Application in Targeted Protein Degradation (TPD)
The most significant application for this compound is as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
A PROTAC consists of three components:
-
A ligand that binds to the POI.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as a versatile precursor for the "warhead" or POI-binding ligand, or as a component of the linker. The primary amine group provides a convenient handle for further chemical modification and attachment to the rest of the PROTAC molecule.
Figure 2: General mechanism of action of a PROTAC utilizing a building block derived from this compound.
Workflow for PROTAC Synthesis using this compound
Figure 3: A simplified workflow for the synthesis and evaluation of a PROTAC using this compound.
Safety and Handling
Specific toxicological data for this compound is not available. Therefore, it should be handled with care, assuming it is a hazardous substance. The following precautions are based on safety data sheets for structurally related compounds.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound (CAS 689232-61-9) is a valuable building block for medicinal chemists and drug discovery scientists. Its structural relationship to amphetamine analogs suggests potential bioactivity, while its primary utility lies in its application in the synthesis of PROTACs for targeted protein degradation. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, its biological context, and its role in the development of novel therapeutics, based on available information and established scientific principles. As with any research chemical, it should be handled with appropriate safety precautions.
References
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PubChem. 4-Fluoroamphetamine hydrochloride. [Link]
- Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
This technical guide delves into the physicochemical properties of 2-(3-Fluorophenyl)propan-2-amine hydrochloride, a compound of interest within the broader class of fluorinated phenethylamines. It is crucial to acknowledge at the outset that this specific molecule, identified by CAS Number 689232-61-9, is a less-studied structural isomer of more well-documented psychoactive compounds. Consequently, a significant portion of the available data is computational or inferred from analogous structures. This guide is structured to provide a robust framework for researchers, transparently distinguishing between established data, predicted properties, and proposed methodologies. Our objective is to equip scientists with the foundational knowledge and practical tools necessary for the rigorous scientific investigation of this compound, emphasizing the principles of self-validating experimental design and authoritative scientific grounding.
Chemical Identity and Structural Elucidation
This compound is a synthetic compound belonging to the amphetamine family. Structurally, it is a primary amine with a phenylpropane skeleton. The key features of its molecular architecture are a fluorine atom substituted at the meta-position (position 3) of the phenyl ring and a gem-dimethyl group at the second carbon of the propane chain, which also bears the amine group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-fluorophenyl)propan-2-amine;hydrochloride | |
| CAS Number | 689232-61-9 | [1][2] |
| Molecular Formula | C₉H₁₃ClFN | [3] |
| Molecular Weight | 189.66 g/mol | [3] |
| Canonical SMILES | CC(C)(C1=CC(=CC=C1)F)N.Cl | [3] |
| InChI Key | XJXOAYCHHIFQRA-UHFFFAOYSA-N | [3] |
| Physical Form | Solid, powder (reported by vendors) |
Physicochemical Characteristics: A Blend of Predicted and Inferred Data
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Remarks and Scientific Rationale |
| Melting Point | Not available | Expected to be a crystalline solid with a relatively high melting point, characteristic of hydrochloride salts of amines. |
| Boiling Point | Not available | Not applicable as it is a salt; would likely decompose at high temperatures. |
| pKa (amine) | ~9-10 | The primary amine group is expected to have a pKa in this range, similar to other phenethylamine derivatives. This is a critical parameter for understanding its behavior in physiological and chromatographic systems. |
| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | The fluorine atom increases lipophilicity compared to the non-fluorinated analogue. This value suggests moderate lipid solubility and the potential to cross the blood-brain barrier.[4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | This value, indicative of the polar surface area, suggests good potential for oral bioavailability and cell permeability.[3] |
| Solubility | Soluble in water, methanol, ethanol, DMSO. Sparingly soluble in non-polar organic solvents. | As a hydrochloride salt, it is expected to be soluble in polar protic solvents. The solubility in DMSO is also anticipated to be good, facilitating in vitro assay preparation. |
Synthesis Pathway: A Proposed Methodological Approach
While specific synthesis routes for this compound are not widely published, a plausible and efficient method is the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis. A proposed workflow is outlined below.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of 2-(3-Fluorophenyl)propan-2-ol
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromofluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of acetone in anhydrous THF dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(3-fluorophenyl)propan-2-ol.
Step 2: Ritter Reaction and Hydrolysis to form 2-(3-Fluorophenyl)propan-2-amine
-
To a stirred solution of 2-(3-fluorophenyl)propan-2-ol in acetonitrile, add concentrated sulfuric acid dropwise at a temperature maintained below 10°C.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, the N-acetyl derivative, is filtered, washed with water, and dried.
-
Reflux the crude N-(1-(3-fluorophenyl)-1-methylethyl)acetamide in an excess of aqueous hydrochloric acid for several hours.
-
Cool the solution and wash with diethyl ether to remove any unreacted starting material.
-
Make the aqueous layer basic with a concentrated solution of sodium hydroxide.
-
Extract the liberated amine with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous potassium carbonate, and evaporate the solvent to yield 2-(3-fluorophenyl)propan-2-amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(3-fluorophenyl)propan-2-amine in a minimal amount of diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Analytical Methodologies for Characterization and Quantification
The following are proposed analytical methods for the characterization and quantification of this compound. These methods are based on standard procedures for phenethylamine derivatives and would require validation for this specific compound.[5]
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the compound and for quantification in various matrices.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 261 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Diagram of Analytical Workflow
Caption: Proposed analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: For the identification and confirmation of the compound, particularly in complex matrices.
Proposed GC-MS Method:
-
Column: A non-polar column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: The hydrochloride salt is not volatile. Therefore, derivatization (e.g., acetylation or silylation) or analysis of the free base after extraction is necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: For the unambiguous structural elucidation of the molecule.
Expected ¹H NMR Signals (in D₂O):
-
Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.
-
Methyl protons: A singlet at approximately δ 1.5-1.7 ppm, integrating to 6 protons.
Expected ¹³C NMR Signals:
-
Aromatic carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large coupling constant.
-
Quaternary carbon (C-amine): A signal around δ 50-60 ppm.
-
Methyl carbons: A signal around δ 25-30 ppm.
Expected ¹⁹F NMR Signals:
-
A single resonance for the fluorine atom on the phenyl ring.
Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions (as KBr pellet):
-
N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
-
N-H bend (amine salt): Around 1500-1600 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹.
-
C-F stretch: A strong absorption in the range of 1000-1300 cm⁻¹.
Pharmacological and Toxicological Profile: An Extrapolation from Analogues
There is a lack of specific pharmacological and toxicological data for this compound. However, based on its structural similarity to other fluorinated amphetamines, a profile can be inferred.[6][7] Fluorination of amphetamines can alter their potency, duration of action, and selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin).
-
Expected Pharmacological Action: As a stimulant of the central nervous system, it is likely to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters.[6] The position of the fluorine atom and the gem-dimethyl group may influence its selectivity and potency at the dopamine, norepinephrine, and serotonin transporters.
-
Potential for Abuse: Given its structural relationship to amphetamine, there is a potential for abuse.
-
Toxicology: The toxicological profile is unknown. Research on other fluorinated amphetamines suggests that neurotoxicity can be a concern.[8]
It is imperative that any research into the biological effects of this compound be conducted with appropriate ethical and safety considerations.
Stability and Storage
-
Stability: As a hydrochloride salt, this compound is expected to be more stable than its free base form. It should be protected from moisture and light. Long-term stability studies have not been reported.
-
Storage: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a compound for which there is a notable absence of comprehensive, publicly available experimental data. This guide has sought to bridge this gap by providing a detailed overview of its known and predicted properties, along with robust, scientifically-grounded proposals for its synthesis and analysis. It is our hope that this document will serve as a valuable resource for researchers, enabling them to approach the study of this and other novel compounds with a framework that is both innovative and methodologically sound. The pursuit of knowledge in this area must be accompanied by a commitment to rigorous experimental validation and safety.
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A Technical Guide to the Structural Analogs of 2-(3-Fluorophenyl)propan-2-amine: Synthesis, Characterization, and Structure-Activity Relationships
Authored for Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide provides an in-depth exploration of the structural analogs of 2-(3-fluorophenyl)propan-2-amine, a core scaffold with significant potential in medicinal chemistry. As a substituted phenethylamine, this molecule serves as a foundational template for developing novel psychoactive agents, particularly those targeting monoamine transporters. We will dissect the key structural components of the parent molecule, detail synthetic strategies for analog development, and outline robust protocols for pharmacological characterization. By integrating synthetic chemistry with functional biology, this guide aims to elucidate the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, offering a roadmap for the rational design of next-generation therapeutic agents.
Introduction: The Phenethylamine Scaffold and the Role of Fluorination
The phenethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of neurologically active compounds. Its derivatives are known to interact with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—which are pivotal in regulating mood, attention, and executive function.[1] The parent compound, 2-(3-fluorophenyl)propan-2-amine, is a structural analog of amphetamine, characterized by two key modifications: a fluorine atom on the phenyl ring and gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain.
The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence metabolic stability by blocking sites susceptible to oxidative metabolism and can alter the acidity of nearby protons, affecting receptor-ligand interactions. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity.[2][3]
This guide will systematically explore the design, synthesis, and evaluation of analogs based on this fluorinated scaffold, providing the technical foundation necessary for researchers to innovate within this chemical space.
Core Molecular Architecture and Strategies for Analog Design
The structure of 2-(3-fluorophenyl)propan-2-amine offers several key points for chemical modification to probe the structure-activity landscape. A systematic approach to analog design involves modifying each component of the molecule to understand its contribution to biological activity.
-
The Phenyl Ring: The aromatic ring is a primary site for modification. Altering the position of the fluorine atom (e.g., to the 2- or 4-position) or introducing additional substituents (e.g., chlorine, methoxy groups) can modulate selectivity and potency at monoamine transporters.[4][5]
-
The Propan-2-amine Backbone: The gem-dimethyl group on the alpha-carbon sterically hinders metabolism by monoamine oxidase (MAO), typically increasing the duration of action. Modifications at this position are less common but could influence transporter interaction.
-
The Amine Group: The primary amine is crucial for interaction with monoamine transporters. N-alkylation (e.g., N-methylation to form an analog of methamphetamine) can significantly impact potency and the mechanism of action, often shifting a compound from a pure reuptake inhibitor to a monoamine releasing agent.[6]
The logical relationship for designing and evaluating these analogs is depicted in the workflow below.
Caption: Workflow for the design, synthesis, and evaluation of novel analogs.
Synthetic Pathways to 2-(Aryl)propan-2-amine Analogs
The synthesis of 2-(aryl)propan-2-amines can be achieved through several established routes. The choice of pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring. A common and versatile method involves the Curtius rearrangement.[7][8]
Example Protocol: Synthesis via Curtius Rearrangement
This protocol describes a general pathway for synthesizing substituted 2-methyl-1-phenyl-2-propanamine compounds, which can be adapted for the 3-fluoro analog.
Step 1: Synthesis of 2-methyl-1-(substituted phenyl)-2-butyronitrile
-
Rationale: This step forms the core carbon skeleton. Using a strong base allows for the alkylation of isobutyronitrile with a substituted benzyl halide.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve isobutyronitrile in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution to a low temperature (-78°C to 0°C).
-
Slowly add a strong organic base (e.g., Lithium diisopropylamide, LDA).
-
After stirring, add the desired substituted benzyl chloride (e.g., 3-fluorobenzyl chloride) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting nitrile by column chromatography.
Step 2: Hydrolysis to 2-methyl-1-(substituted phenyl)-2-butyric acid
-
Rationale: The nitrile is hydrolyzed to a carboxylic acid, which is the necessary precursor for the Curtius rearrangement.
-
Reflux the nitrile from Step 1 in a solution of a strong base (e.g., NaOH or KOH) in a suitable solvent (e.g., ethanol/water mixture) at a high temperature (80°C - 220°C).[7]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration and wash with cold water.
Step 3: Curtius Rearrangement and Amine Formation
-
Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate intermediate, which is then hydrolyzed to the primary amine. This is a classic method for producing amines from carboxylic acids with the loss of one carbon atom.[8]
-
Convert the carboxylic acid to an acyl azide. This can be achieved by first forming the acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with sodium azide, or by direct reaction with diphenylphosphoryl azide (DPPA).
-
Gently heat the acyl azide in an inert solvent (e.g., toluene). The azide will rearrange to an isocyanate, releasing nitrogen gas.
-
Treat the isocyanate intermediate with aqueous acid (e.g., HCl) and heat to hydrolyze the isocyanate to the desired primary amine, which will be protonated as the hydrochloride salt.
-
Isolate the final product, 2-(3-fluorophenyl)propan-2-amine hydrochloride, through crystallization or other purification techniques.
Pharmacological Characterization: Elucidating the Mechanism of Action
The primary pharmacological targets for phenethylamine analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[9] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron.[9] Compounds can act as either reuptake inhibitors (blocking the transporter) or as releasing agents (reversing the direction of transport).[10][11]
Distinguishing between these mechanisms is crucial for understanding a compound's pharmacological profile. This is typically achieved using in vitro neurotransmitter uptake inhibition assays in cell lines stably expressing the human transporters (hDAT, hNET, hSERT) or in synaptosomal preparations.[12][13]
Protocol: In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol outlines a fluorescence-based method for assessing a compound's ability to inhibit monoamine transporter activity.[14][15]
1. Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT in the appropriate growth medium.
-
The day before the assay, seed the cells into 96-well or 384-well black, clear-bottom microplates at an optimized density (e.g., 40,000-60,000 cells/well for 96-well plates) to ensure a confluent monolayer on the day of the experiment.[14]
2. Compound Preparation:
-
Prepare a dilution series of the test compounds (analogs) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Include a known inhibitor as a positive control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
3. Assay Procedure:
-
Wash the cell monolayer with assay buffer.
-
Add the diluted test compounds to the wells and pre-incubate for a set time (e.g., 10-30 minutes) at 37°C.[16]
-
Initiate the uptake reaction by adding a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits).[14][15]
-
Immediately add a masking dye that quenches the fluorescence of the extracellular substrate. This ensures that only the signal from the intracellularly transported substrate is measured.
-
Transfer the plate to a fluorescence plate reader capable of bottom-reading.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes).
-
The rate of fluorescence increase is proportional to the transporter activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transporter activity is inhibited).
The interaction between the analog and the monoamine transporter is a key step in its mechanism of action.
Caption: Interaction of analogs with the monoamine transporter system.
Structure-Activity Relationship (SAR) Analysis
By synthesizing a matrix of analogs and evaluating their IC₅₀ values at DAT, NET, and SERT, a clear SAR can be established. This allows for the rational design of compounds with desired potency and selectivity profiles.
Key SAR Observations in Phenethylamines:
-
Ring Substitution: Halogen substitution at the para position of the phenyl ring often enhances affinity for SERT.[17][18][19] The effect of meta or ortho substitution, as in the parent compound, can vary and must be empirically determined.
-
N-Alkylation: N-methylation generally increases potency as a releasing agent compared to the primary amine. Larger N-alkyl groups can decrease activity.
-
Alpha-Alkylation: The gem-dimethyl group on the alpha-carbon, as in 2-(3-fluorophenyl)propan-2-amine, provides steric bulk that prevents metabolism by MAO but may also influence how the molecule docks within the transporter binding site.
Table 1: Hypothetical IC₅₀ Data for a Series of Analogs
| Compound ID | Phenyl Substitution | N-Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Selectivity Profile |
| Parent | 3-Fluoro | -H | 250 | 150 | 800 | NET > DAT > SERT |
| Analog A | 4-Fluoro | -H | 400 | 300 | 120 | SERT > NET > DAT |
| Analog B | 3-Fluoro | -CH₃ | 80 | 50 | 650 | NET > DAT > SERT (Enhanced Potency) |
| Analog C | 3-Chloro | -H | 200 | 120 | 750 | NET > DAT > SERT |
| Analog D | 3,4-Dichloro | -H | 150 | 90 | 50 | NET/SERT > DAT |
This systematic approach allows researchers to fine-tune the molecular structure to achieve specific pharmacological goals, whether it be developing a selective norepinephrine reuptake inhibitor (NRI), a dopamine-norepinephrine releasing agent (DNRA), or a compound with a more balanced profile.
Conclusion and Future Directions
The 2-(3-fluorophenyl)propan-2-amine scaffold represents a fertile ground for the discovery of novel central nervous system agents. The principles of medicinal chemistry, guided by systematic analog design and robust pharmacological evaluation, are paramount to unlocking its full potential. By understanding the intricate structure-activity relationships, researchers can rationally design molecules with tailored selectivity and potency for monoamine transporters. Future work should focus on exploring a wider range of substitutions on the phenyl ring and characterizing the functional activity (inhibitor vs. releaser) of promising compounds to build a comprehensive understanding of this important chemical class.
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Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. (URL: [Link])
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Wang, S., Zhu, A., Paudel, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. (URL: [Link])
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Technical Guide: In Vitro Pharmacological Profiling of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
2-(3-Fluorophenyl)propan-2-amine hydrochloride, a structural analog of phentermine and the fluoroamphetamines, presents a compelling profile for investigation as a neuromodulatory agent.[1][2][3] Direct pharmacological data on this specific molecule is not extensively published, necessitating a predictive and methodological approach to its in vitro characterization. This guide provides a comprehensive framework for elucidating its mechanism of action, potency, and selectivity. Based on its structural similarity to known sympathomimetic amines, the primary hypothesis is that this compound functions as a monoamine transporter ligand, likely acting as a norepinephrine and dopamine releasing agent or reuptake inhibitor.[4][5] This document outlines the critical in vitro assays required to test this hypothesis, detailing the scientific rationale behind each experimental choice and providing validated, step-by-step protocols.
Introduction and Scientific Rationale
This compound belongs to the phenethylamine class. Its core structure is identical to the well-characterized anorectic agent phentermine, with the addition of a fluorine atom at the meta-position of the phenyl ring.[3][6] In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability and increase lipophilicity, which can facilitate passage across the blood-brain barrier.[2]
The pharmacology of its closest analogs provides a logical starting point for our investigation:
-
Phentermine: Functions primarily by stimulating the release of norepinephrine (NE) and, to a lesser extent, dopamine (DA).[5] This action in the hypothalamus is believed to suppress appetite.[4]
-
Positional Isomers (2-FA, 3-FA): Isomers like 2-fluoroamphetamine and 3-fluoroamphetamine are known central nervous system stimulants that act as monoamine releasing agents, with varying selectivity for dopamine, norepinephrine, and serotonin transporters.[1][2][7]
Therefore, the central scientific objective is to determine if this compound interacts with monoamine transporters (NET, DAT, and SERT) and to characterize the nature of this interaction—whether it is a competitive antagonist (blocker) or a substrate that induces reverse transport (releaser).
Proposed In Vitro Profiling Cascade
A tiered approach is recommended to systematically build a pharmacological profile. The workflow begins with confirming the primary targets and progresses to defining the functional activity.
Caption: Putative mechanism: Substrate-induced neurotransmitter release.
Conclusion
While direct published data on this compound is limited, a robust in vitro characterization is achievable through a systematic profiling cascade. The methodologies outlined in this guide, progressing from target affinity determination to functional mechanism-of-action studies, provide a scientifically rigorous framework. The anticipated pharmacological profile, based on its close structural relationship to phentermine and fluoroamphetamines, is that of a potent norepinephrine and dopamine releasing agent. This comprehensive in vitro analysis is a critical first step in determining the therapeutic potential and safety profile of this novel compound.
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A Technical Guide to the Preliminary Toxicity Screening of 2-(3-Fluorophenyl)propan-2-amine hydrochloride: An In Silico and In Vitro Approach
Abstract
The progression of a novel chemical entity, such as 2-(3-Fluorophenyl)propan-2-amine hydrochloride, from discovery to a viable candidate for further development is contingent upon a rigorous and early assessment of its safety profile. With no publicly available toxicological data for this specific compound, a de novo screening strategy is imperative. This guide delineates a multi-tiered, scientifically robust framework for the preliminary toxicity screening of this compound. By integrating computational (in silico) toxicology with a targeted suite of in vitro assays, this approach prioritizes efficiency, ethical considerations, and the early identification of potential liabilities. We will detail the rationale and methodologies for assessing genotoxicity, cytotoxicity, and cardiotoxicity, adhering to internationally recognized standards such as the OECD Test Guidelines. The objective is to construct a foundational safety profile that enables informed, data-driven decisions in the early stages of the research and development pipeline.
Introduction: The Imperative for Early Safety Profiling
This compound is a substituted phenethylamine derivative. While its specific biological activities are not widely documented, its structural class warrants a careful toxicological evaluation. The modern paradigm in toxicology has shifted significantly from a heavy reliance on late-stage animal testing towards a model that emphasizes early, predictive screening using New Approach Methodologies (NAMs).[1] This shift is driven by the need to reduce costs, accelerate development timelines, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
The U.S. Tox21 collaborative program exemplifies this paradigm shift, moving toward in vitro methods to prioritize compounds and develop predictive models for adverse health effects in humans.[2] In vitro toxicology screening is a pivotal tool for decreasing the attrition of novel drug candidates as they advance through the development process.[3] This guide, therefore, proposes a systematic, tiered approach, beginning with computational predictions and progressing to confirmatory biological assays.
Tier 1: In Silico Toxicity Prediction – A Predictive Foundation
The initial step in our screening cascade is the use of in silico, or computational, models. This approach is rapid, cost-effective, and requires no physical synthesis of the compound, making it an ideal first-pass filter.[1][4] The underlying principle is that a chemical's structure dictates its biological activity, allowing us to predict potential toxicities by comparing it to vast databases of known compounds.
Causality and Experimental Choices
We employ a dual-pronged computational strategy to maximize predictive power, as recommended by guidelines like the ICH M7 for mutagenicity assessment. This involves using two orthogonal (complementary) methods: one expert rule-based and one statistical-based.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that correlate molecular structures with specific toxicological endpoints.[4][5] By analyzing the physicochemical properties and structural fragments of this compound, QSAR can predict liabilities such as mutagenicity, carcinogenicity, and organ-specific toxicities.[4]
-
Expert Rule-Based Systems (e.g., DEREK Nexus): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with specific toxicities. The presence of such an alert in our target molecule serves as a qualitative warning.
In Silico Screening Workflow
The workflow begins with generating a digital representation of the molecule and submitting it to various predictive models.
Caption: Workflow for in silico toxicity prediction.
Data Presentation and Interpretation
The results are summarized to guide subsequent testing. A positive finding, such as a structural alert for mutagenicity, does not condemn the molecule but significantly raises the priority for its experimental evaluation.
| Toxicology Endpoint | QSAR Prediction | Expert System Alert | Confidence Level | Recommendation |
| Bacterial Mutagenicity | Negative | No Alert | High | Proceed to in vitro Ames test for confirmation. |
| hERG Inhibition | Positive | Equivocal | Medium | Prioritize in vitro hERG assay. |
| Hepatotoxicity | Equivocal | No Alert | Low | Perform general cytotoxicity screen in HepG2 cells. |
| Carcinogenicity | Negative | No Alert | Medium | Monitor genotoxicity results closely. |
Tier 2: In Vitro Experimental Screening
Following the in silico assessment, a panel of in vitro assays is conducted to obtain the first biological data on the compound's effects. These assays are performed in cultured cells or bacteria and are designed to assess specific types of toxicity.[3][6]
Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis.[7] The standard battery for regulatory submissions typically includes a bacterial gene mutation assay and a mammalian cell chromosome damage assay.
-
Causality: The Ames test is a widely used method to assess the mutagenic potential of chemicals.[8][9] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[8] The assay measures a substance's ability to cause mutations that restore the bacteria's ability to synthesize the amino acid, allowing them to grow on a nutrient-deficient medium.[9] The inclusion of a liver homogenate (S9 fraction) is crucial, as it simulates mammalian metabolism, enabling the detection of chemicals that become mutagenic only after metabolic activation.[10]
-
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of appropriate bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
-
Metabolic Activation: Prepare an S9 mix using liver fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats, supplemented with co-factors (e.g., NADP, G6P).
-
Exposure: In separate tubes for each concentration and control, combine the test compound (dissolved in a suitable solvent like DMSO), the bacterial culture, and either phosphate buffer (for non-activation) or the S9 mix (for activation).
-
Plating: Add molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.
-
Controls: Include a solvent control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA100/1535 without S9; 2-aminoanthracene for all strains with S9).
-
-
Causality: This assay detects damage to chromosomes or the mitotic apparatus.[12] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind in the cytoplasm after cell division.[13][14] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. The assay can be performed in various mammalian cell lines, such as human peripheral blood lymphocytes or CHO cells.[7]
-
Step-by-Step Methodology:
-
Cell Culture: Culture suitable cells (e.g., TK6 human lymphoblastoid cells) to an appropriate density.
-
Dose Selection: Determine treatment concentrations based on a preliminary cytotoxicity test (e.g., aiming for a top concentration that induces ~50% cytotoxicity). Use at least three analyzable concentrations.[7]
-
Treatment: Expose cell cultures to the test compound for a short duration (e.g., 3-6 hours) with and without S9 mix, followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.[13]
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[7]
-
Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the solvent control using appropriate statistical methods. A dose-dependent and statistically significant increase indicates a positive result.
-
Controls: Use a solvent control and appropriate positive controls (e.g., Mitomycin C without S9; Cyclophosphamide with S9).
-
Cytotoxicity Assessment
-
Causality: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death.[15] This data provides a therapeutic window and is essential for designing the concentrations used in more complex assays like the genotoxicity tests. We recommend a multi-parametric approach to distinguish between different mechanisms of cell death.
-
Step-by-Step Methodology (Multiplexed Assay):
-
Cell Plating: Seed a relevant human cell line (e.g., HepG2, a liver-derived cell line, to assess potential hepatotoxicity) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
LDH Release Assay (Membrane Integrity):
-
Transfer a small aliquot of the cell culture supernatant to a new plate.
-
Add the Lactate Dehydrogenase (LDH) assay reagent, which contains a substrate that is converted into a colored formazan product by LDH released from damaged cells.[16]
-
Incubate and measure the absorbance (e.g., at 490 nm).[16] Increased absorbance correlates with increased cell membrane damage.[17]
-
-
MTT Assay (Metabolic Activity):
-
To the remaining cells in the original plate, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[6][18] Dead cells lose this ability.[19]
-
Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure the absorbance (e.g., at 570 nm). Decreased absorbance correlates with reduced cell viability.
-
-
Data Analysis: For both assays, calculate the percentage of cytotoxicity or viability relative to vehicle-treated controls. Plot the data to determine the IC50 (the concentration that causes 50% of the maximal effect).
-
| Assay | Endpoint Measured | Hypothetical IC50 (µM) |
| LDH Release | Membrane Integrity | > 100 |
| MTT | Metabolic Activity | 85 |
Cardiotoxicity Assessment: hERG Channel Inhibition
-
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[20] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint in early drug development. Automated patch clamp is the gold-standard method for this assessment.[21]
-
Step-by-Step Methodology (Automated Patch Clamp):
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[20][21]
-
System Setup: Prime an automated patch clamp system (e.g., QPatch or SyncroPatch) with appropriate intracellular and extracellular recording solutions.[20]
-
Cell Sealing: Cells are captured on the measurement plate, and a high-resistance "gigaseal" is formed between the cell membrane and the aperture.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve whole-cell configuration, allowing control over the intracellular environment and measurement of ion channel currents.
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current. This typically involves a depolarization step to open the channels followed by a repolarization step to measure the characteristic "tail current."[21]
-
Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of this compound.[20]
-
Data Acquisition: Record the hERG current at each concentration.
-
Data Analysis: Measure the tail current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Plot the concentration-response curve to determine the IC50 value.
-
Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are run in parallel.[20]
-
Integrated Data Synthesis and Decision-Making Framework
The true value of this screening cascade lies in the integration of all data points to form a cohesive preliminary risk assessment. No single data point is evaluated in isolation.
Caption: A logical framework for integrating toxicity data.
A positive result in either genotoxicity assay is a significant red flag. Potent hERG inhibition (e.g., IC50 in the low micromolar or nanomolar range) is also a major liability. A high cytotoxicity IC50 value (>100 µM) is generally favorable, suggesting a good initial safety margin. The combination of these results allows for a compound to be categorized as low-risk, medium-risk (requiring chemical modification), or high-risk (warranting termination).
Conclusion and Future Directions
This technical guide presents a comprehensive, tiered strategy for the preliminary toxicity screening of this compound. By systematically applying in silico and in vitro methodologies, researchers can efficiently and ethically gather critical safety data. This foundational dataset is essential for identifying potential hazards early, guiding structure-activity relationship studies, and making informed decisions about the compound's future.
If this compound demonstrates a favorable profile in this initial screen, subsequent steps would include in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, screening against a broader panel of receptors and enzymes to assess off-target activity, and more specialized organ toxicity studies (e.g., using 3D tissue models) before consideration for any in vivo studies.
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An In-depth Technical Guide to the Solubility of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that governs process development, formulation, and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-(3-Fluorophenyl)propan-2-amine hydrochloride, a substituted phenethylamine derivative. In the absence of extensive public data for this specific molecule, this document establishes a robust framework based on the known behavior of analogous amine hydrochlorides. It details the fundamental physicochemical principles, offers a validated experimental protocol for solubility determination, discusses predictive computational approaches, and presents qualitative solubility data for structurally similar compounds to inform solvent selection and process optimization.
Introduction: The Central Role of Solubility
This compound belongs to the class of phenethylamine derivatives, compounds of significant interest in medicinal chemistry and pharmaceutical development. The hydrochloride salt form is commonly used to enhance the stability and aqueous solubility of the parent amine. However, in synthetic chemistry and formulation development, understanding its solubility in non-aqueous, organic solvents is paramount for operations such as:
-
Reaction Engineering: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).
-
Formulation: Developing non-aqueous formulations or understanding solvent-based processing steps.
-
Analytical Chemistry: Preparing solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC).
This guide addresses the core challenge of determining solubility by integrating theoretical principles with practical, validated methodologies.
Theoretical Framework: Governing Principles of Amine Salt Solubility
The dissolution of an ionic compound like this compound in any solvent is a thermodynamic equilibrium between the solid-state crystal lattice and the solvated ions. This process is governed by two primary energetic considerations:
-
Lattice Energy: The energy required to break the ionic bonds holding the crystal together. For salts, this is a significant energy barrier.
-
Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions (the protonated amine cation and the chloride anion).
A salt will dissolve if the solvation energy is sufficient to overcome the lattice energy. The general principle of "like dissolves like" is a useful starting point: polar solutes dissolve in polar solvents.[1][2][3] Amine hydrochlorides are highly polar, ionic compounds.[4]
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are essential for dissolving ionic salts.[5][6]
-
Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These are typically the most effective organic solvents for amine hydrochlorides. They possess a hydrogen atom bonded to an electronegative atom (like oxygen), allowing them to form strong hydrogen bonds and effectively solvate both the cation (R-NH₃⁺) and the anion (Cl⁻). The hydrochloride salt of phentermine, a close structural analog, is soluble in lower alcohols.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can effectively solvate cations but are less effective at solvating small anions like chloride. Solubility is often moderate.
-
Non-Polar Solvents (e.g., hexane, toluene, ether): These solvents have low dielectric constants and cannot effectively solvate ions. Consequently, amine hydrochlorides are generally insoluble or only sparingly soluble in them.[8][9]
-
-
Temperature: For most solid solutes, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic, and adding heat (energy) to the system helps overcome the lattice energy, in accordance with Le Châtelier's Principle.[2]
-
Molecular Structure: The size and structure of the molecule influence both lattice energy and how well it can be solvated.[1][6] The presence of the fluorophenyl group in the target molecule increases its lipophilicity compared to an unsubstituted analog, which may subtly influence its solubility profile.
Caption: Dissolution equilibrium of an amine hydrochloride salt.
Predictive Approaches: Computational Screening
Before undertaking extensive experimental work, computational models can provide valuable initial estimates of solubility and guide solvent selection. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[10][11]
COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of molecular surfaces.[10] It has been successfully used for:
-
Solvent Screening: Ranking solvents from best to worst for a given solute.[12][13]
-
Qualitative Prediction: Providing reasonable estimates of solubility, often within 0.5 to 1.5 log units of experimental values.[13]
While purely predictive results can have errors, COSMO-RS is an established and cost-effective tool for narrowing down the experimental landscape.[11][12] Hybrid approaches that combine COSMO-RS with machine learning are also emerging to improve predictive accuracy.[14]
Experimental Determination: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method .[15][16] This method involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.
Principle
An excess amount of this compound is suspended in the organic solvent of choice. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.[17]
Step-by-Step Methodology
-
Preparation:
-
Add an excess of solid this compound to a series of vials (e.g., 20 mL glass scintillation vials). "Excess" means enough solid remains undissolved at the end of the experiment.
-
Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Include at least one reference compound with known solubility in the same solvents to validate the experimental setup.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or tumbling incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time. A 24-hour period is common for thermodynamic equilibrium, but time-point studies (e.g., at 4, 8, 24, and 48 hours) should be conducted initially to determine how long it takes to reach a plateau concentration.[18]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. Centrifugation is an alternative to filtration.[18]
-
-
Quantification (HPLC-UV Method):
-
Primary amines like the target compound often lack a strong UV chromophore for sensitive detection.[19] Therefore, a derivatization step is typically required before HPLC analysis.[20]
-
Derivatization: React the filtered sample with a derivatizing agent (e.g., dansyl chloride or 4-chloro-7-nitrobenzofurazan) that attaches a UV-active group to the amine.[19][21] This creates a product that can be sensitively detected by a standard HPLC-UV system.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Derivatize these standards in the same manner as the experimental samples.
-
Analysis: Inject the derivatized standards and samples onto a suitable reverse-phase HPLC column (e.g., C18). Develop a gradient elution method using solvents like acetonitrile and water/buffer.[22]
-
Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the dissolved compound in the experimental samples.
-
Caption: Experimental workflow for shake-flask solubility determination.
Data for Structurally Similar Compounds
| Solvent Class | Solvent Example | Qualitative Solubility of Phentermine HCl | Reference(s) |
| Water | Water | Soluble | [8] |
| Polar Protic | Lower Alcohols (e.g., Ethanol) | Soluble | [8][9] |
| Polar Aprotic | Chloroform | Slightly Soluble / Very Soluble* | [7][8][23] |
| Non-Polar | Ether | Insoluble | [8][9] |
| Non-Polar | Benzene | Very Slightly Soluble | [7] |
| Polar Aprotic | Acetone | Very Slightly Soluble | [7] |
*Note: Conflicting reports exist for chloroform, which may indicate strong dependence on experimental conditions or purity.
This data strongly supports the theoretical framework: solubility is highest in polar protic solvents and lowest in non-polar solvents. It is highly probable that this compound follows a similar pattern.
Conclusion
Determining the solubility of this compound in organic solvents is a critical task for its successful application in research and development. This guide has established that while specific data for this compound is scarce, a robust scientific approach can be employed. By understanding the foundational principles of salt dissolution, leveraging predictive computational tools for initial screening, and meticulously executing the validated isothermal shake-flask experimental protocol, researchers can generate the reliable, quantitative data needed for process optimization and formulation development. The solubility profile is expected to be dominated by solvent polarity, with high solubility in polar protic solvents like alcohols and poor solubility in non-polar hydrocarbons and ethers.
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- PubMed. (n.d.). Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan.
- SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- OENO One. (n.d.). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
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An In-depth Technical Guide on 2-(3-Fluorophenyl)propan-2-amine hydrochloride: Discovery and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS 689232-61-9), a fluorinated analogue of the well-known anorectic agent, phentermine. While specific historical records detailing the initial discovery and development of this particular compound are not widely available in public literature, this document situates the molecule within the broader scientific and historical context of fluorinated phenethylamines and their role in medicinal chemistry. By analyzing its structural characteristics, proposing a logical synthetic pathway, and projecting its pharmacological profile based on established structure-activity relationships, this guide offers valuable insights for researchers in pharmacology and drug development.
Introduction and Statement of Scarcity
This compound is a synthetic compound belonging to the α,α-dimethylphenethylamine (phentermine) class. Its structure is distinguished by a fluorine atom substituted at the meta (3-position) of the phenyl ring. Despite its availability from chemical suppliers for research purposes, a comprehensive search of scientific databases and historical archives reveals a notable absence of published literature detailing its specific discovery, initial synthesis, or pharmacological evaluation.[1][2][3][4]
This scarcity suggests that the compound may have originated as a research intermediate, part of a larger chemical library for screening, or was synthesized in private industrial laboratories without subsequent public disclosure. Therefore, this guide will provide a technical overview based on its chemical identity and the well-documented history of its parent compound, phentermine, and the strategic use of fluorination in modern drug design.
Chemical Identity and Structural Context
The defining characteristic of 2-(3-Fluorophenyl)propan-2-amine is its phentermine backbone. Phentermine, or α,α-dimethylphenethylamine, was first approved by the U.S. Food and Drug Administration (FDA) in 1959 as an appetite suppressant.[5][6][7] It is a positional isomer of methamphetamine, but the presence of two methyl groups on the alpha carbon—the carbon adjacent to the phenyl ring—significantly alters its pharmacological profile compared to amphetamine analogues.[5]
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structure | Key Features |
| Phentermine | C₆H₅-CH₂-C(CH₃)₂-NH₂ | α,α-dimethylphenethylamine core.[8] |
| 2-(3-Fluorophenyl)propan-2-amine | 3-F-C₆H₄-CH₂-C(CH₃)₂-NH₂ | Phentermine core with a fluorine atom at the 3-position of the phenyl ring. |
| Amphetamine | C₆H₅-CH₂-CH(CH₃)-NH₂ | α-methylphenethylamine core. |
| 3-Fluoroamphetamine (3-FA) | 3-F-C₆H₄-CH₂-CH(CH₃)-NH₂ | Amphetamine core with a fluorine atom at the 3-position of the phenyl ring. |
The critical distinction lies in the gem-dimethyl group on the alpha carbon. This structural feature generally reduces the central nervous system stimulant properties relative to amphetamines while retaining significant anorectic effects.[9] The addition of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.
The Role of Fluorine Substitution
The introduction of a fluorine atom onto a phenyl ring can have profound effects on a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the compound's half-life.
-
Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes.
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the phenyl ring and lead to more favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with target receptors.
Historical Context: The Evolution of Anorectics and Fluorinated Analogues
The history of this compound is intrinsically linked to the broader story of anti-obesity drug discovery.[10]
-
The Era of Amphetamines: In the mid-20th century, amphetamines were among the first drugs used to treat obesity, but their high potential for abuse and significant side effects limited their utility.[10]
-
The Rise of Phentermine: Phentermine was developed as an alternative with a more favorable safety profile.[11] It became a widely prescribed anti-obesity medication, most famously as one component of the "fen-phen" combination therapy in the 1990s.[6][7] The withdrawal of fenfluramine due to cardiac valvulopathy cast a shadow over combination therapies, but phentermine itself remained on the market and is still used today.[5][11]
-
Emergence of Fluorinated Analogues: In the late 20th and early 21st centuries, the rise of the "research chemical" and "designer drug" markets saw the synthesis of numerous fluorinated amphetamine analogues (e.g., 2-FA, 3-FA, 4-FA). These compounds were created to explore structure-activity relationships or to circumvent existing drug laws. The fluorination was often intended to modulate the psychoactive effects, potency, and duration of action compared to their non-fluorinated parents.
It is highly probable that this compound was synthesized within this scientific paradigm—as a logical, fluorinated extension of the phentermine structure—to investigate how this modification would impact its anorectic and stimulant properties.
Proposed Synthesis and Chemical Properties
While the specific, originally documented synthesis is unavailable, a chemically sound and efficient route can be proposed based on established methodologies for producing α,α-dimethylphenethylamine derivatives.[12][13] A common approach involves the reductive amination of a corresponding ketone or a related pathway.
Experimental Protocol: A Plausible Synthetic Route
A plausible synthesis could start from 3-fluorophenylacetone, proceeding through a Leuckart-Wallach reaction or similar reductive amination. An alternative, often used in laboratory settings, is the reduction of a corresponding nitro compound.
Step 1: Nitration and Alkylation
-
Start with (3-fluorophenyl)nitromethane.
-
Perform a double alkylation on the carbon adjacent to the nitro group using a methylating agent (e.g., methyl iodide) under basic conditions to form 2-(3-fluorophenyl)-2-nitropropane.
Step 2: Reduction of the Nitro Group
-
The nitroalkane intermediate is then reduced to the primary amine.
-
Dissolve 2-(3-fluorophenyl)-2-nitropropane in a suitable solvent like ethanol or methanol.
-
Perform catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.
-
Alternatively, chemical reduction using agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be employed.
Step 3: Salt Formation
-
After the reaction is complete and the catalyst is removed, the resulting freebase, 2-(3-fluorophenyl)propan-2-amine, is isolated.
-
To form the hydrochloride salt for improved stability and handling, the freebase is dissolved in a non-polar solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or as a gas) until precipitation is complete.
-
The resulting white solid is collected by filtration, washed with a cold solvent, and dried under a vacuum.
Caption: A plausible synthetic workflow for 2-(3-Fluorophenyl)propan-2-amine HCl.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 689232-61-9 | [4] |
| Molecular Formula | C₉H₁₃ClFN | [2] |
| Molecular Weight | 189.66 g/mol | [2] |
Projected Pharmacological Profile and Mechanism of Action
Without direct experimental data, the pharmacological profile of this compound can be projected based on its structural relationship to phentermine and the known effects of fluorination on monoamine releasers.
Mechanism of Action
Phentermine primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[5] It stimulates the release of norepinephrine and, to a lesser extent, dopamine from presynaptic vesicles.[9] This increase in synaptic catecholamine levels in the hypothalamus is believed to be the primary mechanism for its appetite-suppressant effects.[11] Compared to amphetamine, phentermine has significantly less dopamine-releasing activity, which is thought to contribute to its lower abuse potential.[9]
It is highly probable that This compound retains this fundamental mechanism. The key research question would be how the 3-fluoro substitution modulates its potency and selectivity.
-
Potency: The increased lipophilicity conferred by the fluorine atom may enhance brain penetration, potentially increasing its potency relative to phentermine.
-
Selectivity: The position of the fluorine atom is critical. Meta-substitution (3-position), as seen in 3-fluoroamphetamine (3-FA), often results in a compound with a strong preference for dopamine and norepinephrine release over serotonin release. This contrasts with para-substitution (4-position), which tends to increase serotonergic activity. Therefore, it is reasonable to hypothesize that 2-(3-fluorophenyl)propan-2-amine would be a selective norepinephrine-dopamine releasing agent with minimal serotonergic action.
Caption: Projected mechanism: monoamine release via transporter reversal.
Conclusion and Future Research Directions
This compound stands as an intriguing but scientifically undocumented molecule. Its existence highlights a common occurrence in medicinal chemistry where numerous analogues are synthesized but only a select few undergo extensive public investigation. Based on its structure as a fluorinated phentermine, it is projected to be a selective norepinephrine-dopamine releasing agent with potential anorectic properties.
Future research is required to validate these hypotheses. Key areas for investigation would include:
-
In vitro pharmacology: Receptor binding assays and neurotransmitter uptake/release assays to determine its potency and selectivity at dopamine, norepinephrine, and serotonin transporters.
-
In vivo studies: Animal models to assess its effects on appetite, locomotor activity, and abuse liability compared to phentermine and other related compounds.
-
Pharmacokinetic profiling: Studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile, and to confirm if fluorination enhances its metabolic stability.
Such studies would formally characterize this compound and place it definitively within the landscape of centrally-acting stimulants and anorectic agents.
References
A consolidated list of references will be provided upon request.
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A Framework for Investigating the Potential Neurological Effects of 2-(3-Fluorophenyl)propan-2-amine hydrochloride: A Technical Guide for Researchers
Abstract
2-(3-Fluorophenyl)propan-2-amine hydrochloride is a substituted amphetamine analog for which there is a significant deficit in the published scientific literature regarding its pharmacological and toxicological profile. This technical guide addresses this knowledge gap by providing a comprehensive framework for the systematic investigation of its potential neurological effects. By leveraging structure-activity relationships (SAR) derived from well-characterized amphetamines and their fluorinated analogs, we postulate a likely mechanism of action centered on the modulation of monoamine neurotransmitter systems. This document serves as a roadmap for researchers, detailing a multi-tiered experimental approach encompassing in-silico modeling, in-vitro neurotoxicity and functional assays, and in-vivo behavioral and neuroimaging studies. Each proposed experimental protocol is designed to be self-validating and is presented with the causality behind methodological choices, ensuring scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers in pharmacology, toxicology, and drug development engaged in the evaluation of novel psychoactive substances.
Introduction and Postulated Mechanism of Action
This compound, with CAS number 689232-61-9, is a structural analog of amphetamine.[1][2] Its chemical structure, featuring a fluorine atom at the meta position of the phenyl ring, suggests it belongs to the class of psychoactive substances known as substituted amphetamines.[3] While direct empirical data on this specific compound is scarce, the extensive body of research on related fluorinated amphetamines, such as 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA), provides a solid foundation for postulating its likely mechanism of action.[4]
Amphetamines and their analogs primarily exert their effects by increasing the extracellular concentrations of monoamine neurotransmitters, namely dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3] This is achieved through a multi-faceted interaction with monoamine transporters (DAT, NET, and SERT) and vesicular monoamine transporter 2 (VMAT2).[4] The position of the fluorine substituent on the phenyl ring can significantly influence the potency and selectivity of the compound for these transporters.[5] Based on the known structure-activity relationships of fluorinated amphetamines, it is hypothesized that this compound acts as a monoamine releaser.[6]
Postulated Signaling Pathway:
Caption: Proposed multi-tiered research framework.
Tier 1: In-Silico and In-Vitro Characterization
In-Silico Toxicity Prediction
Prior to synthesis and in-vitro testing, computational toxicology models can provide an initial risk assessment. [7] Protocol:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Utilize predictive toxicology software (e.g., Protox II, admeSAR) to estimate key toxicological endpoints. [7]3. Analyze predicted parameters including LD50, organ toxicity (hepatotoxicity, cardiotoxicity, neurotoxicity), and mutagenicity.
-
Compare the predicted profile with that of amphetamine and its known fluorinated analogs to identify potential red flags.
In-Vitro Neurotoxicity Assays
These assays will determine the compound's potential to induce neuronal cell death and damage. [8] Experimental Protocol: Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in sterile, deionized water. Serially dilute to final concentrations ranging from 1 µM to 10 mM.
-
Cell Viability (MTT Assay):
-
Seed cells in 96-well plates at a density of 1x10^4 cells/well and allow to adhere for 24 hours.
-
Treat cells with varying concentrations of the compound for 24 and 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize formazan crystals with dimethyl sulfoxide (DMSO).
-
Measure absorbance at 570 nm using a microplate reader.
-
-
Membrane Integrity (LDH Assay):
-
Following treatment as described above, collect the cell culture supernatant.
-
Measure lactate dehydrogenase (LDH) release using a commercially available cytotoxicity detection kit.
-
-
Oxidative Stress (ROS Assay):
-
Treat cells with the compound for various time points (e.g., 1, 6, 12, 24 hours).
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence of dichlorofluorescein (DCF) as an indicator of reactive oxygen species (ROS) production.
-
Data Presentation:
| Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | ROS Production (Fold Change) |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| 10000 |
In-Vitro Functional Assays
These assays will elucidate the compound's interaction with monoamine transporters.
Experimental Protocol: Monoamine Transporter Uptake and Release Assays
-
Synaptosome Preparation: Prepare synaptosomes from the striatum (for DAT) and cortex (for NET and SERT) of adult male Sprague-Dawley rats.
-
[3H]Monoamine Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound.
-
Initiate uptake by adding a mixture of [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate the IC50 value for uptake inhibition at each transporter.
-
-
Monoamine Release Assay:
-
Pre-load synaptosomes with [3H]dopamine, [3H]norepinephrine, or [3H]serotonin.
-
Expose the pre-loaded synaptosomes to varying concentrations of the test compound.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 value for monoamine release at each transporter.
-
Tier 2: In-Vivo Behavioral and Neurochemical Analysis
Behavioral Phenotyping
Animal models are crucial for understanding how the compound affects complex behaviors.
Experimental Protocol: Locomotor Activity and Stereotypy in Mice
-
Animals: Use adult male C57BL/6 mice, habituated to the testing environment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Locomotor Activity:
-
Place mice in an open-field arena equipped with infrared beams.
-
Record horizontal and vertical activity for 60-120 minutes post-injection.
-
-
Stereotypy:
-
Observe and score stereotyped behaviors (e.g., sniffing, gnawing, circling) at regular intervals using a standardized rating scale.
-
In-Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals.
Experimental Protocol: Microdialysis in the Nucleus Accumbens of Rats
-
Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting the nucleus accumbens.
-
Microdialysis:
-
After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples.
-
Administer this compound (i.p.).
-
Collect post-injection samples every 10-20 minutes for at least 3 hours.
-
-
Neurochemical Analysis:
-
Analyze dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Tier 3: Advanced Neuroimaging
Neuroimaging techniques can provide insights into the compound's effects on brain function and connectivity at a network level. [9]
Functional Magnetic Resonance Imaging (fMRI)
fMRI can map changes in brain activity by detecting changes in blood flow. [2] Experimental Protocol: Resting-State fMRI in Non-Human Primates
-
Subjects: Use adult rhesus macaques trained to remain in a sphinx position in an MRI scanner.
-
Imaging:
-
Acquire baseline resting-state fMRI scans.
-
Administer a behaviorally active, non-sedating dose of this compound intravenously.
-
Acquire post-administration resting-state fMRI scans.
-
-
Data Analysis:
-
Analyze changes in functional connectivity within and between major brain networks, such as the default mode network and salience network.
-
Positron Emission Tomography (PET)
PET can be used to measure the occupancy of the compound at specific targets, such as the dopamine transporter.
Experimental Protocol: DAT Occupancy using [11C]Cocaine PET
-
Subjects: Anesthetized non-human primates.
-
Imaging:
-
Perform a baseline PET scan with [11C]cocaine to measure baseline DAT availability.
-
Administer a dose of this compound.
-
Perform a second PET scan with [11C]cocaine to measure DAT occupancy by the test compound.
-
-
Data Analysis:
-
Calculate the percentage of DAT occupancy at different doses of the compound.
-
Conclusion
The framework outlined in this technical guide provides a rigorous and systematic pathway for characterizing the potential neurological effects of this compound. By progressing from in-silico and in-vitro methodologies to in-vivo behavioral, neurochemical, and advanced neuroimaging studies, researchers can build a comprehensive understanding of this novel psychoactive substance's mechanism of action, potency, and potential for neurotoxicity. This structured approach is essential for informing public health and regulatory bodies about the risks associated with emerging designer drugs.
References
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- ResearchGate. (2025). Computational predictive toxicology modeling for assessing human health risks of novel psychoactive substances (NPS): a case study.
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- ACE Biolabs. (n.d.). This compound.
- PubMed. (2020). Developing novel computational prediction models for assessing chemical-induced neurotoxicity using naïve Bayes classifier technique.
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- Sigma-Aldrich. (n.d.). 2-(4-Fluorophenyl)propan-2-amine hydrochloride.
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- Semantic Scholar. (n.d.).
- MDPI. (n.d.). AI Methods for New Psychoactive Substance (NPS) Design and Analysis.
- ResearchGate. (n.d.). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism | Request PDF.
- OUCI. (n.d.).
- Fluorochem. (n.d.). [3-(2-fluorophenyl)propyl]amine hydrochloride.
- CORE. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN.
- PubMed Central. (2023).
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Methodological & Application
Application Note: Quantitative Analysis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3-Fluorophenyl)propan-2-amine hydrochloride is a synthetic compound with a structure analogous to other psychoactive phenethylamines. As with any active pharmaceutical ingredient (API) or research chemical, accurate and precise quantification is paramount for ensuring safety, efficacy, and quality throughout the drug development lifecycle. This application note provides a comprehensive guide to the analytical methodologies for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are discussed for applications requiring higher sensitivity or confirmatory analysis.
The protocols detailed herein are designed to be robust and adhere to the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the analytical procedures are suitable for their intended purpose.[1][2][3]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-Phase HPLC (RP-HPLC) coupled with UV detection is the workhorse technique for the routine quantification of many pharmaceutical compounds, including amine hydrochlorides.[4][5] The method's robustness, ease of use, and cost-effectiveness make it an ideal choice for quality control, stability testing, and formulation analysis.
Principle of the Method
The fundamental principle of this RP-HPLC method involves the separation of the analyte from potential impurities and degradation products based on its differential partitioning between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The hydrochloride salt of the amine is typically dissolved in a suitable diluent and injected into the HPLC system. The fluorophenyl group within the molecule provides a chromophore that allows for detection by UV spectrophotometry.
Experimental Protocol: RP-HPLC-UV
This protocol serves as a well-established starting point and may necessitate optimization for specific sample matrices or instrumentation.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions:
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.[4]
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 70:30 (v/v). The exact ratio may be adjusted to achieve optimal separation and retention time. Degas the mobile phase prior to use.
-
Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 262 nm |
4. Sample Preparation:
-
For Drug Substance: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the linear range of the calibration curve.
-
For Drug Product (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a volumetric flask. Add the diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the final volume.[5]
-
All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.[4]
5. Analysis Workflow:
Sources
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Application Notes and Protocols for the Neuroscience Research Compound: 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Disclaimer: This document is intended for research purposes only. 2-(3-Fluorophenyl)propan-2-amine hydrochloride is a novel research chemical with limited published data on its pharmacological and toxicological properties. All handling and experimentation should be conducted by qualified professionals in a controlled laboratory setting, adhering to all institutional and governmental safety guidelines.
Section 1: Introduction and Scientific Context
This compound is a synthetic compound belonging to the phenethylamine class. Its structural architecture, particularly the aminopropane backbone and fluorinated phenyl ring, suggests a potential interaction with monoamine neurotransmitter systems in the central nervous system (CNS). As of the date of this publication, there is a notable absence of dedicated pharmacological studies for this specific molecule in peer-reviewed literature.
However, its close structural isomer, (RS)-1-(3-Fluorophenyl)propan-2-amine (3-Fluoroamphetamine or 3-FA) , is a well-characterized monoamine releaser with selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1] This document, therefore, serves as a forward-looking guide for researchers aiming to perform an initial characterization of this compound. The protocols and mechanistic hypotheses presented herein are based on established methodologies for characterizing novel psychoactive compounds and draw upon the known profile of 3-FA as a validated starting point for investigation.
The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry practice to enhance lipophilicity, which can facilitate passage across the blood-brain barrier.[1] The primary objective for a researcher investigating this compound would be to elucidate its specific mechanism of action, potency, and selectivity at the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Section 2: Proposed Mechanism of Action (Hypothetical)
Based on its structural similarity to 3-FA, it is hypothesized that this compound functions as a substrate-type releaser at monoamine transporters. This mechanism is distinct from that of a simple reuptake inhibitor. A releasing agent is transported into the presynaptic neuron by the very transporters it targets (e.g., DAT, NET).
Once inside the presynaptic terminal, the compound is thought to interact with vesicular monoamine transporters (VMAT2), leading to the displacement of neurotransmitters from synaptic vesicles into the cytoplasm. This action, combined with the reversal of the plasma membrane transporter's direction of flow, results in a robust, non-vesicular efflux of neurotransmitters into the synaptic cleft.[1]
It is plausible that this compound will exhibit a preference for DAT and NET over SERT, a profile associated with stimulant effects. The following diagram illustrates this proposed synaptic mechanism.
Sources
Application Notes and Protocols for the Dissolution of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the dissolution of 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS: 689232-61-9) for research and development applications. Due to the limited availability of public data on the specific solubility of this compound, this guide presents a principled approach based on the general characteristics of amine hydrochloride salts and established laboratory practices for preparing stock solutions. Protocols for solubility testing, preparation of organic and aqueous stock solutions, and best practices for handling and storage are detailed to ensure experimental reproducibility and integrity.
Introduction
This compound is a substituted amphetamine derivative of interest in medicinal chemistry and pharmacological research. The successful execution of in vitro and in vivo experiments is critically dependent on the accurate and consistent preparation of test compound solutions. Improper dissolution can lead to inaccurate concentration determination, precipitation of the compound during experiments, and consequently, unreliable results. These application notes provide a systematic approach to dissolving this compound, empowering researchers to prepare stable and homogenous solutions tailored to their specific experimental needs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that specific solubility data for this compound is not widely available in the public domain[1][2]. Therefore, an empirical approach to solvent selection is necessary.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 689232-61-9 | [3][4] |
| Molecular Formula | C₉H₁₃ClFN | [3] |
| Molecular Weight | 189.66 g/mol | [3] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | No data available | [1][2] |
Core Principles for Dissolving Amine Hydrochloride Salts
Amine hydrochloride salts are the product of a reaction between an amine (a base) and hydrochloric acid[5]. This conversion has significant implications for the compound's solubility.
-
Enhanced Aqueous Solubility : The hydrochloride salt form is generally significantly more soluble in aqueous solutions compared to its corresponding free base form[5][6]. The ionic nature of the salt allows for favorable interactions with polar solvents like water.
-
pH-Dependent Solubility : The solubility of amine hydrochlorides in aqueous buffers can be pH-dependent. At lower pH, the amine remains protonated, favoring dissolution. As the pH increases towards and beyond the pKa of the amine, it will be deprotonated to the free base, which may have significantly lower aqueous solubility, potentially leading to precipitation.
-
Organic Solvents : For creating high-concentration stock solutions, polar organic solvents are often employed. Dimethyl sulfoxide (DMSO), ethanol, and methanol are common choices for dissolving a wide range of organic molecules, including amine salts[7][8].
Recommended Solvents and Initial Procedures
Based on the general properties of amine hydrochlorides, the following solvents are recommended for initial solubility testing. It is crucial to start with a small amount of the compound to conserve valuable material.
Initial Solvent Selection Strategy
The choice of solvent will largely depend on the downstream application.
-
For in vitro cell-based assays : A high-concentration stock solution in an organic solvent like DMSO is standard practice. This allows for minimal solvent concentration in the final assay medium[9].
-
For in vivo studies : The formulation will depend on the route of administration. While aqueous solutions are often preferred, co-solvent systems (e.g., a mixture of DMSO, polyethylene glycol, and saline) may be necessary to achieve the desired concentration and stability[7].
The following diagram outlines the decision-making process for solvent selection.
Caption: Decision workflow for solvent selection.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To empirically determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Pipettors and sterile tips
-
Solvents for testing: DMSO, Ethanol, Deionized Water, Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a pre-weighed vial.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration. You can proceed to make a stock solution.
-
If solid remains, add another measured aliquot of the solvent and repeat the vortexing and observation steps. Continue this process until the solid dissolves completely.
-
Calculate the final concentration to determine the approximate solubility.
-
Repeat for each solvent of interest.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 10 mM in DMSO)
Objective: To prepare a concentrated stock solution for serial dilution in experimental assays.
Materials:
-
This compound (MW: 189.66 g/mol )
-
Anhydrous DMSO
-
Sterile conical tube or vial
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 189.66 g/mol = 1.8966 mg
-
-
Carefully weigh out the calculated mass of this compound into a sterile vial.
-
Add the desired volume of DMSO (in this case, 1 mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.
-
Once dissolved, the stock solution is ready for use or storage.
Protocol 3: Preparation of an Aqueous Working Solution
Objective: To prepare a solution in an aqueous buffer for direct use in experiments.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4, or other desired buffer
-
Sterile conical tube
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh the desired amount of the compound into a sterile tube.
-
Add the required volume of the aqueous buffer.
-
Vortex or stir the mixture until the compound is fully dissolved. Sonication in a bath sonicator can also be used to facilitate dissolution.
-
If complete dissolution is not achieved at the target concentration, consider preparing a more dilute solution or using a co-solvent system.
The general workflow for preparing a final experimental solution is depicted below.
Caption: General workflow for solution preparation.
Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Storage:
-
Solid Compound: Store in a tightly sealed container in a cool, dry place at room temperature[3].
-
Stock Solutions:
-
DMSO solutions: Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks to months) and -80°C for long-term (months to years) storage.
-
Aqueous solutions: It is recommended to prepare these fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no more than 24 hours.
-
Troubleshooting
Table 2: Common Dissolution Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Exceeded solubility limit- Inappropriate solvent | - Increase the volume of the solvent.- Try an alternative solvent from the recommended list.- Use sonication or gentle warming (37°C). |
| Solution is cloudy or hazy | - Incomplete dissolution- Presence of insoluble impurities | - Filter the solution through a 0.22 µm syringe filter.- Centrifuge the solution and use the supernatant. |
| Precipitation upon dilution in aqueous buffer | - The final concentration exceeds the aqueous solubility of the compound.- The pH of the final solution causes the free base to precipitate. | - Prepare a more dilute stock solution.- Decrease the final concentration in the assay.- Ensure the pH of the final buffer is compatible with the compound's stability as a salt. |
| Precipitation after freeze-thaw cycle | - Compound came out of solution during freezing. | - Warm the solution to room temperature or 37°C and vortex thoroughly to redissolve before use. |
References
-
American Elements. (n.d.). 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). Your Inquiry on this compound. Retrieved from [Link]
- Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
BIOFOUNT. (n.d.). 689232-61-9|this compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Octacosanol. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
SlideShare. (n.d.). ORAL SOLUTIONS. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]
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- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 689232-61-9|2-(3-氟苯基)丙基-2-胺盐酸盐|2-(3-Fluorophenyl)propan-2-aminehydrochloride|-范德生物科技公司 [bio-fount.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmaceutical Intermediate: 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Introduction: Strategic Importance in Modern Drug Synthesis
In the landscape of contemporary pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The journey from simple precursors to complex drug molecules is paved with critical chemical entities known as pharmaceutical intermediates. Among these, 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS No. 689232-61-9) has emerged as a key building block, particularly in the synthesis of targeted cancer therapies. Its structural features, namely the fluorinated phenyl ring and the tertiary amine, make it a valuable synthon for introducing specific pharmacophoric elements that can enhance a drug's efficacy, metabolic stability, and pharmacokinetic profile.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and detailed protocols for the synthesis, purification, and analytical characterization of this compound, with a particular focus on its role as a precursor in the manufacturing of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib.[1][2][3] The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high purity of the final intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.
| Property | Value |
| CAS Number | 689232-61-9 |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typical for pharmaceutical applications) |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Synthetic Protocol: A Detailed Walkthrough
The synthesis of this compound is most effectively achieved through a Ritter reaction, a powerful method for the formation of N-alkyl amides from nitriles and a carbocation source, followed by hydrolysis.[1][4] In this case, 2-(3-fluorophenyl)propan-2-ol serves as the carbocation precursor.
Reaction Scheme
Sources
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Abstract
This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-(3-fluorophenyl)propan-2-amine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It outlines the fundamental principles, advanced 2D NMR techniques, and step-by-step protocols for acquiring and interpreting high-quality NMR data for this compound. The guide emphasizes the unique spectral features arising from the fluorinated aromatic ring and the protonated amine group, offering insights into structural elucidation and purity assessment.
Introduction: The Significance of this compound
2-(3-Fluorophenyl)propan-2-amine and its hydrochloride salt are key structural motifs in medicinal chemistry. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The propan-2-amine moiety is also a common feature in various biologically active compounds.
Given the importance of this structural class, unambiguous characterization is paramount. NMR spectroscopy is an unparalleled analytical technique for providing detailed structural information at the atomic level. This guide will detail the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy for the complete structural assignment of this compound. The hydrochloride salt form introduces specific considerations for sample preparation and spectral interpretation, which will be addressed herein.
Theoretical Considerations for NMR Analysis
The structure of this compound presents several key features that manifest distinctively in its NMR spectra. Understanding these is crucial for accurate interpretation.
-
¹H NMR: The proton spectrum will be characterized by signals from the aromatic protons on the fluorophenyl ring and the aliphatic protons of the propan-2-amine group. The aromatic protons will exhibit complex splitting patterns due to both homo- (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling. The amine protons (-NH₃⁺) may appear as a broad singlet, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to proton exchange.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and aliphatic carbons. The presence of the highly electronegative fluorine atom will cause significant C-F coupling, which can be observed over one, two, or three bonds. This results in the splitting of carbon signals into doublets or more complex multiplets. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: The fluorine spectrum provides a direct and sensitive probe of the local electronic environment. For this compound, a single resonance is expected, which will be split by coupling to nearby protons. ¹⁹F NMR is particularly useful for confirming the presence and position of the fluorine substituent.
-
Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of labile protons, such as those of the amine group. In aprotic solvents like CDCl₃, the amine protons may be clearly observable, while in protic solvents like D₂O or MeOD-d₄, they may exchange with the solvent, leading to a diminished or absent signal.
Experimental Protocols
Sample Preparation
High-quality NMR data begins with meticulous sample preparation. The following protocol is recommended for this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD-d₄)
-
Vortex mixer
-
Pipettes and a clean, dry vial
Protocol:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved. The hydrochloride salt form generally enhances solubility in more polar solvents like DMSO-d₆, D₂O, or MeOD-d₄.
-
If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: ~16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on concentration
-
-
¹⁹F NMR:
-
Pulse sequence: zg30
-
Spectral width: ~50 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 64-128
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the spectrometer manufacturer should be used as a starting point and optimized as needed.
Predicted NMR Spectral Data and Interpretation
The following tables provide predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are estimated based on data from analogous compounds and established NMR principles.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| H-2' | 7.2 - 7.4 | ddd | ³J(H2'-H6') ≈ 8.0, ⁴J(H2'-F) ≈ 8.0, ⁴J(H2'-H4') ≈ 2.0 |
| H-4' | 7.0 - 7.2 | ddd | ³J(H4'-H5') ≈ 8.0, ³J(H4'-F) ≈ 10.0, ⁴J(H4'-H2') ≈ 2.0 |
| H-5' | 7.4 - 7.6 | t | ³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0 |
| H-6' | 7.1 - 7.3 | d | ³J(H6'-H5') ≈ 8.0 |
| -CH₃ | 1.6 - 1.8 | s | - |
| -NH₃⁺ | 8.0 - 9.0 (in DMSO-d₆) | br s | - |
Note: Aromatic proton assignments are tentative and would be confirmed by 2D NMR. The -NH₃⁺ signal is highly solvent and concentration-dependent and may be broader.
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J in Hz) |
| C-1' | 140 - 145 | d | ²J(C1'-F) ≈ 20-25 |
| C-2' | 115 - 120 | d | ²J(C2'-F) ≈ 20-25 |
| C-3' | 160 - 165 | d | ¹J(C3'-F) ≈ 240-250 |
| C-4' | 110 - 115 | d | ³J(C4'-F) ≈ 5-10 |
| C-5' | 130 - 135 | d | ⁴J(C5'-F) ≈ 2-5 |
| C-6' | 125 - 130 | d | ³J(C6'-F) ≈ 5-10 |
| C-α | 55 - 60 | s | - |
| -CH₃ | 25 - 30 | s | - |
Note: The large one-bond C-F coupling constant is a key diagnostic feature.
Table 3: Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J in Hz) |
| F-3' | -110 to -115 | m | - |
Note: The ¹⁹F chemical shift is referenced to an external standard like CFCl₃. The multiplicity will be complex due to coupling with H-2', H-4', and potentially other protons over longer ranges.
Advanced 2D NMR for Structural Elucidation
Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY will show correlations between the coupled aromatic protons, helping to trace the connectivity around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is a powerful tool for assigning the protonated carbons in the molecule by linking the proton and carbon chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methyl protons to the α-carbon and the C-1' of the aromatic ring would confirm the overall connectivity.
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the NMR data interpretation.
Caption: Experimental workflow from sample preparation to structural elucidation.
Caption: Interplay of different NMR experiments for structural confirmation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad ¹H signals | - Sample concentration too high- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample- Ensure high purity of the compound and solvent- Re-shim the instrument |
| -NH₃⁺ signal is not observed | - Use of a protic solvent (D₂O, MeOD-d₄) leading to H-D exchange | - Use an aprotic solvent like DMSO-d₆- Lower the temperature to slow down exchange |
| Complex multiplets in ¹³C spectrum | - C-F coupling is present | - This is expected. Use ¹³C-{¹H, ¹⁹F} double decoupling if available.- Analyze the coupling patterns to confirm assignments. |
| Low signal-to-noise in ¹³C spectrum | - Insufficient sample concentration- Not enough scans acquired | - Increase the sample concentration- Increase the number of scans |
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of this compound. By employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all atoms in the molecule can be achieved. This application note provides the necessary theoretical background, practical protocols, and expected spectral data to guide researchers in their analysis of this important class of compounds, ensuring data integrity and facilitating drug development and quality control processes.
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-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Wiench, J. W., et al. (2009). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 131(30), 10437-10446. [Link]
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Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718. [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Luy, B., & Marino, J. P. (2005). Measuring of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 127(10), 3824-3825. [Link]
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]
-
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-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2024, December 5). 2D NMR: Overview of Heteronuclear Correlation Techniques. [Video]. Retrieved from [Link]
-
JoVE. (2024, April 4). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Video]. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
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-
NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
-
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-
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-
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-
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-
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-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Retrieved from [Link]
-
Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. [Link]
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-
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-
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ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Semantic Scholar. (n.d.). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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Wikipedia. (2023, November 19). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
"mass spectrometry analysis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
An authoritative guide to the qualitative and quantitative analysis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride, leveraging Gas Chromatography and Liquid Chromatography coupled with Mass Spectrometry.
Introduction
This compound is a synthetic compound belonging to the phenethylamine class. Its structural similarity to other stimulants necessitates robust and reliable analytical methods for its detection and quantification in various matrices. This is of paramount importance in the fields of pharmaceutical analysis, for quality control and impurity profiling, as well as in forensic toxicology and clinical chemistry.
Mass spectrometry (MS), coupled with a chromatographic inlet, provides the sensitivity and selectivity required for these demanding applications.[1] Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone in pharmaceutical analysis for its ability to handle polar, non-volatile molecules, while gas chromatography-mass spectrometry (GC-MS) remains a powerful tool for volatile compounds, offering highly reproducible fragmentation patterns for structural elucidation.[2][3]
This application note presents detailed protocols for the analysis of this compound using both GC-MS and LC-MS/MS platforms. It is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring a foundation for robust method development and validation.
Analyte Chemical Profile
A foundational understanding of the analyte's physicochemical properties is critical for selecting and optimizing the analytical methodology.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Chemical Formula | C₉H₁₂FN · HCl | N/A |
| Molecular Weight | 189.66 g/mol (HCl Salt) | [4] |
| Monoisotopic Mass | 153.0954 u (Free Base) | N/A |
| Key Structural Features | Primary amine, tertiary carbon alpha to the ring, fluorine on the phenyl ring | N/A |
| Expected Behavior | Basic nature due to the primary amine, suitable for positive mode electrospray ionization. Volatility achievable after conversion to free base for GC analysis. | N/A |
Overall Analytical Strategy
The selection between a GC-MS or LC-MS workflow depends on the analytical objective, sample matrix, and available instrumentation. The following diagram outlines the decision-making process and subsequent steps for each platform.
Caption: Decision workflow for GC-MS and LC-MS analysis of the target analyte.
Protocol I: GC-MS for Qualitative Analysis and Screening
GC-MS is an excellent technique for identifying volatile and semi-volatile compounds. The use of Electron Ionization (EI) at 70 eV creates reproducible fragmentation patterns that can be matched against spectral libraries for confident identification.
Scientific Rationale: The analysis of primary amines by GC can be challenging due to their polarity, which may cause peak tailing on standard non-polar columns.[5] To overcome this, the protocol involves converting the hydrochloride salt to its more volatile free base and recommends derivatization to block the active amine group, thereby improving chromatographic performance and analytical specificity.[5][6]
Step-by-Step Sample Preparation
-
Standard Preparation: Create a 1 mg/mL stock solution of this compound in methanol.
-
Alkalinization (Free-Basing): In a 2 mL glass vial, add 500 µL of the standard solution or sample. Add 100 µL of 2M sodium hydroxide (NaOH) to raise the pH above 11. This neutralizes the hydrochloride salt, converting the analyte to its free amine form, which is essential for volatilization and extraction.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Cap the vial and vortex vigorously for 1 minute. Centrifuge for 5 minutes at 2000 x g to separate the layers.
-
Isolate Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean GC vial.
-
Derivatization (Recommended): Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA) to the ethyl acetate extract. Cap and heat at 60°C for 20 minutes. This step converts the polar N-H bond to a non-polar derivative, significantly improving peak shape.
Recommended GC-MS Parameters
| Parameter | Setting | Justification |
| GC System | ||
| Inlet Temperature | 260 °C | Ensures complete and rapid vaporization of the analyte and its derivative. |
| Injection Mode | 1 µL, Splitless | Maximizes sensitivity for trace-level detection. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (5% phenyl polysiloxane, e.g., DB-5ms) | A robust, general-purpose column providing excellent separation for a wide range of compounds. |
| Oven Program | 70°C (hold 1 min), ramp at 20°C/min to 280°C (hold 4 min) | A relatively fast ramp suitable for screening, ensuring the elution of the derivatized analyte. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Highly reproducible, hard ionization technique that generates characteristic, library-searchable fragments. |
| Ionization Energy | 70 eV | Standardized energy that allows for comparison with commercial/public mass spectral libraries (e.g., NIST). |
| Source Temperature | 230 °C | Prevents analyte condensation within the ion source. |
| Mass Range | m/z 40 - 450 | A wide enough range to capture the molecular ion and key fragments of the derivatized or underivatized analyte. |
Expected Fragmentation Pattern (Underivatized)
The primary fragmentation pathway for phenethylamines under EI is alpha-cleavage (cleavage of the bond between the first and second carbon of the side chain).[7][8][9]
Caption: Predominant EI fragmentation pathway of underivatized 2-(3-Fluorophenyl)propan-2-amine.
Protocol II: LC-MS/MS for Quantitative Analysis
For robust and sensitive quantification, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11] The selectivity of Multiple Reaction Monitoring (MRM) minimizes matrix interference, providing superior accuracy and precision.
Scientific Rationale: 2-(3-Fluorophenyl)propan-2-amine contains a basic primary amine that is readily protonated in an acidified mobile phase. This makes it an ideal candidate for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with high efficiency.[12] This protonated molecule is then used as the precursor ion for collision-induced dissociation (CID) in the tandem mass spectrometer.
Step-by-Step Sample Preparation
-
Standard Preparation: Create a 1 mg/mL stock solution in methanol. Prepare serial dilutions in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to generate calibration standards.
-
Simple Dilution (for clean samples): Dilute the sample in the initial mobile phase to a concentration within the calibration range.
-
Protein Precipitation (for plasma/serum): To 50 µL of sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for injection.
Recommended LC-MS/MS Parameters
| Parameter | Setting | Justification |
| LC System | ||
| Column | C18, 2.1 x 50 mm, <2 µm particle size | Provides efficient reversed-phase separation for small molecules. The shorter length allows for fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid promotes analyte protonation for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for eluting analytes from a C18 column. |
| Gradient | 5% B to 95% B in 3 min; hold 1 min; re-equilibrate 1 min | A rapid gradient suitable for high-throughput quantitative analysis. |
| Flow Rate | 0.4 mL/min | Compatible with the column dimensions and ESI source. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| MS/MS System | ||
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Ideal for basic compounds like primary amines, which readily accept a proton. |
| Capillary Voltage | +3.5 kV | Optimized to create a stable electrospray and maximize ion generation. |
| Desolvation Temp. | 450 °C | Aids in the efficient removal of solvent from the ESI droplets. |
| Precursor Ion | m/z 154.1 ([M+H]⁺) | The protonated molecular ion of the free base (Mass 153.1). |
| Product Ions | See Table Below | Generated by CID; selected for specificity and intensity. |
MRM Transition Development
The most critical step in quantitative MS is the selection of specific precursor-to-product ion transitions. The protonated molecule ([M+H]⁺ at m/z 154.1) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). A common fragmentation pathway for protonated phenethylamines is the neutral loss of ammonia (NH₃).[13][14]
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Collision Energy (eV) |
| Quantifier | 154.1 | 137.1 | NH₃ | ~15 |
| Qualifier | 154.1 | 91.1 | C₃H₆N | ~25 |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Method Validation and Trustworthiness
To ensure the generation of high-quality, reliable data, the following elements must be incorporated into the workflow:
-
Specificity: Analyze blank matrix samples to confirm no interferences are present at the analyte's retention time.
-
Linearity: Construct a calibration curve with at least five standards and demonstrate a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate. Accuracy should be within 85-115% (80-120% for the lower limit of quantification), and precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Carryover: Inject a blank sample immediately after the highest calibration standard to ensure no signal from the previous injection is detected.
Conclusion
This document provides two comprehensive, scientifically-grounded protocols for the mass spectrometric analysis of this compound. The GC-MS method is well-suited for unambiguous qualitative identification, leveraging standardized EI fragmentation. The LC-MS/MS method offers superior sensitivity and selectivity, making it the definitive choice for trace-level quantification in complex matrices. The successful application of these methods relies on a proper understanding of the analyte's chemistry and the principles of each technique, as detailed in this guide.
References
- Tahara, M., Kawakami, T., & Ikarashi, Y. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
- (2016, August 24). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Chen, Y. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI.
- (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review.
- Chen, Y. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. FAO AGRIS.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
- Fast LC/MS in the analysis of small molecules. (n.d.). ResearchGate.
- Mass fragmentations (m/z values) of phenethylamines and tryptamines.... (n.d.). ResearchGate.
- Dong, M. W., & Wang, P. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International - Chromatography Online.
- Asakawa, D., et al. (2021, July 22). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications.
- Avery, M. J., & Junk, G. A. (1985). Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. American Chemical Society.
- Kusch, P. (n.d.). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.
- Tahara, M., et al. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed.
- (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences.
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride. (n.d.). Sigma-Aldrich.
- Kiontke, A., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.
- Asakawa, D., et al. (2020, September 1). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed.
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Application Note & Protocols: A Framework for the Preclinical Evaluation of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Introduction & Rationale
The continuous emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology.[1][2][3] These compounds, often synthesized to circumvent existing drug laws, require rapid and thorough characterization to understand their pharmacological mechanisms, potential for abuse, and toxicological risks. This document provides a comprehensive experimental framework for the preclinical evaluation of 2-(3-Fluorophenyl)propan-2-amine hydrochloride, a putative substituted amphetamine.
1.1 Chemical Identity
-
Compound: this compound
-
CAS Number: 689232-61-9[4]
-
Molecular Formula: C₉H₁₂FN · HCl
-
Structure: (Image of the chemical structure would be inserted here in a formal document)
1.2 Scientific Rationale & Core Hypothesis
Structurally, 2-(3-Fluorophenyl)propan-2-amine is an analog of other fluorinated amphetamines.[5][6][7] The presence of a fluorine atom on the phenyl ring is known to increase lipophilicity, which can enhance penetration across the blood-brain barrier.[7] Based on its structural similarity to other phenethylamine derivatives, the primary hypothesis is that this compound acts as a modulator of monoamine signaling by interacting with dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[5][6] The experimental design detailed herein is structured to rigorously test this hypothesis, differentiating between reuptake inhibition and neurotransmitter release, and to establish a foundational safety and behavioral profile.
Guiding Principles & Regulatory Context
All experimental work should be conducted in alignment with the principles of Good Laboratory Practice (GLP) as defined in 21 CFR Part 58 to ensure data integrity and reliability.[8] The design of these studies is informed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) for nonclinical safety studies, which provide a robust framework for evaluating new chemical entities.[9][10][11]
Overall Experimental Workflow
The proposed research plan is a phased approach, progressing from fundamental molecular interactions to complex in vivo behavioral and safety outcomes. This tiered strategy ensures that resource-intensive animal studies are only conducted after a clear in vitro profile has been established.
Caption: Phased experimental workflow for compound characterization.
Phase 1: In Vitro Characterization
This initial phase is designed to elucidate the compound's primary molecular targets and metabolic liabilities.
4.1 Presumed Mechanism of Action at the Synapse
The central hypothesis is that this compound interacts with presynaptic monoamine transporters. The diagram below illustrates the potential points of interaction.
Caption: Hypothesized interaction at the monoamine synapse.
4.2 Protocol: Monoamine Transporter Binding Affinity
-
Objective: To determine the binding affinity (Ki) of the test compound for human DAT, NET, and SERT.
-
Methodology: Radioligand displacement assays using cell membranes expressing the recombinant human transporters.
-
Protocol Steps:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing hDAT, hNET, or hSERT.
-
In a 96-well plate, add membrane homogenates, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Incubate at room temperature for 60-120 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash plates with ice-cold buffer to remove unbound radioligand.
-
Measure bound radioactivity using a liquid scintillation counter.
-
Calculate Ki values from IC₅₀ values using the Cheng-Prusoff equation.
-
-
Causality: This assay is the first crucial step. A high binding affinity for a transporter suggests it is a primary molecular target. Comparing Ki values across the three transporters reveals the compound's selectivity.
4.3 Protocol: Functional Neurotransmitter Uptake Assay
-
Objective: To determine if the compound inhibits or reverses neurotransmitter transport, and to measure its potency (IC₅₀ or EC₅₀).
-
Methodology: Synaptosome or cell-based assay measuring the uptake of a radiolabeled or fluorescent neurotransmitter.
-
Protocol Steps:
-
Use either rat brain synaptosomes or HEK293 cells expressing the target transporter (DAT, NET, or SERT).
-
Pre-incubate the cells/synaptosomes with a range of concentrations of the test compound. Include known inhibitors (e.g., cocaine) and releasers (e.g., d-amphetamine) as positive controls.
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of neurotransmitter taken up by the cells using scintillation counting.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
-
-
Causality: This functional assay is critical. While the binding assay shows affinity, this test reveals the functional consequence—whether the compound merely blocks the transporter (inhibitor) or induces reverse transport (releaser). This distinction has profound implications for the compound's expected psychoactive effects and abuse liability.
4.4 Protocol: In Vitro Metabolic Stability & Reaction Phenotyping
-
Objective: To determine the metabolic stability of the compound in human liver microsomes and identify the primary Cytochrome P450 (CYP) enzymes responsible for its metabolism.[12]
-
Methodology: Incubation with human liver microsomes (HLMs) followed by LC-MS/MS analysis.
-
Protocol Steps:
-
Stability: Incubate the test compound (e.g., 1 µM) with pooled HLMs in the presence of the NADPH regenerating system at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min).
-
Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).
-
Alternatively, incubate with HLMs in the presence of specific chemical inhibitors for each major CYP isoform.[12]
-
Terminate all reactions by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
-
-
Causality: A short half-life suggests rapid metabolism and potentially low oral bioavailability. Identifying the specific CYP enzymes involved is essential for predicting potential drug-drug interactions with other medications that are substrates, inhibitors, or inducers of the same enzymes.
Phase 2: In Vivo Pharmacokinetics & Safety
This phase translates the in vitro findings into a whole-animal context, establishing how the drug is absorbed, distributed, metabolized, and excreted (ADME) and defining its initial safety window.
| Parameter | Description | Typical Metric(s) | Importance |
| Pharmacokinetics (PK) | Study of drug movement in the body. | Cmax, Tmax, AUC, t₁/₂, Bioavailability | Determines dosing regimen, onset, and duration of action. Essential for correlating drug exposure with pharmacological effects. |
| Acute Toxicity | Effects of a single, high dose or multiple doses over a short period.[10] | MTD (Maximum Tolerated Dose), LD₅₀ | Establishes the upper safety limit for dosing in subsequent efficacy studies and identifies target organs of toxicity. |
| Safety Pharmacology | Study of effects on vital organ systems (cardiovascular, respiratory, CNS).[9][11] | ECG parameters, blood pressure, respiratory rate | A core regulatory requirement to uncover potential life-threatening adverse effects before human trials.[9] |
5.1 Protocol: Rodent Pharmacokinetic Profiling
-
Objective: To determine key PK parameters following intravenous (IV) and oral (PO) administration in rats.
-
Methodology: Serial blood sampling from cannulated rats followed by LC-MS/MS analysis of plasma concentrations.
-
Protocol Steps:
-
Administer a single dose of the compound to two groups of rats (n=3-4 per group) via IV and PO routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Develop and validate an LC-MS/MS method for the quantification of the compound in plasma.
-
Analyze plasma samples and calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
-
-
Causality: The comparison of IV and PO data allows for the calculation of oral bioavailability, a critical factor for determining if the drug can be administered orally. The plasma concentration-time profile is essential for designing pharmacodynamic studies and ensuring that behavioral effects are observed at relevant drug exposures.
Phase 3: In Vivo Pharmacodynamics & Behavioral Assays
This phase aims to confirm the hypothesized CNS stimulant effects in a living organism.
6.1 Protocol: Locomotor Activity Assessment
-
Objective: To assess the effect of the compound on spontaneous locomotor activity as a measure of its stimulant or sedative properties.
-
Methodology: Automated activity monitoring in an open-field arena.
-
Protocol Steps:
-
Acclimate mice or rats to the testing room and open-field chambers.
-
Administer vehicle or a range of doses of the test compound (doses selected based on PK and toxicology data).
-
Place animals individually into the chambers equipped with infrared beams to automatically track movement.
-
Record activity parameters (e.g., total distance traveled, rearing, stereotypy) for 1-2 hours.
-
Compare the activity of drug-treated groups to the vehicle control group.
-
-
Causality: An increase in locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine and/or norepinephrine signaling.[13] This assay provides the first in vivo confirmation of the expected CNS effects.
6.2 Protocol: In Vivo Microdialysis
-
Objective: To directly measure the effects of the compound on extracellular levels of dopamine and serotonin in a key brain region associated with reward and reinforcement, the nucleus accumbens.[13]
-
Methodology: Stereotaxic implantation of a microdialysis probe into the rat nucleus accumbens, followed by drug administration and analysis of dialysate samples by HPLC-ECD.
-
Protocol Steps:
-
Surgically implant a guide cannula targeting the nucleus accumbens in anesthetized rats. Allow for a recovery period of several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer the test compound (IV or IP) and continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Simultaneously, locomotor activity can be measured to correlate neurochemical changes with behavior.[13]
-
Analyze dialysate samples for dopamine and serotonin content using a sensitive HPLC-ECD system.
-
Express post-injection neurotransmitter levels as a percentage of the pre-injection baseline.
-
-
Causality: This is the most direct and powerful technique to test the primary hypothesis in vivo. It can definitively show whether the compound increases synaptic dopamine and/or serotonin, and by how much, providing a neurochemical explanation for the observed behavioral effects. Comparing the magnitude of the dopamine versus serotonin response provides critical insight into the compound's overall pharmacological profile.[13]
References
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- 2-(2-Fluorophenyl)propan-2-amine hydrochloride. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/74702888]
- In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. The Journal of Pharmacology and Experimental Therapeutics. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2879930/]
- 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8276707/]
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- The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis. [Link: https://pubmed.ncbi.nlm.nih.gov/31667988/]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic target. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and make informed decisions in your laboratory work.
Section 1: Overview of Synthetic Strategies
The synthesis of a tertiary alkylamine like 2-(3-Fluorophenyl)propan-2-amine is not trivial. Direct alkylation methods are often inefficient due to steric hindrance. Therefore, several primary strategies have been established, each with distinct advantages and challenges. The most common pathways originate from 3-fluoroacetophenone.
Caption: Major synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Scenario 1: Reductive Amination Pathway
Reductive amination is a popular one-pot method for converting ketones to amines.[1] However, its success hinges on carefully balancing the rates of imine formation and reduction.
Question: My reductive amination of 3-fluoroacetophenone is giving very low yields of the desired primary amine. What are the likely causes?
Answer: Low yields in this reaction typically stem from one of three areas: inefficient imine/iminium ion formation, incorrect choice of reducing agent, or suboptimal reaction conditions (especially pH).
-
Imine/Iminium Formation: The reaction proceeds via an imine intermediate, which is formed in an equilibrium reaction between the ketone and ammonia.[1] This equilibrium can be unfavorable. To drive it forward, a very high concentration of ammonia is required. Using a sealed "bomb" reactor or a pressure vessel is highly recommended to maintain a high partial pressure of ammonia.
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the ketone carbonyl.
-
Sodium Cyanoborohydride (NaBH₃CN): A classic choice that is effective at a slightly acidic pH where the iminium ion is stable. However, it is highly toxic.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A safer and often more effective alternative. It is particularly efficient under mildly acidic conditions and is the reagent of choice for many modern reductive aminations.
-
Catalytic Hydrogenation (H₂/Catalyst): Can be very effective and clean but may require high pressures and specialized equipment. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are common.
-
-
pH Control: The pH is critical. The reaction needs to be acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic that it protonates the ammonia, rendering it non-nucleophilic. A pH range of 6-7 is often optimal.
Question: I am observing significant byproducts, specifically the secondary amine [bis(2-(3-fluorophenyl)propan-2-yl)amine] and the starting alcohol [2-(3-fluorophenyl)propan-2-ol]. How can these be minimized?
Answer: This is a classic selectivity problem in reductive aminations.
-
Secondary Amine Formation: The primary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a new iminium ion, which is then reduced to the secondary amine byproduct. The most effective way to suppress this is through a large excess of ammonia. By Le Châtelier's principle, a high concentration of ammonia favors the formation of the primary imine over the secondary one. A 10-fold or greater excess of ammonia is recommended.[2]
-
Alcohol Formation: This occurs when your reducing agent directly reduces the starting ketone before it has a chance to form the imine. This suggests your reducing agent is too reactive under the chosen conditions or that imine formation is too slow. If using a powerful reductant like sodium borohydride (NaBH₄), this is a common issue. Switching to a more selective reagent like STAB, which is less reactive towards ketones at neutral/acidic pH, can significantly reduce alcohol formation.[1]
| Parameter | Recommendation for High Primary Amine Selectivity | Rationale |
| Nitrogen Source | Large excess of Ammonia (e.g., 7M solution in MeOH, or sealed vessel) | Drives equilibrium towards primary imine formation; statistically outcompetes the product amine. |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selective for iminium ions over ketones; less toxic than NaBH₃CN. |
| pH | 6-7 (use of NH₄OAc buffer can be effective) | Balances the need for a free amine nucleophile with the acid catalysis required for imine formation. |
| Temperature | Room Temperature | Minimizes side reactions and ketone reduction. |
Scenario 2: Ritter Reaction Pathway
The Ritter reaction is an excellent method for synthesizing sterically hindered amines. It involves reacting an alcohol (or alkene) with a nitrile in the presence of a strong acid to form an amide, which is subsequently hydrolyzed.[3][4]
Question: My Grignard reaction to produce the precursor alcohol, 2-(3-fluorophenyl)propan-2-ol, fails to initiate. What should I do?
Answer: This is a very common issue with Grignard reactions. The success of this step relies on pristine anhydrous conditions and activation of the magnesium metal.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water.[5] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and assembled hot under an inert atmosphere of nitrogen or argon). The solvent (typically diethyl ether or THF) must be anhydrous grade.
-
Magnesium Activation: The surface of magnesium turnings is coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[5] This layer must be disrupted.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (once in the flask) can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a classic method. The iodine reacts with the magnesium surface. Alternatively, a few drops of 1,2-dibromoethane can be used; the subsequent observation of ethylene bubbles indicates activation.[5]
-
Initiation: Add only a small portion of your aryl halide solution first. You should observe a slight exotherm, bubbling, and the solution turning cloudy and gray/brown. If this doesn't happen, gentle warming may be required. Do not add the bulk of the halide until you have confirmed initiation.
-
Question: The Ritter reaction step is giving a low yield of the N-acetyl amide and a significant amount of an elimination byproduct. How can I optimize this?
Answer: The Ritter reaction proceeds via a tertiary carbocation intermediate.[6] Your goal is to trap this carbocation with the nitrile nucleophile while avoiding competing pathways like elimination (E1) or other rearrangements.
Caption: Mechanism of the Ritter reaction and the competing elimination side reaction.
-
Acid Choice: A strong, non-nucleophilic acid is essential. Concentrated sulfuric acid is common, but it can also promote dehydration and charring. Formic acid or a mixture of acetic acid and H₂SO₄ can be milder alternatives.
-
Temperature Control: The initial addition of the alcohol to the acid/nitrile mixture should be done at a low temperature (e.g., 0-5 °C) to control the initial exotherm and minimize elimination. The reaction may then be allowed to warm to room temperature.
-
Nitrile as Solvent: Using the nitrile (e.g., acetonitrile) as the solvent ensures a high concentration of the nucleophile is present to trap the carbocation as soon as it forms, outcompeting the elimination pathway.
-
Hydrolysis: The final hydrolysis of the amide to the amine requires strong conditions (e.g., refluxing with aqueous HCl or NaOH). Ensure this step goes to completion.
Section 3: Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for scalability and overall efficiency?
A: For scalability, purity, and safety, the reductive amination pathway is often preferred in modern industrial settings. While it requires careful control of ammonia concentration, it is a one-pot reaction that avoids the use of highly energetic Grignard reagents and the harsh acidic conditions of the Ritter reaction. The development of safer reducing agents like STAB has made this route more attractive than older methods like the Leuckart reaction, which requires high temperatures and often gives formylated byproducts.[7]
Q: What is the best procedure for isolating the final product as a stable hydrochloride salt?
A: After the amine is synthesized and the reaction is worked up, the free base is typically isolated as an oil or low-melting solid. It is crucial to purify this free base first, usually by column chromatography or distillation, to remove any unreacted starting materials or byproducts.
Protocol for Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable anhydrous solvent. Anhydrous diethyl ether, isopropanol (IPA), or ethyl acetate are common choices.
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in diethyl ether, commercially available) dropwise with stirring.
-
The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Continue adding the HCl solution until the mixture is acidic (check with pH paper on a withdrawn drop).
-
Stir the resulting slurry in the cold for 30 minutes to an hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Q: How can I effectively monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Starting Material: 3-fluoroacetophenone is a relatively nonpolar ketone.
-
Product: The product amine is significantly more polar and will have a much lower Rf value.
-
Eluent System: A good starting point for a TLC mobile phase is a mixture of a nonpolar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. For example, 70:30 Hexanes:Ethyl Acetate. You may need to add a small amount of triethylamine (~1%) to the eluent system to prevent the amine from streaking on the silica plate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate or ninhydrin can also be used to visualize the amine product.
References
-
Jadhav, G. N., et al. (2008). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Journal of the Serbian Chemical Society. Available at: [Link]
-
Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587–1589. Available at: [Link]
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Grokipedia. (n.d.). Leuckart reaction. Available at: [Link]
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Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System. Synthetic Communications, 25(22), 3503-3508. Available at: [Link]
-
Umino, N., Iwakuma, T., & Itoh, N. (1976). A Convenient Method for the Reduction of Oxime Ethers to the Corresponding Amines. Tetrahedron Letters, 17(33), 2875-2876. Available at: [Link]
-
Corbett, J. W., et al. (2009). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 7(23), 4939-4945. Available at: [Link]
-
Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry, 48(5), 735-740. Available at: [Link]
-
Kaushik, N., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 299. Available at: [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Available at: [Link]
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NROChemistry. (n.d.). Ritter Reaction. Available at: [Link]
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Wikipedia. (n.d.). Ritter reaction. Available at: [Link]
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Quick Company. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Available at: [Link]
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Wikipedia. (n.d.). Grignard reagent. Available at: [Link]
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Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Available at: [Link]
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OpenOChem Learn. (n.d.). Ritter Reaction. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Web Pages. (n.d.). 6. Grignard Reaction. Available at: [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.6: Synthesis of Amines. Available at: [Link]
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Tararov, V. I., et al. (2000). Highly Enantioselective Hydrogen-Transfer Reductive Amination: Catalytic Asymmetric Synthesis of Primary Amines. Angewandte Chemie International Edition, 39(15), 2750-2752. Available at: [Link]
-
IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Available at: [Link]
-
Ni, C., & Hu, J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1152–1181. Available at: [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]
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"troubleshooting 2-(3-Fluorophenyl)propan-2-amine hydrochloride stability issues"
Welcome to the technical support center for 2-(3-Fluorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during storage, handling, and experimentation. Our goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] The container must be tightly sealed to prevent moisture uptake, as amine salts can be hygroscopic. For long-term storage, refrigeration at 4°C is recommended, with protection from light.[2]
Q2: Why is this compound supplied as a hydrochloride salt? What is the stability difference compared to the free base?
The hydrochloride salt form significantly enhances the compound's chemical stability and shelf-life.[1] The protonation of the primary amine group lowers its reactivity, making it less susceptible to oxidative degradation.[3] The salt form also generally improves water solubility and handling characteristics compared to the more volatile and potentially less stable free amine.[1][4]
Q3: What are the primary known incompatibilities for this compound?
The primary incompatibilities are strong oxidizing agents, strong acids, and strong bases.[5] Contact with strong bases will deprotonate the amine hydrochloride to its free base form, which may be less stable and more reactive. Strong oxidizing agents can lead to chemical degradation of the molecule.
Q4: What are the expected hazardous decomposition products?
Under thermal stress or in the event of a fire, decomposition can release toxic and corrosive gases. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1][6]
Troubleshooting Common Stability-Related Observations
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing the root cause.
Issue 1: Discoloration of Solid Material (e.g., Yellowing or Browning)
-
Potential Cause: This is often the first visual indicator of degradation, typically due to minor oxidation or exposure to light over time. The benzylic position of the molecule is susceptible to oxidation.[7]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material has been consistently stored according to the recommendations (cool, dry, dark, sealed container).
-
Purity Assessment: Perform a purity analysis using a validated stability-indicating method, such as HPLC-UV (see "Experimental Protocols" section). Compare the purity of the discolored batch against a fresh, unopened lot or the Certificate of Analysis (CoA) data.
-
Investigate Handling Procedures: Review laboratory procedures. Was the material exposed to ambient light or air for extended periods during weighing or sample preparation?
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Issue 2: Reduced Potency or Inconsistent Results in Solution-Based Assays
-
Potential Cause: Degradation in solution is a common problem. The stability of the compound can be affected by the solvent, pH, presence of dissolved oxygen, and exposure to light.
-
Troubleshooting Steps:
-
Assess Solution Stability: Prepare a fresh solution and analyze its purity/concentration immediately (T=0). Then, store the solution under your typical experimental conditions (e.g., on the benchtop, in an autosampler) and re-analyze at set time points (e.g., 2, 4, 8, 24 hours). A significant decrease in the main peak area and/or the appearance of new peaks indicates instability.
-
Evaluate Solvent and pH: If using aqueous buffers, ensure the pH is compatible. While the hydrochloride salt form is stable, extreme pH values can promote hydrolysis or other degradation pathways.
-
Control for Oxidation: If oxidative degradation is suspected, prepare solutions using de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
Control for Photodegradation: Repeat the solution stability study using amber vials or vessels wrapped in foil to protect against light. A significant difference in stability compared to clear vials points to photosensitivity.[5][8]
-
Issue 3: Appearance of Unidentified Peaks in Chromatograms
-
Potential Cause: The emergence of new peaks in your analytical chromatogram is a clear sign of degradation or the presence of impurities.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the source of unknown peaks.
Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.
Potential Degradation Pathways
Understanding the likely chemical transformations the molecule can undergo is key to preventing them. The structure of 2-(3-Fluorophenyl)propan-2-amine contains two primary sites susceptible to degradation: the primary amine and the benzylic position.
Caption: Major stressors and potential degradation pathways.
-
Oxidative Degradation: This is a significant risk, especially in solution. The primary amine can be oxidized to form N-oxide derivatives. Furthermore, the benzylic position is activated and can be oxidized, potentially leading to the formation of the corresponding ketone (2-(3-fluorophenyl)propan-2-one) or other related species.[7] The presence of metal ions can catalyze these oxidative processes.
-
Photodegradation: Amphetamine-type structures are known to be susceptible to degradation upon exposure to sunlight or artificial light sources.[5][8] The energy from UV or visible light can initiate radical reactions, leading to a variety of degradation products that may or may not retain the core structure.
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions can promote degradation. A forced degradation study on the closely related compound Phentermine showed ~5.2% degradation in 5N HCl after 4 hours at 60°C.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate potential degradation products. This is essential for developing and validating a stability-indicating analytical method.[9][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions (perform in parallel):
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 4-8 hours.
-
Cool, then carefully neutralize with an equivalent amount of 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 4-8 hours.
-
Cool, then carefully neutralize with an equivalent amount of 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation (Solution):
-
Incubate a sealed vial of the stock solution at 80°C for 48 hours, protected from light.
-
-
Photolytic Degradation (Solution):
-
Place the stock solution in a clear glass vial.
-
Expose to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from a validated study on the closely related compound, Phentermine, and is designed to separate the parent compound from its potential degradation products.[2][5]
| Parameter | Specification |
| HPLC System | UHPLC or HPLC system with a PDA/UV Detector |
| Column | C18 or C8, e.g., Acquity BEH C8 (100 x 4.6 mm, 2.7 µm) |
| Mobile Phase | A mixture of Ammonium Acetate Buffer (pH 4.5), Acetonitrile, and Methanol (e.g., in a 60:20:20 ratio).[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25°C - 35°C |
| Detection λ | 263 nm[5] |
| Injection Vol. | 5 - 10 µL |
Method Validation: To confirm this method is stability-indicating for your specific compound, you must analyze the samples from the forced degradation study (Protocol 1). The method is considered stability-indicating if:
-
All degradation product peaks are baseline-resolved from the main analyte peak.
-
The peak purity analysis (using a PDA detector) of the main analyte peak passes in all stressed samples, indicating no co-elution.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Available at: [Link]
-
Vemireddy, S., & Kumaraswamy, G. (2023). Uhplc Method Development, Validation And Forced Degradation Study For Simultaneous Estimation Of Phentermine And Topiramate In Bulk And Tablet Dosage Form. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1746–1753. Available at: [Link]
-
Miolo, G., et al. (2018). A Study on Photostability of Amphetamines and Ketamine in Hair Irradiated under Artificial Sunlight. Brain Sciences, 8(6), 96. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. Available at: [Link]
-
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(2), 1-10. Available at: [Link]
-
Patel, M., Surati, J., & Chaudhari, D. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(3). Available at: [Link]
-
Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available at: [Link]
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"optimization of 2-(3-Fluorophenyl)propan-2-amine hydrochloride dosage for in vivo studies"
Technical Support Center: Dosage Optimization for Novel Phenethylamine Analogs
A Guide for In Vivo Studies with 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Disclaimer: The compound this compound is a research chemical with limited publicly available safety and efficacy data. This guide provides a framework based on established preclinical pharmacological principles for determining dosage for novel compounds. It is not a substitute for rigorous, ethically-approved experimental design and professional toxicological consultation. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
Part 1: Foundational FAQs - Essential Pre-Dosing Assessment
This section addresses the critical questions that must be answered before initiating any in vivo experiments with a novel compound like this compound.
Q1: What is the mandatory first step before any in vivo dosing?
A1: Before any animal studies, a comprehensive in vitro characterization of the compound is essential. This foundational data provides the first clues to the compound's biological activity and potential toxicity, directly informing the starting dose selection for in vivo studies. Key in vitro assays include:
-
Receptor Binding Affinity (Ki): To identify the molecular targets of the compound. Given its structure, targets would likely include monoamine transporters (dopamine, norepinephrine, serotonin) and serotonin receptors (e.g., 5-HT2A).
-
Functional Activity (EC50/IC50): To determine the compound's potency and efficacy at its targets (e.g., as an agonist, antagonist, or reuptake inhibitor).
-
Cytotoxicity Assays: To establish a baseline for cellular toxicity in relevant cell lines.
Q2: How do I estimate a starting dose for an initial in vivo study when no prior data exists?
A2: Estimating a safe starting dose for a novel compound is a multi-step process grounded in regulatory guidance and pharmacological principles. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on this topic, which can be adapted for preclinical research.[1][2][3][4][5]
-
Identify the No Observed Adverse Effect Level (NOAEL): Since a NOAEL for your specific compound is unknown, you must rely on data from the closest structural analogs. A literature search for halogenated phenethylamines or amphetamines is critical. For example, studies on para-halogenated phenylethylamines (p-F-PEA) in mice have shown LD50 values in the range of 130-150 mg/kg.[6] This data, while not directly transferable, provides a starting point for a toxicological range.
-
Convert to Human Equivalent Dose (HED) and Scale Back: Regulatory agencies often use allometric scaling, which normalizes doses based on body surface area, to estimate a starting dose for first-in-human trials.[7][8][9][10] While your study is preclinical, understanding this principle helps in contextualizing dose levels. The formula is: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33.[1]
-
Apply a Safety Factor: For a novel compound with unknown toxicity, a significant safety factor (e.g., 10x or greater) should be applied to the lowest observed adverse effect level (LOAEL) of an analog, or an estimated toxic dose, to select a starting dose for your first in vivo tolerability study.
Q3: What is the Maximum Tolerated Dose (MTD) and why is it critical?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[11][12][13] Establishing the MTD is the primary objective of the first in vivo study.[14][15] It is essential because:
-
It Defines the Safety Ceiling: The MTD establishes the upper limit for dosing in subsequent efficacy studies.[11]
-
It Informs the Therapeutic Window: The MTD, in conjunction with the Minimum Effective Dose (MED), defines the therapeutic window—the range where the drug is effective but not unacceptably toxic.
-
It is an Ethical Requirement: Determining the MTD in a small, focused study prevents the use of potentially lethal or severely toxic doses in larger, more complex efficacy experiments, adhering to the "Refinement" and "Reduction" principles of the 3Rs for animal welfare.[11]
Part 2: Troubleshooting Guide - The Acute Dose-Ranging & MTD Study
This guide provides a step-by-step protocol for conducting the essential first in vivo experiment to determine the MTD of this compound.
Objective:
To determine the single-dose MTD in a rodent model (e.g., mouse or rat). The MTD is often defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or body weight loss exceeding 15-20%.[11][14]
Experimental Protocol: Step-by-Step
-
Animal Model Selection: Choose a standard inbred mouse or rat strain (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old. Use an equal number of males and females (n=3-5 per sex per group).[14]
-
Vehicle Formulation: Determine the compound's solubility. Common vehicles include sterile saline, PBS, or a solution with a minimal, non-toxic amount of a solubilizing agent like DMSO or Tween 80. A vehicle control group is mandatory.[14]
-
Dose Selection and Progression:
-
Starting Dose: Based on your pre-assessment (FAQ 2), select a conservative starting dose (e.g., 1 mg/kg).
-
Dose Progression: Use a logarithmic or semi-logarithmic dose escalation strategy (e.g., 1, 3, 10, 30, 100 mg/kg). This approach efficiently covers a wide dose range.[16]
-
-
Administration: The route of administration should align with the intended research goals (e.g., intraperitoneal (i.p.) for systemic exposure, oral gavage (p.o.) for oral bioavailability).
-
Monitoring and Data Collection: This is the most critical phase. Observations should be made frequently after dosing (e.g., 15, 30, 60 min, and 2, 4, 24, 48 hours).
| Parameter | Key Observations to Record |
| Clinical Signs | CNS: Tremors, convulsions, stereotypy, hyperactivity, sedation. Autonomic: Salivation, piloerection, changes in pupil size. General: Changes in posture, gait, respiration, grooming. |
| Body Weight | Measure immediately before dosing and daily for at least 7 days post-dosing. |
| Food/Water Intake | Monitor daily as a general health indicator. |
| Mortality | Record time of death if any occurs. |
-
Data Interpretation to Define MTD: Collate the data. The MTD is the highest dose that avoids severe outcomes. For instance, if the 30 mg/kg dose group shows transient hyperactivity but no significant weight loss, while the 100 mg/kg group shows severe convulsions and >15% weight loss, the MTD would be identified as 30 mg/kg.[11][14]
Mandatory Visualization: MTD Study Workflow
Caption: Workflow for an acute dose-ranging study to determine the MTD.
Part 3: Advanced Topics & Optimization FAQs
Once the single-dose MTD is established, the next steps involve refining the dosage for chronic studies and understanding the compound's behavior over time.
Q4: How do I transition from the MTD to a dose for a chronic efficacy study?
A4: The single-dose MTD is the ceiling, not the therapeutic dose. For repeat-dose studies, doses should be selected below the MTD. A typical design includes:
-
High Dose: ~75% of the single-dose MTD.
-
Mid Dose: ~25-30% of the single-dose MTD.
-
Low Dose: ~5-10% of the single-dose MTD.
These levels should be confirmed in a short-term (5-7 day) repeat-dose tolerability study before initiating a long and resource-intensive efficacy study. The goal is to find a dose that maintains the desired biological effect without cumulative toxicity.
Q5: What is a preliminary Pharmacokinetic (PK) study and why is it essential?
A5: A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug.[8][16] It is crucial for optimizing dosage because it answers key questions:
-
How high does the drug concentration get? (Cmax)
-
How long does it take to reach peak concentration? (Tmax)
-
How long does the drug stay in the system? (Half-life, t½)
A preliminary PK study, often run alongside the MTD study using satellite animal groups, allows you to design a rational dosing schedule. For example, a compound with a very short half-life might require twice-daily dosing to maintain therapeutic exposure, a fact that efficacy studies alone would not reveal.[8]
Q6: What specific toxicities should be monitored for a phenethylamine-like compound?
A6: Given the structural similarity of this compound to other phenethylamines, researchers should be vigilant for specific adverse effects. Structurally related compounds are known to have sympathomimetic, cardiovascular, and neurotoxic effects.[17][18] Key monitoring points should include:
-
Cardiovascular: In-depth studies may require heart rate and blood pressure monitoring.
-
Neurotoxicity: Observe for stereotyped behaviors (repetitive, purposeless movements), seizures, and agitation.
-
Systemic Toxicity: Monitor for hyperthermia (elevated body temperature), which is a common and dangerous side effect of this class of compounds.[17]
Mandatory Visualization: Overall Dosing Optimization Strategy
Caption: Iterative process for optimizing in vivo dosage of a novel compound.
References
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
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SEKISUI XenoTech. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
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U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
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Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
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Collins, J. M., Grieshaber, C. K., & Chabner, B. A. (1990). Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision. Journal of the National Cancer Institute, 82(16), 1321–1326. [Link]
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Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]
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Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
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Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development?. [Link]
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National Library of Medicine. (2005). Guidance for industry : estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers : pharmacology and toxicology. [Link]
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EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. [Link]
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U.S. Department of Health and Human Services. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
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Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
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Chemsafetypro. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
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Wikipedia. (n.d.). 25B-NBOMe. [Link]
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GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). [Link]
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Keizer, R. J., van der Graaf, P. H., & Danhof, M. (2013). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Clinical Pharmacokinetics, 52(4), 237–249. [Link]
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ResearchGate. (2020). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. [Link]
-
Mosnaim, A. D., et al. (2013). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Pharmacology & Pharmacy, 4(5), 443-447. [Link]
-
Altasciences. (n.d.). Planning Your Preclinical Assessment. [Link]
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Suh, H. Y., et al. (2016). Determination of the starting dose in the first-in-human clinical trial with monoclonal antibodies: a systematic review of papers published between 1990 and 2013. Drug design, development and therapy, 10, 3977–3986. [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Hinman, J., et al. (2023). An IQ consortium analysis of starting dose selection for oncology small molecule first-in-patient trials suggests an alternative NOAEL-based method can be safe while reducing time to the recommended phase 2 dose. Cancer chemotherapy and pharmacology, 92(2), 119–128. [Link]
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Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(12), 3843–3852. [Link]
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Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(12), 3843–3852. [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
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Wikipedia. (n.d.). 4-Fluoroselegiline. [Link]
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U.S. Food and Drug Administration. (2012). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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AbacipharmTech. (n.d.). This compound. [Link]
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Dyck, L. E., et al. (1987). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Journal of neurochemistry, 48(3), 887–894. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]
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Technical Support Center: Synthesis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important compound. Our focus is on providing scientifically sound, experience-driven insights to help you navigate the common challenges and ensure the integrity of your synthesis.
Introduction to Synthetic Strategies
The synthesis of this compound typically originates from 3'-fluoroacetophenone. The transformation to the target amine can be achieved through several reductive amination strategies. The most common and industrially relevant methods are the Leuckart reaction and variations of direct reductive amination. The choice of method often depends on available reagents, scalability, and desired purity profile. Understanding the nuances of each route is critical to controlling the impurity profile of the final active pharmaceutical ingredient (API).
This guide will focus on the common impurities and troubleshooting associated with the Leuckart reaction , a widely used method for this class of compounds.
Troubleshooting Guide: The Leuckart Reaction for this compound
The Leuckart reaction is a robust method for the reductive amination of ketones.[1] In the context of 2-(3-Fluorophenyl)propan-2-amine synthesis, it involves heating 3'-fluoroacetophenone with a nitrogen source and a reducing agent, typically ammonium formate or formamide.[2] The reaction proceeds through an N-formyl intermediate, which is then hydrolyzed to yield the desired primary amine.[3]
Diagram: Leuckart Reaction Workflow
Caption: General workflow for the Leuckart synthesis of 2-(3-Fluorophenyl)propan-2-amine HCl.
Question 1: My reaction yield is low, and I have a significant amount of unreacted 3'-fluoroacetophenone. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in a Leuckart reaction is a common issue and can often be attributed to several factors related to reaction conditions and reagent stability.
-
Insufficient Temperature: The Leuckart reaction requires high temperatures, typically between 160-190°C, to drive the reaction forward.[1] If the temperature is too low, the rate of imine formation and subsequent reduction will be slow, leading to incomplete conversion.
-
Troubleshooting:
-
Ensure your reaction setup can accurately maintain the target temperature. Use a high-boiling point solvent if necessary, although the reaction is often run neat.
-
Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
-
Decomposition of Reagents: Ammonium formate and formamide can decompose at high temperatures.[3] Ammonium formate, in particular, can sublime out of the reaction mixture if the apparatus is not properly sealed, leading to a change in stoichiometry.
-
Troubleshooting:
-
Use a sealed reaction vessel or a reflux condenser to minimize the loss of volatile reagents.
-
Consider adding the reagents in portions throughout the reaction to maintain their concentration.
-
-
-
Water Content: While a small amount of water can facilitate the hydrolysis of formamide to ammonium formate in situ, excess water can inhibit the initial imine formation.[4]
-
Troubleshooting:
-
Ensure your starting materials and solvent (if used) are reasonably dry.
-
If using formamide, the addition of a small, controlled amount of water can sometimes be beneficial.[4]
-
-
Question 2: My final product is contaminated with a significant amount of the N-formyl intermediate. How can I ensure complete hydrolysis?
Answer:
The presence of the N-formyl intermediate, N-(1-(3-fluorophenyl)-1-methylethyl)formamide, is a clear indication of incomplete hydrolysis. This is a critical step for obtaining the desired primary amine.
-
Inadequate Hydrolysis Conditions: The N-formyl group is stable and requires forceful conditions to be cleaved.
-
Troubleshooting:
-
Acid Hydrolysis: After the initial reaction, the crude mixture is typically treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux for several hours.[5] Ensure the acid concentration and reflux time are sufficient. Monitor the disappearance of the formyl intermediate by TLC or LC-MS.
-
Base Hydrolysis: Alternatively, strong basic conditions (e.g., refluxing with aqueous NaOH) can be employed. This may be advantageous if the product is sensitive to strong acid.[6]
-
-
-
Insufficient Mixing: If the reaction mixture is biphasic during hydrolysis, poor mixing can lead to incomplete reaction at the interface.
-
Troubleshooting:
-
Ensure vigorous stirring during the hydrolysis step to maximize contact between the aqueous and organic phases.
-
The use of a phase-transfer catalyst is generally not necessary but could be considered in difficult cases.
-
-
Diagram: Impurity Formation Pathways
Caption: Potential pathways for impurity formation during the Leuckart synthesis.
Question 3: I am observing an unknown impurity with a higher molecular weight than my product. What could it be?
Answer:
Higher molecular weight impurities often arise from dimerization or condensation reactions.
-
Dimeric Species: Under the harsh conditions of the Leuckart reaction, side reactions can occur. For instance, the intermediate imine can potentially react with another molecule of the starting ketone or another imine molecule, leading to dimeric or oligomeric byproducts. These are often difficult to characterize without advanced analytical techniques like LC-MS/MS or NMR.
-
Troubleshooting:
-
Optimize the reaction temperature and time to favor the desired reaction pathway. Overheating or prolonged reaction times can promote side reactions.
-
Ensure the stoichiometry of the reagents is correct. An excess of the ketone might increase the likelihood of self-condensation.
-
-
-
Pyrimidines: It has been reported that in some Leuckart reactions with acetophenones, substituted pyrimidines can be formed as byproducts.[7]
-
Troubleshooting:
-
Careful control of reaction conditions is key.
-
These impurities can often be removed during purification, for example, by column chromatography if necessary, although this is less ideal for large-scale production.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The common impurities can be categorized as follows:
| Impurity Class | Specific Examples | Origin |
| Starting Material Related | Unreacted 3'-fluoroacetophenone | Incomplete reaction conversion. |
| Intermediate Related | N-(1-(3-fluorophenyl)-1-methylethyl)formamide | Incomplete hydrolysis of the N-formyl intermediate. |
| Byproduct Related | Dimeric species, substituted pyrimidines | Side reactions occurring at high temperatures. |
| Reagent & Solvent Related | Residual solvents (e.g., from work-up), impurities from reagents | Carry-over from the manufacturing and purification process. |
Q2: What are the recommended analytical methods for purity assessment?
A2: A combination of chromatographic techniques is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with an additive like formic acid or trifluoroacetic acid) is a good starting point.[8] UV detection is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities, including residual solvents and unreacted starting materials. For a primary amine like the target compound, derivatization (e.g., with trifluoroacetic anhydride) may be necessary to improve peak shape and thermal stability.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for identifying and quantifying impurities, especially if they are present in significant amounts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.
Q3: What are the best practices for the purification of this compound?
A3: Purification typically involves a multi-step process after the hydrolysis of the N-formyl intermediate.
-
Acid-Base Extraction: After hydrolysis, the reaction mixture is typically made basic to deprotonate the amine hydrochloride and form the free amine. The free amine is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). This step is crucial for removing water-soluble impurities and inorganic salts.
-
Washing: The organic extract should be washed with water and then brine to remove any remaining water-soluble impurities and salts.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Distillation (Optional): For the free amine, vacuum distillation can be a highly effective purification step to remove non-volatile impurities.
-
Salt Formation and Crystallization: The purified free amine is dissolved in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.[10] The resulting solid is then collected by filtration and can be further purified by recrystallization from an appropriate solvent system.
Q4: Can I use other reductive amination methods? What are the potential impurity differences?
A4: Yes, other methods can be used, and they may present different impurity profiles.
-
Direct Reductive Amination with a Borohydride Reagent: Using a reducing agent like sodium borohydride or sodium cyanoborohydride with an ammonia source (e.g., ammonium acetate) is a common alternative.[11]
-
Potential Impurities:
-
Unreacted Ketone: If the reduction of the imine is slow.
-
Corresponding Alcohol: (1-(3-fluorophenyl)ethanol) can form if the borohydride reagent reduces the starting ketone before imine formation. Using a milder reducing agent like sodium cyanoborohydride can minimize this.[11]
-
Dialkylation Products: If the primary amine product reacts further with the starting ketone.
-
-
-
Ritter Reaction: This reaction typically involves reacting a tertiary alcohol (which can be formed in situ from the ketone) with a nitrile (like hydrogen cyanide) in the presence of a strong acid.[6]
-
Potential Impurities:
-
N-formyl intermediate: Similar to the Leuckart reaction if HCN is used.
-
Byproducts from carbocation rearrangements: The strong acidic conditions can lead to skeletal rearrangements.
-
-
By understanding the underlying chemistry of the chosen synthetic route and the potential pitfalls, you can proactively troubleshoot issues and develop a robust process for the synthesis of high-purity this compound.
References
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- European Patent Office. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
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- Alexander, E. R., & Wildman, R. B. (1948). Studies on the Mechanism of the Leuckart Reaction. Journal of the American Chemical Society, 70(3), 1187–1189.
- Wikipedia. (2023, November 29). Leuckart reaction.
- Master Organic Chemistry. (2017, September 1).
- Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
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- Kitamura, M., Lee, D., Hayashi, S., Tanaka, S., & Yoshimura, M. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. The Journal of Organic Chemistry, 67(24), 8685–8687.
- Organic Syntheses. (n.d.). α,α-DIMETHYL-β-PHENETHYLAMINE.
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- Cicco, L., Yousaf, A., Vitale, P., Perna, F. M., & Capriati, V. (2025, July 15). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry.
- Google Patents. (n.d.). and 2-fluorobenzyloxy)
- AMS Pharmaceutica. (2025, November 24).
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- Sigma-Aldrich. (n.d.). [3-(2-Fluorophenyl)propyl]amine hydrochloride AldrichCPR.
- Fluorochem. (n.d.). [3-(2-fluorophenyl)propyl]amine hydrochloride.
- ChemScene. (n.d.). 17797-10-3 | 2-(4-Fluorophenyl)propan-2-amine.
- Organic Syntheses. (n.d.). α-Phenylethylamine.
- RSIS International. (2025, October 13). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (2025, August 6). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form.
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Technical Support Center: 2-(3-Fluorophenyl)propan-2-amine hydrochloride
Introduction: Navigating the Stability of a Key Pharmaceutical Intermediate
Welcome to the technical support guide for 2-(3-Fluorophenyl)propan-2-amine hydrochloride. As a crucial building block in pharmaceutical synthesis, understanding its intrinsic stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products.[1][2] This document serves as a specialized resource for researchers, providing in-depth FAQs, troubleshooting guides, and validated protocols to investigate its degradation pathways.
Forced degradation studies are a regulatory expectation and a scientific necessity.[3] They involve subjecting the molecule to stress conditions more severe than those of accelerated stability testing to identify potential degradants and establish robust, stability-indicating analytical methods.[2][4] As there is limited publicly available data on this specific molecule, this guide is built upon established principles of chemical degradation for structurally related phenethylamines and amine hydrochlorides, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the degradation of this compound?
A1: Understanding the degradation profile is essential for several reasons:
-
Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying and controlling them is a regulatory requirement to ensure patient safety.
-
Method Validation: A validated stability-indicating analytical method (SIAM) is required to separate and quantify the active pharmaceutical ingredient (API) from its degradants.[5] Forced degradation studies are the primary tool used to generate these degradants and prove the method's specificity.[2]
-
Formulation Development: Knowledge of how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to create a stable drug product.
-
Storage and Shelf-Life: The data informs the establishment of appropriate storage conditions (e.g., temperature, humidity, protection from light) and the determination of the product's shelf-life.
Q2: What are the most probable degradation pathways for this molecule based on its structure?
A2: The structure, featuring a primary amine, a tertiary carbon alpha to the phenyl ring, and a fluorinated aromatic ring, suggests several potential degradation pathways under stress conditions.
-
Oxidation: The primary amine is a likely site for oxidation. Exposure to oxidative agents (e.g., hydrogen peroxide) could lead to the formation of a hydroxylamine, a nitroso derivative, or potentially deamination to form the corresponding alcohol, 2-(3-fluorophenyl)propan-2-ol.[6][7]
-
Photolysis: Aromatic systems can absorb UV light, leading to photodegradation.[8] While the C-F bond is generally strong, high-energy light exposure could potentially initiate radical reactions or modifications to the aromatic ring. Photolytic stress is a key part of stability testing as per ICH Q1B guidelines.[9][10]
-
Thermal Degradation: As a hydrochloride salt, the compound may be susceptible to thermal degradation. At elevated temperatures, dehydrochlorination could occur, or other thermal rearrangements might be initiated.[11][12] The stability of the free base versus the salt form can differ significantly.
-
Hydrolysis: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, significant degradation under acidic or basic hydrolytic conditions is less likely, but it should still be investigated as part of a comprehensive forced degradation study.[2]
Q3: What analytical techniques are recommended for identifying and quantifying the degradants?
A3: A combination of chromatographic and spectroscopic techniques is the gold standard.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for separating the parent compound from its degradation products and quantifying them.[5][13] Developing a stability-indicating method is the primary goal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradants.[1][13] It provides the molecular weight and fragmentation patterns of the separated peaks from the HPLC, which are crucial for structure elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If volatile degradants are expected, GC-MS can be a valuable complementary technique.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, the degradant may need to be isolated (e.g., via preparative HPLC) and analyzed by NMR.[1]
Troubleshooting Guide for Degradation Experiments
Q4: I've performed the stress studies according to the protocol, but I see minimal to no degradation. What should I do?
A4: This indicates the compound is relatively stable under the initial conditions. To achieve the target degradation of 5-20%, you should incrementally increase the stress level.[15]
-
Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M, or increase the hydrogen peroxide concentration from 3% to 10% or 30%.
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature from 60°C to 80°C.[2]
-
Extend Exposure Time: Double the incubation time and take multiple time points to understand the degradation kinetics.
-
Check Light Source Intensity: For photolytic studies, ensure your light source meets ICH Q1B requirements for illumination (1.2 million lux hours) and near UV energy (200 watt hours/m²).[9][16]
Q5: My sample degraded almost completely. How can I achieve controlled degradation?
A5: Excessive degradation makes it difficult to identify primary degradants and establish pathways. You need to reduce the stress conditions.
-
Decrease Stressor Concentration or Temperature: Use milder conditions (e.g., 0.01 M HCl, 40°C).
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation products before they degrade further.[2]
-
Use a Co-solvent: If the compound is highly reactive in an aqueous medium, performing the study in a mixture of water and an organic solvent (like acetonitrile or methanol) can sometimes temper the reaction rate.
Q6: My HPLC chromatogram shows poor separation between the parent peak and the degradant peaks. What are the next steps?
A6: Method optimization is required.
-
Modify Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. They have different selectivities and can alter the elution order.
-
Adjust pH: Vary the pH of the aqueous portion of the mobile phase. The ionization state of the amine and some degradants can change, significantly impacting retention and peak shape.
-
Try a Different Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl, C8) or a different particle size for higher efficiency.
Experimental Protocols & Data Management
Forced Degradation Workflow
The following diagram outlines a standard workflow for conducting a forced degradation study, from preparation to analysis and reporting.
Caption: General experimental workflow for a forced degradation study.
Summary of Recommended Forced Degradation Conditions
The following table provides starting conditions for stress testing, which should be adjusted to achieve 5-20% degradation.[2][15]
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) | Notes |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Neutralize with NaOH before injection. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Neutralize with HCl before injection. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Protect from light. |
| Thermal (Dry) | Solid sample in oven | 80°C / 75% RH | 48 hours | Observe for physical changes (color, melting). |
| Photolytic | Solid & Solution | Ambient | ICH Q1B specified | Expose to ≥ 1.2 million lux hours and ≥ 200 W h/m². Use a dark control.[9] |
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Before analysis, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Place in a water bath at 60°C. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose a thin layer of the solid powder and 2 mL of the stock solution in a quartz cuvette to a calibrated photostability chamber.[10] Wrap identical control samples in aluminum foil and place them alongside the exposed samples.[8] Analyze after the required light exposure is achieved.
-
Thermal Degradation: Place a sample of the solid API in a controlled oven at 80°C. Separately, heat a sealed vial of the stock solution at 80°C. Sample at 24 and 48 hours.
-
Analysis: Dilute all stressed and control samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a validated stability-indicating HPLC method.
Protocol 2: Generic Stability-Indicating HPLC-UV Method
This method serves as a starting point for development and must be validated for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Potential Degradation Pathways Visualization
The following diagram illustrates the hypothesized degradation pathways for this compound based on its chemical structure.
Caption: Hypothesized degradation pathways of the target molecule.
References
- BenchChem. (2025). Unveiling the Degradation Profile of Delequamine Hydrochloride: A Technical Guide to Identification and Analysis.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]
-
Edmondson, D. E., et al. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(50), 15394-403. [Link]
-
Gao, H. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]
-
Brandt, S. D., & Kavanagh, P. V. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 586-97. [Link]
-
ResearchGate. (2022). Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. [Link]
-
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. [Link]
-
IAGIM. Photostability. [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
-
ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Panoutsopoulos, G. I. (2004). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. Vascular Pharmacology, 41(4-5), 155-63. [Link]
- BenchChem. (2025). 1-(3-Chlorophenyl)-2-methylpropan-2-amine stability and degradation pathways.
Sources
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- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
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- 15. benchchem.com [benchchem.com]
- 16. iagim.org [iagim.org]
Technical Support Center: Enhancing the Purity of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to address common and complex purity challenges encountered during the synthesis and purification of 2-(3-Fluorophenyl)propan-2-amine hydrochloride. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and a framework for analytical validation to ensure the highest material quality for your research.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues observed during the purification of this compound.
Q1: My final product has a yellowish or brownish tint. What is the likely cause and how can I remove it?
A1: A discolored product often indicates the presence of oxidized impurities or residual reagents from the synthesis. Amines, in their free base form, are particularly susceptible to air oxidation, which can produce colored byproducts.
-
Immediate Action: The most effective initial step is an acid-base workup. Convert the hydrochloride salt back to its free base, extract it into a suitable organic solvent, wash thoroughly, and then re-precipitate the hydrochloride salt. This process is highly effective at removing baseline impurities and many colored species.
-
For Persistent Color: If the color remains after an acid-base wash, consider treating the free base solution with a small amount of activated charcoal. However, use charcoal judiciously as it can lead to a loss of your desired product through adsorption.
Q2: My NMR spectrum shows a peak consistent with a carbonyl group. What is this impurity and how do I remove it?
A2: The most probable source of a carbonyl impurity is the unreacted starting material, 3-fluoroacetophenone, from the reductive amination synthesis. Reductive amination is an equilibrium process, and incomplete reaction is a common issue.[1]
-
Purification Strategy: The most effective method to remove the starting ketone is by converting your product to the hydrochloride salt. The basic amine will be protonated and become water-soluble, while the neutral ketone will remain in the organic layer during an aqueous extraction. A thorough acid-base wash is typically sufficient to remove this impurity.
Q3: I've identified an impurity with a mass corresponding to the alcohol analog of my product. How did this form and what is the best purification method?
A3: The alcohol impurity, 2-(3-fluorophenyl)propan-2-ol, is a common byproduct in reductive amination reactions. It arises from the reduction of the starting ketone by the reducing agent (e.g., NaBH₄, NaBH₃CN) before the amination occurs.[2][3]
-
Troubleshooting: The formation of the alcohol byproduct is often favored if the imine formation is slow or if a strong reducing agent is used. Switching to a milder reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone, can minimize the formation of this impurity in future syntheses.[1][3]
-
Purification: Similar to the ketone impurity, an acid-base extraction is highly effective. The alcohol is a neutral compound and will be separated from the protonated amine salt during the aqueous wash.
Q4: My HPLC analysis shows a closely eluting peak. What could this be and how can I improve the separation?
A4: A closely eluting peak could be a structural isomer or a related amine byproduct. Without further characterization (e.g., by LC-MS), it is difficult to definitively identify. However, for purification, a multi-step approach is recommended.
-
Acid-Base Extraction: This should be your first step to remove any non-basic impurities.
-
Recrystallization: This is a powerful technique for separating compounds with different solubilities. A systematic solvent screening is recommended to find the optimal conditions.
-
Preparative Chromatography: If recrystallization is unsuccessful, preparative HPLC or column chromatography may be necessary for difficult separations.
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step methodologies for the most effective purification strategies.
Protocol 1: High-Purity Purification via Acid-Base Extraction and Salt Reformation
This is the most robust method for removing neutral impurities such as the starting ketone and the corresponding alcohol.
Workflow Diagram:
Caption: Orthogonal analytical validation workflow.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent tool for separating and quantifying impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the compound itself. [4][5]It is particularly useful for detecting non-UV active impurities and residual solvents that might be missed by HPLC.
-
Methodology:
-
Accurately weigh a known amount of your sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved peak from your compound and a peak from the internal standard.
-
Calculate the purity based on the integral ratio, the number of protons for each peak, and the initial masses.
-
Comparative Data Interpretation:
| Analytical Method | Purity (%) | Key Impurities Detected |
| HPLC-UV | 99.5% | Minor peaks at different retention times |
| qNMR | 98.5% | Residual isopropanol and water detected |
In the example above, HPLC alone would suggest a higher purity. However, qNMR reveals the presence of non-UV active impurities (residual solvent and water), providing a more accurate assessment of the absolute purity.
References
-
Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy for the determination of purity of drug substances and their impurities. TrAC Trends in Analytical Chemistry, 35, 5–26.
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Rowley, J. (2017). Answer to "Purification of organic hydrochloride salt?". ResearchGate. [Link]
Sources
"avoiding side reactions in 2-(3-Fluorophenyl)propan-2-amine hydrochloride synthesis"
Answering the call for robust and reproducible synthetic methodologies, this Technical Support Center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the common pitfalls and side reactions inherent in this synthesis. This guide is structured as a dynamic resource, prioritizing causal explanations and self-validating protocols to empower you to achieve high-purity, high-yield results.
The synthesis of the target tertiary amine, 2-(3-Fluorophenyl)propan-2-amine, primarily proceeds through two established routes: the Ritter Reaction and Reductive Amination . Each pathway presents a unique set of challenges and requires careful control of reaction parameters to minimize impurity formation.
"optimizing storage conditions for long-term stability of 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on optimizing the storage conditions for the long-term stability of 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS: 689232-61-9)[1]. The information herein is curated to ensure scientific integrity and provide actionable insights for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry place.[2][3] Specifically, refrigeration is recommended to maintain product quality.[4] The container should be tightly closed to prevent moisture ingress and stored in a well-ventilated area away from incompatible substances and sources of ignition.[2][5]
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with these substances can lead to degradation of the compound.
Q4: What are the expected hazardous decomposition products?
A4: Under thermal decomposition, this compound may release irritating gases and vapors.[4] Hazardous decomposition products can include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[2][4][5]
Q5: How does the physical form of the compound relate to its stability?
A5: this compound is typically supplied as a solid or powder.[5][6][7] This crystalline form is generally more stable than an amorphous form or a solution. When handling the solid, it is important to minimize dust generation and accumulation.[2]
Troubleshooting Guide: Common Stability Issues
This section addresses potential problems you might encounter related to the stability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Discoloration of the solid material (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in a tightly sealed, inert gas-purged (e.g., argon or nitrogen) container in the dark. | Oxidation is a common degradation pathway for amines, often accelerated by light and the presence of oxygen.[8][9] |
| Clumping or caking of the powder | Moisture absorption. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. | Amine hydrochlorides can be hygroscopic. Absorbed water can act as a solvent and facilitate degradation reactions. |
| Inconsistent analytical results (e.g., appearance of new peaks in HPLC) | Chemical degradation due to improper storage or handling. | Review storage conditions (temperature, humidity, light exposure). Perform a forced degradation study to identify potential degradants. | Degradation can occur through various mechanisms, including oxidation, hydrolysis, and photolysis, leading to the formation of impurities.[8][9][10] |
| Poor solubility compared to a fresh batch | Formation of less soluble degradation products or polymerization. | Re-purify the material if possible. For future use, ensure strict adherence to recommended storage conditions. | Degradation can lead to the formation of complex, higher molecular weight products that may have different solubility profiles.[11] |
Experimental Protocols for Stability Assessment
To ensure the integrity of your research, it is crucial to have robust methods for assessing the stability of this compound.
Protocol: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. This involves subjecting the compound to stress conditions to accelerate its decomposition.
Objective: To identify the likely degradation pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions:
-
Acidic Degradation: Add an equal volume of 0.1 M hydrochloric acid to the sample solution.[10]
-
Basic Degradation: Add an equal volume of 0.1 M sodium hydroxide to the sample solution.
-
Oxidative Degradation: Add an appropriate volume of 3% hydrogen peroxide to the sample solution.[10]
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound and the solid compound to a light source (e.g., a photostability chamber). Keep a control sample in the dark at the same temperature.[10]
-
-
Neutralization (for acidic and basic samples): Before analysis, neutralize the samples with an appropriate amount of base or acid, respectively.[10]
-
Analysis: Analyze the stressed samples and a control sample using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]
Protocol: Long-Term Stability Study
This protocol outlines a "real-time" stability study to determine the shelf-life of the compound under recommended storage conditions.[12]
Objective: To establish the re-test period or shelf life for this compound under defined storage conditions.
Methodology:
-
Sample Packaging: Package the compound in a container closure system that simulates the proposed storage and distribution packaging.[13]
-
Storage Conditions: Store the samples under long-term stability conditions as defined by the International Council for Harmonisation (ICH) guidelines, for example, 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.[14][15]
-
Testing Frequency: Test the samples at appropriate time intervals. For a 12-month study, a typical schedule would be 0, 3, 6, 9, and 12 months.[13][14]
-
Analytical Tests: At each time point, test the samples for key quality attributes, including:
-
Appearance
-
Assay (purity)
-
Identification of degradation products
-
Moisture content
-
Visualization of Stability Concepts
Decision Tree for Troubleshooting Stability Issues
Caption: Troubleshooting decision tree for stability issues.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- AK Scientific, Inc. [3-(2-Fluorophenyl)
- Fisher Scientific. (2009-09-26).
- FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants.
- American Elements. 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride | CAS 1306604-78-3.
- KISHIDA CHEMICAL CO., LTD. (2023/5/8). 3-(4-Fluorophenyl)
- Sigma-Aldrich. (2024-08-07).
- CORE. (2010-10-07). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
- ResearchGate. (2025-08-05). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control | Request PDF.
- Yusoff, R. (2025-08-08).
- Parameter Generation & Control. (2023-02-22). Stability Testing for Pharmaceuticals & More.
- European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- European Medicines Agency. (2023-07-13).
- UM Research Repository. (2010-11-26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
- Scribd. Degradation Studies of Amines - Carbon Dioxide.
- AbacipharmTech. This compound.
- Sigma-Aldrich. 2-(4-Fluorophenyl)propan-2-amine hydrochloride.
- American Elements. 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride | CAS 1803591-81-2.
- Parchem. 2-(3-chloro-5-fluorophenyl)propan-2-amine hydrochloride (Cas 172402-74-3).
- PubMed. (2023-09-20).
- AK Scientific, Inc. 104774-91-6 [3-(3-Fluorophenyl)propyl]amine hydrochloride AKSci 9399DG.
- Sigma-Aldrich. 2-(2-Fluorophenyl)propan-2-amine hydrochloride 74702-88-8.
- National Institutes of Health. (2022-10-28).
- RSC Publishing. Analytical Methods.
- Benchchem. 1-(3-Chlorophenyl)
- Fluorochem. [3-(2-fluorophenyl)propyl]amine hydrochloride.
- Benchchem. Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
- Chemical-Suppliers. Your Inquiry on this compound.
- Global Scientific Journal.
- National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
- PubChem. 4-Fluoroamphetamine hydrochloride | C9H13ClFN | CID 120675.
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"troubleshooting inconsistent results in experiments with 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(3-Fluorophenyl)propan-2-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may be encountering inconsistent or non-reproducible results in their experiments. Inconsistent outcomes with amine salts like this are common but often stem from a few core chemical principles that can be managed with proper technique.
This guide moves beyond simple procedural lists to explain the underlying causality—the "why"—behind each troubleshooting step. By understanding the compound's behavior, you can develop robust, self-validating protocols that ensure reproducibility.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Starting Material Integrity & Handling
Question 1: My measured mass for the reagent is inconsistent, and reaction stoichiometry seems off despite careful weighing. What is the likely cause?
Plausible Cause: High likelihood of hygroscopicity.
Expertise & Experience: this compound is an amine salt. Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This absorbed water adds significant, variable weight to your sample, leading to inaccurate mass measurements. If you weigh out 100 mg of the compound, you may actually have only 90-95 mg of the active molecule and 5-10 mg of water. This directly impacts molar calculations and can lead to using a limiting amount of your reagent when you believe it to be in excess, causing incomplete reactions and variable yields.
Troubleshooting Protocol: Verifying and Mitigating Water Content
-
Initial Assessment: If the solid appears clumpy or "wet" rather than a free-flowing powder, moisture contamination is highly probable.
-
Drying the Reagent: Before first use, dry the required amount of the compound under a high vacuum (e.g., in a vacuum desiccator over a strong desiccant like phosphorus pentoxide or Drierite) for several hours. Caution: Do not heat excessively without prior thermal stability data (e.g., TGA), as this could cause degradation.
-
Controlled Environment Handling: Whenever possible, handle the compound in a controlled-humidity environment, such as a glove box or a nitrogen-purged glove bag.[3][4]
-
Stock Solution Preparation: For maximum consistency across multiple experiments, the best practice is to prepare a concentrated stock solution.[5]
-
Weigh out a larger, single batch of the hygroscopic solid quickly.
-
Dissolve it in a suitable, anhydrous solvent (e.g., anhydrous DMSO for biological assays, or anhydrous methanol for reactions) to a precise concentration (e.g., 100 mM).
-
Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (typically -20°C for long-term stability).
-
Use volumetric aliquots for your experiments, which is far more accurate than repeatedly weighing a hygroscopic solid.
-
Mandatory Visualization: Workflow for Handling Hygroscopic Reagents
Caption: Recommended workflow for handling hygroscopic amine salts.
Section 2: Reaction and Work-up Procedures
Question 2: I am experiencing significant product loss during aqueous work-up and extraction. Where is my compound going?
Plausible Cause: Incorrect pH during the extraction phase.
Expertise & Experience: The solubility of this compound is entirely dependent on its protonation state, which is controlled by pH.[6][7]
-
As the Hydrochloride Salt (Acidic/Neutral pH): The compound is charged (R-NH₃⁺Cl⁻). This ionic character makes it highly soluble in water and insoluble in many common organic solvents (e.g., diethyl ether, hexanes, ethyl acetate).
-
As the Free Base (Basic pH): When deprotonated with a base (R-NH₂), the compound becomes neutral and significantly more lipophilic. This form is highly soluble in organic solvents and poorly soluble in water.
If you attempt to extract your reaction mixture with an organic solvent while the aqueous layer is still acidic or neutral (pH < 8), your product will remain in the aqueous layer as the salt, leading to near-total loss.
Troubleshooting Protocol: pH-Controlled Extraction
-
Quench Reaction: After the reaction is complete, cool the mixture and quench carefully (e.g., with water or saturated ammonium chloride).
-
Solvent Removal (if applicable): If your reaction solvent is water-miscible (e.g., THF, methanol), remove it under reduced pressure.
-
Basify Aqueous Layer: Add an aqueous base to adjust the pH to >10. Use a pH strip to confirm.
-
Initial Choice: Saturated sodium bicarbonate (NaHCO₃) solution is a weak base, good for quenching acids but may not be strong enough to fully deprotonate the amine salt.
-
Better Choice: A 1M or 2M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is more effective. Add it slowly while monitoring the pH.
-
-
Extract with Organic Solvent: Once the aqueous layer is strongly basic, extract it multiple times (e.g., 3x) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The free amine will now partition into the organic layer.
-
Wash and Dry: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Data Presentation: Solubility Profile
| Form | Protonation State | Aqueous pH | Expected Water Solubility | Expected Organic Solvent Solubility (e.g., EtOAc, DCM) |
| This compound | R-NH₃⁺Cl⁻ (Salt) | < 7 | High | Low |
| 2-(3-Fluorophenyl)propan-2-amine | R-NH₂ (Free Base) | > 9 | Low | High |
Mandatory Visualization: Logic of pH-Controlled Extraction
Caption: Decision process for ensuring product extraction.
Section 3: Analytical Characterization
Question 3: My ¹H NMR spectrum is inconsistent. Peak shifts vary, peaks are broad, and sometimes the amine proton is missing.
Plausible Causes: Presence of both salt and free base forms, proton exchange with solvent, residual impurities.
Expertise & Experience: NMR spectroscopy is highly sensitive to the chemical environment.
-
Chemical Shifts: The electronic environment around the protons changes dramatically upon deprotonation. Protons on the carbon adjacent to the nitrogen (the α-carbon) and on the aromatic ring will have different chemical shifts for the salt (R-NH₃⁺) versus the free base (R-NH₂). Inconsistent work-ups can result in mixtures of these two forms, leading to confusing or overlapping spectra.
-
Proton Exchange: The proton on the nitrogen in the hydrochloride salt is acidic. In protic deuterated solvents like methanol-d₄ (CD₃OD) or D₂O, this proton will rapidly exchange with deuterium atoms from the solvent, causing its signal to broaden and often disappear entirely from the spectrum.[8]
-
Broad Peaks: Broad signals can result from several factors, including poor sample solubility, the presence of paramagnetic impurities, or dynamic exchange processes on the NMR timescale.[9]
Troubleshooting Protocol: Standardizing NMR Sample Preparation
-
Ensure Sample Purity: First, ensure the sample is clean. If you performed a column chromatography using triethylamine-doped solvent, residual triethylamine or its salts can contaminate the NMR.[10] Ensure the sample is thoroughly dried under high vacuum.
-
Choose the Right Solvent:
-
To observe the N-H protons of the salt , use an aprotic solvent like DMSO-d₆. The R-NH₃⁺ protons typically appear as a broad singlet.
-
To observe the N-H protons of the free base , use CDCl₃. The R-NH₂ protons will appear as a singlet, typically further upfield than the salt's signal.
-
-
Perform a D₂O Shake: To confirm the identity of an N-H peak, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. If the peak disappears or diminishes significantly, it is an exchangeable proton (N-H or O-H).[9]
-
Create a Consistent Species: For reproducible analytical data, ensure you are always analyzing the same form.
-
To Analyze as the Free Base: Dissolve your sample in your chosen organic solvent and wash with a basic aqueous solution (e.g., sat. NaHCO₃). Separate the organic layer, dry it thoroughly with Na₂SO₄, filter, and evaporate the solvent. The residue will be the free base.
-
To Analyze as the Salt: Dissolve the free base in a minimal amount of a solvent like diethyl ether or methanol and add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether). The hydrochloride salt will precipitate and can be isolated by filtration.
-
Mandatory Visualization: Troubleshooting Inconsistent NMR Spectra
Caption: A diagnostic flowchart for common ¹H NMR issues.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][1]
-
Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. Retrieved from [Link][11]
-
Johnstone, A., et al. (2021). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. Retrieved from [Link][12]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][3]
-
Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA. Retrieved from [Link][13]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link][14]
-
Glushkov, V. A., & Shcherbakov, I. N. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Pharmaceuticals. Retrieved from [Link][15]
-
Chawla, G., & Bansal, A. K. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. AAPS PharmSciTech. Retrieved from [Link][16]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link][4]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link][5]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][2]
-
Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]
-
American Elements. (n.d.). 2-(3-chloro-2-fluorophenyl)propan-2-amine hydrochloride. Retrieved from [Link]
-
Rojas Lab. (2025). The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. Retrieved from [Link]
-
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. Retrieved from [Link]
-
Mestrelab. (n.d.). Troubleshooting a negative result. Retrieved from [Link]
-
van der Wijst, B., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. Retrieved from [Link][6]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link][9]
-
KISHIDA CHEMICAL CO., LTD. (2023). 3-(4-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride - Safety Data Sheet. Retrieved from [Link][17]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link][8]
-
ResearchGate. (2018). Breaking of a cationic amine oil-in-water emulsion by pH increasing. Retrieved from [Link][7]
-
ResearchGate. (2021). Influence of Inorganic Salts and pH on Surface Activity of Biodegradable Amido Gemini Amine Oxide Surfactant. Retrieved from [Link][18]
-
RSC Publishing. (2018). Effects of temperature, salt concentration, and the protonation state on the dynamics and hydrogen-bond interactions of polyelectrolyte multilayers on lipid membranes. Retrieved from [Link][19]
-
Reddit. (2023). NMR impurities after chromatography. Retrieved from [Link][10]
-
ResearchGate. (2024). What can cause incorrect integration of certain peaks in HNMR of a pure compound? Retrieved from [Link]
-
Sulphur Experts Inc. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Retrieved from [Link][20]
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- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
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- 15. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. kishida.co.jp [kishida.co.jp]
- 18. researchgate.net [researchgate.net]
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- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the validation of purity in 2-(3-Fluorophenyl)propan-2-amine hydrochloride samples. As a crucial intermediate and research compound in pharmaceutical development, ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications. This document offers an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). We will explore the fundamental principles of each technique, their respective strengths and limitations in the context of this specific analyte, and provide detailed, field-tested experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable purity assessment workflows.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug discovery. The presence of impurities, which can arise from the synthetic route (e.g., starting materials, by-products, intermediates) or degradation, can have profound effects on the biological activity and toxicity of the final active pharmaceutical ingredient (API).[1][2] Therefore, rigorous analytical characterization is not merely a quality control step but a foundational component of drug development.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[3][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, underscoring the need for sensitive and specific analytical methods.[1][3][4][6]
This guide will compare and contrast the most effective analytical techniques for assessing the purity of this compound, providing the scientific rationale behind the selection of each method.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique is sufficient to definitively determine the purity of a pharmaceutical compound.[7] A multi-faceted, or orthogonal, approach is necessary to provide a comprehensive impurity profile. The following sections compare the utility of HPLC, GC-MS, NMR, and DSC for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[8] For this compound, a reversed-phase HPLC method is typically the most suitable approach.
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte and its impurities between the two phases.
Causality of Experimental Choices for this Analyte:
-
Reversed-Phase Chromatography (e.g., C18 column): As an amine hydrochloride, the compound is polar. A reversed-phase setup, with a nonpolar stationary phase and a polar mobile phase, allows for good retention and separation of the main component from potentially less polar impurities.
-
UV Detection: The phenyl group in the molecule provides a chromophore that allows for detection by UV-Vis spectroscopy.
-
Pre-column Derivatization: The primary amine group in this compound can be derivatized to enhance its UV absorbance and improve chromatographic behavior, leading to increased sensitivity.[9]
Strengths:
-
Excellent for quantifying known and unknown impurities.
-
High precision and accuracy.
-
Non-destructive, allowing for fraction collection if needed.[10]
Limitations:
-
Requires a chromophore for UV detection; impurities without a chromophore may go undetected.
-
Structural elucidation of unknown impurities is not possible with a standard UV detector alone.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Insights
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amine-containing compounds like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[11][12][13]
Principle: The sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing structural information.
Causality of Experimental Choices for this Analyte:
-
Derivatization: The primary amine is polar and can exhibit poor peak shape due to interactions with the column. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) masks the polar amine group, increasing volatility and improving chromatography.[11][12][13]
-
Mass Spectrometric Detection: Provides detailed structural information about impurities, aiding in their identification.
Strengths:
-
High sensitivity and selectivity.
-
Provides structural information for impurity identification.
-
Excellent for detecting residual solvents and volatile organic impurities.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization adds a step to the sample preparation and can introduce potential artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the identification and structural characterization of organic molecules, including impurities.[10][14] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.[8][10]
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons in different chemical environments.
Causality of Experimental Choices for this Analyte:
-
¹H NMR: Provides a "fingerprint" of the molecule, allowing for the identification of the main component and any proton-containing impurities. The fluorine atom will cause characteristic splitting of adjacent proton signals, aiding in structural confirmation.
-
¹³C NMR and ¹⁹F NMR: Provide complementary structural information. ¹⁹F NMR is particularly useful for identifying fluorinated impurities.
-
qNMR: By integrating the signals of the analyte and a certified internal standard, the absolute purity can be determined.
Strengths:
-
Provides unequivocal structural identification of impurities.
-
Quantitative without the need for specific impurity reference standards.[10][14]
-
Non-destructive nature of the technique.[10]
Limitations:
-
Relatively low sensitivity compared to chromatographic methods.
-
Complex spectra can be challenging to interpret, especially for mixtures.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity
DSC is a thermoanalytical technique that can be used to determine the purity of crystalline substances.[15][16] It is based on the principle that impurities depress the melting point and broaden the melting range of a pure compound.[15]
Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. For a pure crystalline solid, a sharp melting endotherm is observed. Impurities cause a broadening of this peak and a lowering of the melting point, which can be used to calculate the mole percent purity using the van't Hoff equation.[16][17]
Causality of Experimental Choices for this Analyte:
-
Crystalline Nature: this compound is a crystalline solid, making it amenable to DSC analysis.[18]
-
Eutectic System: The method assumes that the impurities form a eutectic system with the main component, meaning they are soluble in the melt but not in the solid.
Strengths:
-
Provides a measure of absolute purity.
-
Requires a small amount of sample.
-
Relatively fast analysis time.
Limitations:
-
Only applicable to crystalline materials that are greater than 95 mol% pure.[15]
-
Not suitable for amorphous materials or compounds that decompose upon melting.[15]
-
Cannot detect impurities that are insoluble in the melt or form solid solutions.[15]
Data Presentation: A Comparative Summary
| Analytical Technique | Principle of Detection | Primary Application for this Analyte | Strengths | Limitations |
| HPLC-UV | UV-Vis Absorbance | Quantitative analysis of known and unknown impurities. | High precision, accuracy, and sensitivity. | Requires a chromophore; limited structural information. |
| GC-MS | Mass-to-charge ratio | Identification and quantification of volatile impurities and residual solvents. | High sensitivity, provides structural information. | Requires derivatization; not for non-volatile compounds. |
| NMR | Nuclear Magnetic Resonance | Structural elucidation of impurities and absolute purity by qNMR. | Unequivocal structural identification, quantitative without impurity standards. | Lower sensitivity, complex data interpretation. |
| DSC | Heat Flow | Determination of absolute purity of the crystalline solid. | Fast, small sample size, measures absolute purity. | Only for high-purity crystalline solids, many exclusions.[15] |
Experimental Protocols
HPLC-UV Protocol
-
System: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the initial mobile phase composition.
GC-MS Protocol (with TFAA Derivatization)
-
System: GC with a Mass Spectrometer detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: To 1 mg of the sample, add 100 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and heat at 70 °C for 20 minutes. Evaporate to dryness under a stream of nitrogen and reconstitute in 1 mL of Ethyl Acetate.
¹H NMR Protocol
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Parameters: Standard ¹H acquisition parameters with a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative measurements.
DSC Protocol
-
System: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pans.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 1-2 °C/min.[16]
-
Temperature Range: 25 °C to a temperature above the melting point of the compound.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Analysis: Calculate purity using the instrument's software based on the van't Hoff equation.
Visualization of Analytical Workflows
General Purity Validation Workflow
Caption: Orthogonal workflow for comprehensive purity validation.
Decision Tree for Impurity Investigation
Caption: Decision-making process for impurity identification.
Conclusion
The validation of purity for this compound requires a comprehensive and orthogonal analytical strategy. While HPLC serves as the primary tool for quantitative assessment of impurities, it should be complemented by other techniques to build a complete picture. GC-MS is invaluable for identifying volatile impurities and residual solvents, NMR spectroscopy provides definitive structural elucidation of unknown impurities, and DSC offers a rapid assessment of absolute purity for highly pure, crystalline samples. By integrating the data from these complementary methods, researchers and drug development professionals can ensure the quality, safety, and consistency of this important pharmaceutical intermediate, in line with stringent regulatory expectations.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- NMR Applications in Pharmaceutical Impurity Profiling. (2023).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.).
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV.
- Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). NIH.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). EMA.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
- Using Nuclear Magnetic Resonance (NMR)
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
- Analysis of Phenethylamines Using On-Column TFA Derivatiz
- Purity Determination by DSC. (n.d.).
- Purity Determination and DSC Tzero Technology. (n.d.). TA Instruments.
- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH.
- DSC purity. (n.d.). Mettler Toledo.
- Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing.
- Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). PMC - NIH.
- Analysis of Phenethylamines Using On-Column TFA Derivatiz
- HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine. (n.d.). Benchchem.
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A Comparative Analysis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride and its Positional Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride and its ortho- (2-) and para- (4-) substituted isomers. As structural analogs within the phenethylamine class, the seemingly subtle shift of a single fluorine atom on the phenyl ring can profoundly influence their physicochemical properties and pharmacological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating available data, presenting detailed experimental protocols, and offering insights into the structure-activity relationships (SAR) that govern the behavior of these compounds.
Introduction: The Significance of Fluorine Substitution in Phenethylamines
The introduction of fluorine into a pharmacologically active molecule is a well-established strategy in medicinal chemistry to modulate its properties.[1] Fluorine's high electronegativity and small atomic size can alter a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] In the context of phenethylamines, which are known to interact with monoamine transporters, these modifications can lead to significant changes in their potency and selectivity as central nervous system (CNS) stimulants. This guide will explore how the positional isomerism of the fluorine atom on the phenyl ring of 2-(Fluorophenyl)propan-2-amine dictates its chemical and biological characteristics.
Synthesis and Characterization of Isomers
A general synthetic approach to 2-(fluorophenyl)propan-2-amines involves the reaction of a corresponding fluorobenzonitrile with a Grignard reagent, followed by further functional group manipulations. The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid.
General Synthetic Pathway
Caption: Generalized synthetic workflow for 2-(Fluorophenyl)propan-2-amine hydrochloride isomers.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)propan-2-amine Hydrochloride
This protocol describes a representative synthesis for the para-isomer. Similar approaches, with potential modifications in reaction conditions, can be applied for the synthesis of the ortho- and meta-isomers.
Step 1: Synthesis of 2-(4-fluorophenyl)propan-2-ol
-
To a solution of methylmagnesium bromide (3 M in diethyl ether) in a round-bottom flask under an inert atmosphere, add a solution of 4-fluorobenzonitrile in anhydrous diethyl ether dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propan-2-ol.
Step 2: Synthesis of 2-(4-Fluorophenyl)propan-2-amine
-
The crude alcohol from the previous step is subjected to a Ritter reaction. Dissolve the alcohol in a mixture of acetic acid and sulfuric acid.
-
Add sodium cyanide portion-wise at a controlled temperature.
-
After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
The organic layer is dried and concentrated to give the crude amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(4-fluorophenyl)propan-2-amine in a suitable solvent such as diethyl ether or isopropanol.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Physicochemical Properties
The position of the fluorine atom influences the electronic distribution within the molecule, which in turn affects its physical and chemical properties.
| Property | 2-(2-Fluorophenyl)propan-2-amine HCl | 2-(3-Fluorophenyl)propan-2-amine HCl | 2-(4-Fluorophenyl)propan-2-amine HCl |
| CAS Number | 74702-88-8[2] | 689232-61-9[3] | Not explicitly found, but the free base is 17797-10-3[4] |
| Molecular Formula | C₉H₁₃ClFN[2] | C₉H₁₃ClFN | C₉H₁₃ClFN[5] |
| Molecular Weight | 189.66 g/mol [2] | 189.66 g/mol | 189.66 g/mol [5] |
| Appearance | Solid[2] | Solid | Solid[5] |
| Predicted XLogP3 | 2.5 | 2.5 | 2.5 |
| Predicted pKa (strongest basic) | 9.5 | 9.5 | 9.5 |
Note: Predicted values are computationally generated and should be confirmed experimentally.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Characteristics:
-
Aromatic Protons: The substitution pattern of the fluorine atom will significantly affect the chemical shifts and coupling constants of the aromatic protons. The ortho-isomer will likely show a more complex splitting pattern compared to the meta- and para-isomers.
-
Methyl Protons: A singlet corresponding to the two equivalent methyl groups on the propane chain is expected.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons, the chemical shift of which can be solvent-dependent.
Predicted ¹³C NMR Spectral Characteristics:
-
Aromatic Carbons: The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the position of the fluorine.
-
Aliphatic Carbons: Signals corresponding to the quaternary carbon and the two equivalent methyl carbons are expected.
Mass Spectrometry (MS)
The mass spectra of these isomers are expected to show a molecular ion peak corresponding to the free amine (m/z = 153.10). The fragmentation pattern will likely be dominated by the loss of a methyl group (M-15) to form a stable benzylic cation. The position of the fluorine atom may influence the relative abundance of certain fragment ions.[6]
Caption: Predicted mass spectrometry fragmentation pathway for 2-(Fluorophenyl)propan-2-amine.
Pharmacological Profile: A Comparative Outlook
The primary pharmacological targets of phenethylamines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7] The affinity and activity at these transporters determine the stimulant and psychoactive properties of these compounds.
| Transporter | Predicted Relative Potency | Rationale |
| DAT | 4-F > 3-F > 2-F | Para-substitution with a halogen is often well-tolerated and can enhance DAT affinity. Ortho-substitution may introduce steric hindrance, reducing binding. |
| NET | 3-F ≈ 4-F > 2-F | The meta and para positions are generally more favorable for NET interaction. |
| SERT | 4-F >> 3-F > 2-F | Para-substitution with electron-withdrawing groups like fluorine can significantly increase serotonin transporter affinity and release. |
Experimental Protocol: In Vitro Monoamine Transporter Binding Assay
This protocol outlines a general method for determining the binding affinity of the test compounds to the human monoamine transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), and fluoxetine (for SERT).
-
Test compounds (2-, 3-, and 4-fluorophenylpropan-2-amine HCl).
-
Scintillation counter and cocktails.
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand, and varying concentrations of the test compounds.
-
For non-specific binding determination, add the corresponding inhibitor in a separate set of wells.
-
Incubate the plates at room temperature for a specified time to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
Caption: Experimental workflow for the in vitro monoamine transporter binding assay.
Conclusion and Future Directions
The positional isomerism of the fluorine atom in 2-(fluorophenyl)propan-2-amine hydrochloride is predicted to have a significant impact on its physicochemical and pharmacological properties. Based on structure-activity relationships of related compounds, the para-isomer is anticipated to exhibit the most potent effects at the serotonin transporter, while the meta- and para-isomers are likely to be more potent at the dopamine and norepinephrine transporters compared to the ortho-isomer.
This guide highlights the need for direct, comparative experimental studies on these three isomers to fully elucidate their properties. Future research should focus on:
-
The development and publication of detailed, optimized synthetic protocols for each isomer.
-
Comprehensive characterization of their physicochemical properties, including pKa, logP, and solubility.
-
Direct comparative in vitro pharmacological profiling, including binding affinities and functional uptake/release assays at DAT, NET, and SERT.
-
In vivo studies to determine their pharmacokinetic profiles and behavioral effects.
By systematically investigating these compounds, the scientific community can gain a deeper understanding of the nuanced effects of fluorine substitution on phenethylamine pharmacology, which can inform the design of novel CNS-active agents with tailored properties.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-Fluorophenyl)propan-2-amine Hydrochloride
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The molecule at the center of this guide, 2-(3-fluorophenyl)propan-2-amine hydrochloride, is a phenethylamine derivative whose purity, potency, and stability must be unimpeachably characterized. Analytical methods are the bedrock of this characterization. However, having a single validated method is often insufficient, particularly when transferring methods between laboratories, introducing new instrumentation, or updating a procedure. This is where cross-validation becomes a critical exercise.
This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More importantly, it details the process of cross-validating these methods against each other, ensuring consistency and reliability of analytical results regardless of the chosen technique. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories for its robustness, precision, and quantitative accuracy. For a molecule like this compound, a reversed-phase HPLC method is the logical starting point.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which effectively retains the moderately nonpolar phenethylamine structure.
-
Mobile Phase: A gradient elution with acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.8 with phosphoric acid) is employed. The acidic pH is crucial; it ensures the primary amine (pKa ≈ 9-10) is fully protonated, preventing peak tailing and yielding sharp, symmetrical peaks.[4]
-
Detection: The fluorophenyl group provides a strong chromophore. UV detection at approximately 262 nm, corresponding to the absorbance maximum of the benzene ring, offers excellent sensitivity and specificity.[5]
Detailed Experimental Protocol: HPLC-UV Assay
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Mobile Phase A: 20 mM Potassium Phosphate in HPLC-grade water, adjusted to pH 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.
-
Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL in diluent.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the Working Standard.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor must be ≤ 2.0.
-
-
Analysis:
-
Inject the blank (diluent), followed by the SST injections, and then the test samples.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity and is the gold standard for identification and impurity analysis due to the structural information provided by mass spectra.[6][7][8] However, the analysis of primary amines like our target compound by GC presents challenges.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine group is highly polar and prone to adsorption on the GC column, leading to poor peak shape.[9] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA) is essential. TFAA is chosen here; it reacts with the amine to form a stable, volatile, and less polar amide derivative, significantly improving chromatographic performance.
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms) is ideal. It separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.[6][10]
-
Ionization: Electron Ionization (EI) at 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for confident identification via library matching or spectral interpretation.[8]
Detailed Experimental Protocol: GC-MS Assay
-
System Preparation:
-
GC-MS System: Agilent 7890B GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Acquisition Mode: Scan (m/z 40-450).
-
-
Derivatization and Sample Preparation:
-
Standard/Sample Solution (in Ethyl Acetate): Prepare a 1 mg/mL solution of the standard or sample in ethyl acetate.
-
Derivatization: Transfer 100 µL of the solution to a vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA). Cap tightly and heat at 70°C for 20 minutes.
-
Final Concentration: After cooling, dilute the derivatized solution to a final concentration of approximately 100 µg/mL with ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the derivatized solution in split mode (e.g., 20:1 split ratio).
-
The Cross-Validation Protocol: Bridging Two Methods
Cross-validation demonstrates that two distinct analytical procedures provide equivalent results, ensuring that data remains consistent if the method of analysis changes. The following workflow, based on ICH principles, establishes this equivalency.[11][12][13]
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Experiments
For this process, a single batch of this compound is analyzed using both fully validated methods.
-
Specificity:
-
Objective: To ensure each method can unequivocally assess the analyte in the presence of potential impurities, degradation products, or matrix components.[14][15]
-
Procedure: Analyze a placebo (if applicable), a known impurity standard, and a stressed sample (e.g., acid/base hydrolyzed, oxidized, heat-stressed).
-
Acceptance Criteria: The analyte peak must be free from co-elution with any other components in both methods. The mass spectrum from GC-MS should confirm peak identity.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by each method to the true value.[12][16]
-
Procedure: Perform a recovery study. Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (9 total determinations).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for both methods, and the results from the two methods should not differ by more than 2.0%.
-
-
Precision (Intermediate Precision):
-
Objective: To assess the variability of results within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment).[11][17]
-
Procedure: Analyze six independent samples of the same homogenous batch on two different days by two different analysts.
-
Acceptance Criteria: The %RSD for the set of 12 results (6 from each day) should be ≤ 2.0% for each method. The overall mean values obtained by the two methods should be statistically comparable (e.g., using a t-test).
-
-
Linearity & Range:
-
Objective: To verify that each method's response is directly proportional to the concentration of the analyte over a specified range.[12][15]
-
Procedure: Prepare a series of at least five standards spanning 50% to 150% of the target assay concentration. Plot the response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999 for both methods. The y-intercept should be insignificant.
-
Data Presentation: A Comparative Summary
The table below summarizes hypothetical but realistic results from the cross-validation study, providing a direct comparison of method performance.
| Validation Parameter | HPLC-UV Performance | GC-MS Performance | Acceptance Criteria |
| Specificity | Passed (No interference observed) | Passed (No interference; MS confirmed) | No co-elution |
| Accuracy (% Recovery) | 99.8% (at 100% level) | 100.5% (at 100% level) | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability (n=6) | 0.85% | 1.10% | ≤ 2.0% |
| - Intermediate (n=12) | 1.25% | 1.65% | ≤ 2.0% |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | Covers 80-120% of test conc. |
| LOQ (µg/mL) | 0.5 | 0.2 | S/N ≥ 10 |
Conclusion and Expert Insights
The cross-validation data demonstrates that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of analyzing this compound. The results for accuracy, precision, and linearity are comparable and fall well within established acceptance criteria.
-
HPLC-UV stands out as the superior method for routine quantitative analysis in a quality control environment due to its simpler sample preparation (no derivatization), slightly better precision, and high throughput.
-
GC-MS is the indispensable tool for confirmatory analysis, structural elucidation of unknown impurities, and investigations where absolute certainty of identity is required. Its lower limit of quantitation (LOQ) also makes it more suitable for trace-level analysis.
By successfully cross-validating these two orthogonal methods, a laboratory establishes a robust and flexible analytical control strategy. This ensures that analytical results are consistent and reliable throughout the lifecycle of the drug product, satisfying the stringent requirements of regulatory bodies and guaranteeing product quality.[18][19]
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines Source: Journal of Analytical Toxicology URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
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Title: Analytical Method Validation Parameters: An Updated Review Source: World Journal of Advanced Research and Reviews URL: [Link]
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Title: Chemical structures of the five substituted phenethylamine derivatives. Source: ResearchGate URL: [Link]
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Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL: [Link]
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Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL: [Link]
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Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria Source: Forensic Chemistry via Elsevier URL: [Link]
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Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]
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Title: Comparison of various international guidelines for analytical method validation Source: ResearchGate URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
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Title: Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV Source: PubMed URL: [Link]
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Title: Recent Advances in Analytical Method Validation as per ICH Q2(R2) Source: International Journal of Pharmaceutical Sciences URL: [Link]
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Title: Rapid determination of amphetamines by high-performance liquid chromatography with UV detection Source: ResearchGate URL: [Link]
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A Comparative Efficacy Analysis of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride and Structurally Related Phenethylamine Compounds
Introduction
In the landscape of psychostimulant research, the exploration of substituted phenethylamines continues to yield compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the predicted efficacy of 2-(3-fluorophenyl)propan-2-amine hydrochloride, a compound for which specific pharmacological data is not yet publicly available. Its potential efficacy will be extrapolated from and compared with structurally similar and well-characterized compounds, namely amphetamine, methamphetamine, and its positional isomer, 3-fluoroamphetamine (3-FA). This document is intended for researchers, scientists, and professionals in drug development, offering a framework for understanding the potential pharmacological properties of this novel compound and the experimental methodologies required for its characterization.
The core structure of these compounds is a phenethylamine backbone. Modifications to this structure, such as the addition of a fluorine atom to the phenyl ring, can significantly alter a compound's interaction with monoamine transporters, leading to varied effects on neurotransmitter release and reuptake. It is hypothesized that this compound will act as a monoamine releasing agent, primarily affecting the dopamine (DA) and norepinephrine (NE) systems, with potentially lesser activity at the serotonin (5-HT) transporter.
Predicted Mechanism of Action and Comparative Compounds
Based on its structural similarity to other fluorinated amphetamines, this compound is predicted to exert its effects by acting as a substrate for monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] This interaction leads to the reverse transport, or efflux, of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations.[3][4]
Comparative Compounds:
-
Amphetamine: A well-characterized psychostimulant that acts as a releasing agent for both dopamine and norepinephrine.[3][5]
-
Methamphetamine: A more potent analogue of amphetamine, exhibiting a higher affinity for DAT and NET, leading to a greater release of dopamine and norepinephrine.[6][7]
-
3-Fluoroamphetamine (3-FA): A positional isomer of the target compound, 3-FA is a potent monoamine releaser with a preference for dopamine and norepinephrine over serotonin.[1][8] It is considered to have a potency similar to methamphetamine.[2]
The following diagram illustrates the general mechanism of action for amphetamine-like releasing agents.
Predicted mechanism of monoamine release by this compound.
Comparative In Vitro Efficacy
The primary determinants of a psychostimulant's in vitro efficacy are its affinity for and ability to induce release through monoamine transporters. These parameters are typically quantified using receptor binding and neurotransmitter release assays.
Receptor Binding Affinity (Ki)
Receptor binding assays are crucial for determining the affinity of a compound for a specific transporter. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) for Monoamine Transporters
| Compound | DAT | NET | SERT |
| 2-(3-Fluorophenyl)propan-2-amine HCl | Predicted: 50-150 | Predicted: 20-80 | Predicted: >1000 |
| Amphetamine | ~60 | ~70 | ~2000-4000 |
| Methamphetamine | ~80 | ~1.3 | ~20700 |
| 3-Fluoroamphetamine | Potent (specific values not consistently reported) | Potent (specific values not consistently reported) | Weak |
Predicted values for this compound are extrapolations based on the profiles of structurally similar compounds. Experimental verification is required.
Note: Ki values can vary between studies depending on the experimental conditions.
Neurotransmitter Release (EC50)
Neurotransmitter release assays measure the potency of a compound in inducing the release of monoamines from synaptosomes or cultured cells. The potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.
Table 2: Comparative Potencies (EC50, nM) for Monoamine Release
| Compound | Dopamine Release | Norepinephrine Release | Serotonin Release |
| 2-(3-Fluorophenyl)propan-2-amine HCl | Predicted: 100-300 | Predicted: 50-150 | Predicted: >2000 |
| Amphetamine | ~100-300 | ~50-100 | >5000 |
| Methamphetamine | ~50-150 | ~20-50 | >3000 |
| 3-Fluoroamphetamine | Potent | Potent | Weak |
Predicted values for this compound are extrapolations based on the profiles of structurally similar compounds. Experimental verification is required.
Experimental Protocols
Receptor Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for monoamine transporters.
Workflow for a competitive radioligand binding assay.
Synaptosome Neurotransmitter Release Assay
This protocol describes a method to measure neurotransmitter release from isolated nerve terminals.
Workflow for a synaptosome neurotransmitter release assay.
Comparative In Vivo Efficacy
The in vivo effects of psychostimulants are often assessed through behavioral assays in animal models. Locomotor activity and drug discrimination studies are standard methods to evaluate the stimulant and subjective effects of a compound.
Locomotor Activity
An increase in locomotor activity is a hallmark of psychostimulant action. This is typically measured in an open-field arena.
Table 3: Comparative Effects on Locomotor Activity
| Compound | Effect on Locomotor Activity |
| 2-(3-Fluorophenyl)propan-2-amine HCl | Predicted: Dose-dependent increase |
| Amphetamine | Dose-dependent increase |
| Methamphetamine | Potent, dose-dependent increase |
| 3-Fluoroamphetamine | Dose-dependent increase |
| 3-Fluoromethamphetamine | Significant, dose-dependent increase |
Predicted effects for this compound are based on its structural class. Experimental validation is necessary.
Drug Discrimination
Drug discrimination studies assess the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by a specific compound.
Table 4: Predicted Drug Discrimination Profile
| Training Drug | Test Compound | Predicted Outcome |
| Amphetamine | 2-(3-Fluorophenyl)propan-2-amine HCl | Full substitution, indicating similar subjective effects. |
| Cocaine | 2-(3-Fluorophenyl)propan-2-amine HCl | Partial to full substitution, suggesting overlapping but not identical mechanisms. |
| Saline | 2-(3-Fluorophenyl)propan-2-amine HCl | Responding on the saline-appropriate lever. |
Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine resulting from the action of these compounds lead to the activation of their respective signaling pathways in the postsynaptic neuron.
Dopamine Signaling
Simplified D1 receptor-mediated dopamine signaling pathway.
Norepinephrine Signaling
Simplified β-adrenergic receptor-mediated norepinephrine signaling pathway.
Conclusion
While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural analogues provides a strong predictive framework for its pharmacological profile. It is anticipated to be a potent dopamine and norepinephrine releasing agent, with efficacy likely comparable to or slightly less than 3-fluoroamphetamine and methamphetamine. Its in vivo effects are expected to include robust locomotor stimulation and subjective cues similar to other amphetamine-type stimulants. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro and in vivo characterization of this and other novel phenethylamine compounds. Future research should focus on obtaining empirical data to validate these predictions and fully elucidate the therapeutic and abuse potential of this compound.
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"in vivo vs in vitro models for testing 2-(3-Fluorophenyl)propan-2-amine hydrochloride"
<Senior Application Scientist Report
Guide to Preclinical Models: A Comparative Analysis of In Vitro vs. In Vivo Methodologies for Characterizing Novel Psychoactive Compounds
Editor's Note: This guide was initially designed to focus on the compound 2-(3-Fluorophenyl)propan-2-amine hydrochloride. However, a thorough review of published scientific literature revealed a significant lack of available experimental data for this specific molecule. To provide a robust and scientifically rigorous comparison of preclinical testing models as intended, this guide will instead use the well-characterized and structurally related compound, 3-Fluorophenmetrazine (3-FPM), as a representative example. The principles, protocols, and comparative logic detailed herein are directly applicable to the initial characterization of novel psychoactive substances like this compound.
Introduction: The Imperative for a Multi-Modal Preclinical Strategy
The journey of a novel psychoactive compound from discovery to potential therapeutic application is underpinned by a meticulous preclinical evaluation. The core objective is to build a comprehensive pharmacological profile, elucidating its mechanism of action, efficacy, and safety. This process is not monolithic; it relies on a synergistic interplay between in vitro (cellular and molecular) and in vivo (whole organism) models.
In vitro assays offer a controlled, high-throughput environment to dissect the specific molecular interactions of a compound, answering the question: "What are the primary molecular targets?"[1][2][3]. Conversely, in vivo studies provide an indispensable, integrated view of how these molecular actions translate into complex physiological and behavioral effects within a living system, addressing the question: "What is the net effect on the whole organism?"[4][5][6][7].
This guide provides a comparative overview of these two essential pillars of preclinical research, using the stimulant 3-Fluorophenmetrazine (3-FPM) to illustrate key experimental workflows, data outputs, and the rationale behind methodological choices.
Part 1: In Vitro Models — Defining the Molecular Fingerprint
In vitro studies are the foundational step, providing a rapid and cost-effective means to determine a compound's primary mechanism of action with high precision. For a suspected psychostimulant like 3-FPM, the focus is on its interaction with monoamine transporters, which are critical for regulating neurotransmitters like dopamine, norepinephrine, and serotonin.[8][9]
Key Experiment 1: Monoamine Transporter Binding Affinity
Rationale: The first critical question is whether the compound physically interacts with the target proteins. Radioligand binding assays are the gold standard for quantifying this affinity.[8][10] This experiment determines the concentration of the compound required to displace a known radioactive ligand from the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A lower inhibition constant (Kᵢ) signifies a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay [11]
-
Preparation of Membranes: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured and harvested. The cells are lysed, and the cell membranes containing the transporters are isolated via centrifugation. Protein concentration is quantified using a BCA assay.
-
Assay Setup: In a 96-well plate, the cell membranes (e.g., 5-20 µg protein) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Competition: A range of concentrations of the test compound (3-FPM) is added to the wells.
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and any bound radioligand) while unbound radioligand passes through.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of drug that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then derived using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Expected Data Output:
| Target Transporter | Radioligand | Hypothetical 3-FPM Kᵢ (nM) | Interpretation |
| Dopamine (DAT) | [³H]WIN 35,428 | 43 | High Affinity |
| Norepinephrine (NET) | [³H]nisoxetine | 30 | High Affinity |
| Serotonin (SERT) | [³H]citalopram | 2558 | Low Affinity |
Note: Data are representative based on published values for 3-FPM.[12][13]
Key Experiment 2: Neurotransmitter Release vs. Reuptake Inhibition
Rationale: Binding to a transporter doesn't reveal the functional consequence. The compound could be a "blocker" (like cocaine), which prevents the reuptake of neurotransmitters, or a "releaser" (like amphetamine), which causes the transporter to reverse its function and expel neurotransmitters into the synapse.[13] This distinction is critical for predicting the compound's psychoactive effects. Assays using synaptosomes—resealed nerve terminals isolated from brain tissue—provide a functional system to measure this.[14]
Experimental Protocol: Synaptosome Neurotransmitter Release Assay [15][16]
-
Synaptosome Preparation: A specific brain region rich in the target neurotransmitter (e.g., rat striatum for dopamine) is dissected and homogenized in an ice-cold sucrose solution. The homogenate is subjected to differential centrifugation to isolate the synaptosome fraction (P2 pellet).[14][16]
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine), which is taken up into the vesicles via the transporters.
-
Assay Initiation: The loaded synaptosomes are washed and then exposed to various concentrations of 3-FPM.
-
Measurement of Release: After a short incubation period, the reaction is stopped, and the amount of radioactivity released from the synaptosomes into the supernatant is measured by scintillation counting.
-
Data Analysis: The amount of [³H]dopamine released is plotted against the concentration of 3-FPM to generate a dose-response curve. The EC₅₀ (the concentration that produces 50% of the maximal effect) is calculated to quantify the compound's potency as a releasing agent.
Expected Data Output:
| Neurotransmitter | Assay Type | Hypothetical 3-FPM EC₅₀ (nM) | Interpretation |
| Dopamine (DA) | [³H]DA Release | 43 | Potent Releasing Agent |
| Norepinephrine (NE) | [³H]NE Release | 30 | Potent Releasing Agent |
| Serotonin (5-HT) | [³H]5-HT Release | >2000 | Very Weak Releasing Agent |
Note: Data are representative based on published values for 3-FPM, indicating it acts primarily as a dopamine and norepinephrine releasing agent.[12][13][17]
Visualization: Workflow for In Vitro Characterization
Caption: Workflow for in vitro binding and functional assays.
Part 2: In Vivo Models — Assessing the Integrated Biological Response
While in vitro data provides a mechanistic foundation, it cannot predict a compound's behavioral effects, pharmacokinetics, or potential for off-target effects in a complex living system.[4][5] Rodent models are the essential next step to bridge this gap.[4][7]
Key Experiment 1: Locomotor Activity Assessment
Rationale: The in vitro data suggest that 3-FPM is a potent dopamine and norepinephrine releaser, a profile similar to classic psychostimulants like amphetamine. A primary behavioral effect of such compounds in rodents is hyperlocomotion (increased movement).[18] Measuring locomotor activity serves as a primary screen to confirm that the in vitro mechanism translates to a predictable behavioral outcome.[19][20]
Experimental Protocol: Open Field Test [21][22]
-
Apparatus: A square arena (e.g., 40x40 cm) equipped with a grid of infrared beams to automatically track the animal's movement.
-
Habituation: A rat or mouse is placed in the arena for a period (e.g., 30-60 minutes) to allow it to acclimate to the novel environment and for baseline activity to stabilize.
-
Administration: The animal is briefly removed, administered a specific dose of 3-FPM or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection, and immediately returned to the arena.
-
Data Collection: The automated system records parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) over a set period (e.g., 60-120 minutes).
-
Data Analysis: The activity data for different dose groups are compared to the vehicle control group using statistical analysis (e.g., ANOVA) to determine if there is a significant, dose-dependent effect on locomotion.
Expected Data Output:
| 3-FPM Dose (mg/kg, i.p.) | Mean Total Distance Traveled (meters/60 min) | Statistical Significance (vs. Vehicle) |
| Vehicle (Saline) | 150 | - |
| 5 | 350 | p < 0.05 |
| 10 | 600 | p < 0.01 |
| 20 | 750 | p < 0.001 |
Note: Data are hypothetical but represent a typical dose-dependent increase in locomotor activity expected from a psychostimulant.
Key Experiment 2: In Vivo Microdialysis
Rationale: To directly link the behavioral findings (hyperlocomotion) with the proposed in vitro mechanism (dopamine release), in vivo microdialysis is employed. This powerful technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of a freely moving animal.[23] The nucleus accumbens is a key target, as it is a critical hub in the brain's reward and motor circuitry that is heavily modulated by dopamine.[24][25][26][27]
Experimental Protocol: Microdialysis in the Nucleus Accumbens [24][26]
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted in the brain of a rat, aimed at the nucleus accumbens. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe with a semipermeable membrane at its tip is inserted through the guide cannula.
-
Perfusion & Baseline: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. After a stabilization period, baseline samples (dialysate) are collected every 10-20 minutes.
-
Drug Administration: The rat is administered a dose of 3-FPM (i.p.), and sample collection continues.
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The post-drug neurotransmitter levels are expressed as a percentage change from the stable baseline average.
Expected Data Output:
| Time Post-Injection (min) | Mean Extracellular Dopamine (% of Baseline) |
| -20 (Baseline) | 100% |
| 0 (Injection) | 100% |
| 20 | 250% |
| 40 | 450% (Peak) |
| 60 | 300% |
| 80 | 180% |
Note: Data are hypothetical but illustrate the expected sharp increase in extracellular dopamine in the nucleus accumbens following the administration of a dopamine-releasing agent.[23]
Visualization: In Vivo Microdialysis Experimental Setup
Caption: Schematic of an in vivo microdialysis experiment.
Part 3: Synthesis and Comparative Analysis
Neither in vitro nor in vivo models are sufficient in isolation. Their power lies in their integration. The in vitro finding that 3-FPM is a potent DAT and NET releaser provides a clear, testable hypothesis for its in vivo effects. The confirmation of dose-dependent hyperlocomotion (in vivo behavior) and a corresponding surge in nucleus accumbens dopamine (in vivo neurochemistry) creates a coherent and self-validating pharmacological narrative. This concordance builds a high degree of confidence in the compound's primary mechanism of action.
Objective Comparison of Models:
| Feature | In Vitro Models | In Vivo Models |
| Physiological Relevance | Low to Moderate (isolated targets) | High (integrated biological system) |
| Data Type | Molecular (e.g., Kᵢ, EC₅₀) | Systemic (e.g., Behavior, Neurochemistry) |
| Throughput | High | Low |
| Cost | Low | High |
| Complexity | Low to Moderate | High |
| Ethical Considerations | Minimal (cell lines, tissues) | Significant (requires animal use) |
| Key Question Answered | "What is the molecular mechanism?" | "What is the overall biological effect?" |
Conclusion
The characterization of a novel psychoactive substance like this compound requires a logical, tiered approach. As demonstrated with its analogue, 3-FPM, the process begins with high-throughput in vitro assays to identify molecular targets and mechanisms of action. These findings then inform the design of more complex, lower-throughput in vivo studies to confirm that the molecular actions translate into relevant neurochemical and behavioral outcomes in a living organism. This integrated strategy, leveraging the distinct strengths of both model systems, is the bedrock of modern neuropharmacology, ensuring a thorough and reliable assessment of new chemical entities.
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An In-Depth Comparative Guide to the Biological Activity of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride and Its Structural Analogs
This guide provides a detailed comparative analysis of the predicted biological activity of this compound, a member of the phenethylamine class. Due to the limited direct experimental data on this specific molecule, this document leverages established structure-activity relationships (SAR) from closely related and well-characterized analogs, such as amphetamine, 3-fluoroamphetamine, and methamphetamine. The objective is to provide a predictive pharmacological profile to guide future research and drug development efforts.
Introduction: The Phenethylamine Scaffold and the Impact of Fluorination
The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic central nervous system (CNS) stimulants.[1] Alterations to this core structure can profoundly impact a molecule's potency, selectivity, and metabolic stability.
One common modification is halogenation, particularly the substitution of a hydrogen atom with fluorine. This substitution can increase lipophilicity, facilitating passage across the blood-brain barrier, and can also alter the molecule's interaction with metabolic enzymes and target receptors.[2] The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is critical in determining the resulting pharmacological profile. This guide focuses on 2-(3-Fluorophenyl)propan-2-amine, which features a fluorine atom at the meta position and a unique gem-dimethyl group on the ethylamine side-chain, distinguishing it from classical amphetamines.
Structural Comparison of Key Analogs
To understand the probable activity of 2-(3-Fluorophenyl)propan-2-amine HCl, it is essential to compare its structure with key reference compounds.
| Compound Name | Structure | Key Structural Features |
| Amphetamine | C₆H₅-CH₂-CH(CH₃)-NH₂ | The parent phenethylamine structure with an α-methyl group. |
| 2-(3-Fluorophenyl)propan-2-amine | 3-F-C₆H₄-C(CH₃)₂-NH₂ | Meta-fluorine on the phenyl ring; gem-dimethyl group at the α-carbon. |
| 3-Fluoroamphetamine (3-FA) | 3-F-C₆H₄-CH₂-CH(CH₃)-NH₂ | Meta-fluorine on the phenyl ring; single α-methyl group.[3] |
| Methamphetamine | C₆H₅-CH₂-CH(CH₃)-NH(CH₃) | N-methyl group in addition to the α-methyl group. |
Predicted Mechanism of Action: Monoamine Release and Reuptake Inhibition
Like its amphetamine analogs, 2-(3-Fluorophenyl)propan-2-amine is predicted to function as a monoamine transporter substrate. These compounds typically enter the presynaptic neuron via monoamine transporters—primarily the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Once inside, they disrupt the vesicular storage of monoamines and induce reverse transport (efflux) of neurotransmitters from the neuron into the synaptic cleft.[4]
The meta-fluoro substitution, as seen in 3-Fluoroamphetamine (3-FA), is known to confer selectivity for dopamine and norepinephrine release over serotonin.[3] It is therefore highly probable that 2-(3-Fluorophenyl)propan-2-amine shares this characteristic, acting predominantly as a dopamine-norepinephrine releasing agent (DNRA).
Caption: Predicted Mechanism of Action at a Dopaminergic Synapse.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(3-Fluorophenyl)propan-2-amine can be dissected by analyzing its key structural motifs in comparison to known compounds.
-
Influence of the meta-Fluorine Group : The fluorine at the 3-position is the most significant feature. In the case of 3-FA, this modification leads to potent stimulant effects with a reported selectivity for dopamine and norepinephrine systems over the serotonergic system.[3] This profile often correlates with classic psychostimulant effects (increased alertness, focus) with potentially fewer of the empathogenic or neurotoxic effects associated with potent serotonin releasers.
-
Influence of the Gem-Dimethyl Group : The replacement of the single α-methyl group of amphetamine with a gem-dimethyl group (a tertiary carbon) is a critical modification. This change is expected to significantly increase steric hindrance around the amine. This could:
-
Reduce Affinity for Monoamine Transporters : The bulkier structure may decrease the molecule's ability to bind to and be transported by DAT, NET, and SERT compared to its single α-methyl analogs.
-
Alter Metabolism : The tertiary carbon is resistant to oxidation, which could block a common metabolic pathway for phenethylamines. This may alter the compound's half-life and metabolic profile.
-
Impact MAO Inhibition : Phenethylamines can also act as inhibitors of monoamine oxidase (MAO), the enzyme responsible for degrading neurotransmitters.[5] The steric bulk of the gem-dimethyl group might influence its potential to bind to the active site of MAO-A or MAO-B.
-
Comparative Biological Activity Profile (Predicted vs. Known)
The following table summarizes the known activities of related molecules and provides a predicted profile for 2-(3-Fluorophenyl)propan-2-amine HCl based on SAR principles.
| Compound | Primary Mechanism | Transporter Selectivity | Predicted/Known Behavioral Effects |
| Amphetamine | DA/NE Releaser & Reuptake Inhibitor | DAT ≈ NET > SERT | Strong psychostimulant, focus-enhancing, anorectic.[4] |
| 3-Fluoroamphetamine (3-FA) | DA/NE Releaser | DAT > NET >> SERT | Potent psychostimulant with mild entactogenic effects.[3] |
| Methamphetamine | Potent DA/NE Releaser | DAT > NET >> SERT | More potent and longer-lasting psychostimulant effects than amphetamine.[4] |
| 2-(3-Fluorophenyl)propan-2-amine HCl (Predicted) | DA/NE Releaser | Likely DAT > NET >> SERT | Moderate psychostimulant activity. Potency may be attenuated by steric hindrance from the gem-dimethyl group. |
Experimental Protocols for Pharmacological Characterization
To validate the predicted biological activity of 2-(3-Fluorophenyl)propan-2-amine HCl, a series of standardized in vitro and in vivo assays are required. The causality behind these experimental choices is to build a complete pharmacological profile, from molecular target interaction to whole-organism effects.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
This assay determines the compound's affinity (IC₅₀) for DAT, NET, and SERT, which is fundamental to understanding its primary targets. The use of a radiolabeled substrate provides a highly sensitive and quantitative measure of transporter function.
Methodology:
-
Preparation of Synaptosomes: Homogenize brain tissue from rodents (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the synaptosomes (resealed nerve terminals containing transporters).
-
Assay Setup: In a 96-well plate, add buffer, the test compound (at various concentrations), and the appropriate radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET, [³H]Serotonin for SERT).
-
Incubation: Add the prepared synaptosomes to initiate the uptake reaction. Incubate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Termination of Uptake: Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the synaptosomes while removing the unbound radioligand.
-
Quantification: Place the filter circles into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand uptake at each concentration of the test compound. Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) by non-linear regression analysis.
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Protocol 2: In Vivo Locomotor Activity Assay
This behavioral assay is a gold standard for assessing the stimulant or depressant effects of a compound in a whole organism. An increase in locomotor activity is a hallmark of psychostimulant action mediated by the dopamine system.
Methodology:
-
Animal Acclimation: House rodents (e.g., mice or rats) in the testing facility for at least one week before the experiment. On the day of testing, allow animals to acclimate to the testing room for at least 60 minutes.
-
Habituation: Place each animal individually into an open-field activity chamber (a square arena equipped with infrared beams to track movement). Allow the animal to habituate to the new environment for 30-60 minutes, recording baseline activity.
-
Compound Administration: Remove the animals from the chambers and administer the test compound (e.g., 2-(3-Fluorophenyl)propan-2-amine HCl) or vehicle control via a specific route (e.g., intraperitoneal injection, oral gavage). A range of doses should be tested.
-
Data Recording: Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for 1-2 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effect. Compare the total distance traveled between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion and Future Directions
Based on a rigorous structure-activity relationship analysis, This compound is predicted to be a central nervous system stimulant, acting primarily as a dopamine and norepinephrine releasing agent. Its selectivity profile is likely governed by the meta-fluoro substitution, while its overall potency and metabolic fate will be significantly influenced by the novel gem-dimethyl group on the side chain. This steric bulk may attenuate its activity compared to 3-fluoroamphetamine, but could also confer a unique pharmacokinetic profile.
The true biological activity of this compound remains to be determined. The experimental protocols outlined in this guide provide a clear and validated pathway for its full pharmacological characterization. Future research should prioritize in vitro transporter assays to confirm its molecular targets and IC₅₀ values, followed by in vivo behavioral studies to establish its psychostimulant potential and therapeutic index. Such studies are essential to move from a predicted profile to a comprehensive understanding of this novel phenethylamine derivative.
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A Comparative Spectroscopic Guide to 2-(3-Fluorophenyl)propan-2-amine Hydrochloride and its Non-Fluorinated Analog
This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(3-Fluorophenyl)propan-2-amine hydrochloride and its non-fluorinated counterpart, 2-phenylpropan-2-amine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the influence of fluorine substitution on the spectral characteristics of this compound class. The comparison will cover Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data for the fluorinated compound and a combination of experimental and theoretical data for the non-fluorinated analog.
Introduction
2-(3-Fluorophenyl)propan-2-amine and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to known pharmacologically active compounds. The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is a cornerstone of chemical characterization, and understanding how fluorine substitution impacts spectral data is crucial for unambiguous structure elucidation and quality control.
This guide will delve into the key spectroscopic differences and similarities between this compound and 2-phenylpropan-2-amine, providing a practical framework for researchers working with these and similar molecules.
Fundamental Principles of Spectroscopic Analysis
A foundational understanding of the principles behind each spectroscopic technique is essential for interpreting the data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the compounds in this guide, ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) NMR are particularly relevant.
-
¹H and ¹³C NMR: These techniques provide information about the chemical environment of hydrogen and carbon atoms in a molecule. The chemical shift (δ) of a nucleus is influenced by the electron density around it. Electronegative atoms, like fluorine, deshield neighboring nuclei, causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent nuclei provides information about the connectivity of atoms.
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis. The chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion. Furthermore, ¹⁹F nuclei couple with neighboring ¹H and ¹³C nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling).
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., N-H, C-H, C-F, aromatic C=C) vibrate at characteristic frequencies. The presence, absence, and position of absorption bands in an IR spectrum provide a fingerprint of the functional groups present in a molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In this guide, we will consider Electron Ionization (EI) mass spectrometry. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.
Spectroscopic Data Comparison
This section presents a detailed comparison of the spectroscopic data for this compound and 2-phenylpropan-2-amine. For the fluorinated compound, experimental data from its isomer, 3-fluoroamphetamine hydrochloride, is utilized. For the non-fluorinated analog, a combination of experimental and predicted data is presented.
¹H NMR Spectroscopy
The ¹H NMR spectra of the two compounds are expected to show distinct differences, primarily in the aromatic region due to the influence of the fluorine atom.
Table 1: Comparison of ¹H NMR Data
| Assignment | 2-Phenylpropan-2-amine | This compound | Analysis of Differences |
| Methyl Protons (6H) | Singlet, ~1.5 ppm | Singlet, ~1.3 ppm | The upfield shift in the fluorinated analog is unexpected but may be due to differences in solvent and counter-ion effects in the provided spectrum. |
| Amine Protons (3H) | Broad singlet, variable | Broad singlet, variable | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. As a hydrochloride salt, this signal will be downfield. |
| Aromatic Protons (5H) | Multiplet, ~7.2-7.4 ppm | Multiplets, ~7.1-7.4 ppm | The aromatic region of the fluorinated compound is more complex due to ¹H-¹⁹F coupling. The protons ortho and para to the fluorine will show additional splitting. |
Causality Behind Experimental Choices: Deuterated solvents such as D₂O or DMSO-d₆ are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show significant differences due to the large C-F coupling constants and the electron-withdrawing effect of the fluorine atom.
Table 2: Comparison of ¹³C NMR Data (Predicted and Experimental)
| Assignment | 2-Phenylpropan-2-amine (Predicted) | This compound (Expected) | Analysis of Differences |
| Methyl Carbons | ~25-30 ppm | ~25-30 ppm | Minimal change expected. |
| Quaternary Carbon | ~50-55 ppm | ~50-55 ppm | Minimal change expected. |
| Aromatic C-F | N/A | ~160-165 ppm (doublet, ¹JCF ≈ 240-250 Hz) | The carbon directly bonded to fluorine will be significantly downfield and show a large one-bond coupling constant. |
| Aromatic C-H | ~125-130 ppm | ~110-135 ppm (with C-F coupling) | The chemical shifts of the aromatic carbons will be altered by the fluorine substituent. Carbons ortho and para to the fluorine will be shielded (shifted upfield), while the carbon ipso to the propan-2-amine group will be deshielded. All aromatic carbons will exhibit coupling to the fluorine atom. |
| Aromatic C-ipso | ~145-150 ppm | ~140-145 ppm (doublet, JCF ≈ 5-10 Hz) | The ipso-carbon will show a smaller coupling to the fluorine. |
Causality Behind Experimental Choices: Proton-decoupled ¹³C NMR is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by absorptions from the amine and aromatic functionalities. The key difference will be the presence of a C-F stretching band in the fluorinated analog.
Table 3: Comparison of IR Spectroscopy Data
| Vibrational Mode | 2-Phenylpropan-2-amine (Expected) | This compound | Analysis of Differences |
| N-H Stretch (amine salt) | Broad, ~2400-3200 cm⁻¹ | Broad, ~2400-3200 cm⁻¹ | The broad absorption is characteristic of a primary amine salt. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | Typical for aromatic C-H bonds. |
| Aliphatic C-H Stretch | ~2850-2980 cm⁻¹ | ~2850-2980 cm⁻¹ | From the methyl groups. |
| N-H Bend | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | Characteristic of primary amines. |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1615 cm⁻¹ | Multiple bands are expected. The positions may shift slightly due to the fluorine substituent. |
| C-F Stretch | N/A | Strong, ~1100-1250 cm⁻¹ | This strong absorption is a key diagnostic feature for the fluorinated compound. |
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.
Mass Spectrometry
The mass spectra of the two compounds will show a difference in the molecular ion peak and potentially in the fragmentation pattern due to the presence of the fluorine atom.
Table 4: Comparison of Mass Spectrometry Data
| Ion | 2-Phenylpropan-2-amine (m/z) | 2-(3-Fluorophenyl)propan-2-amine (m/z) | Analysis of Differences |
| Molecular Ion [M]⁺ | 135 | 153 | The 18 mass unit difference corresponds to the replacement of a hydrogen atom with a fluorine atom. |
| [M-CH₃]⁺ | 120 | 138 | Loss of a methyl group is a common fragmentation pathway for tertiary benzylic amines. |
| Tropylium Ion [C₇H₇]⁺ | 91 | 109 (fluorotropylium) | The benzylic cleavage leading to the tropylium ion is a characteristic fragmentation for this class of compounds. The fluorinated analog will produce a fluorotropylium ion at m/z 109. |
| Base Peak | Likely [M-CH₃]⁺ or tropylium ion | Likely [M-CH₃]⁺ or fluorotropylium ion | The most stable fragment will be the most abundant. |
Causality Behind Experimental Choices: A standard 70 eV electron ionization energy is used to induce reproducible fragmentation patterns, allowing for comparison with spectral libraries.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Specific parameters may need to be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire the spectrum with or without proton decoupling to observe ¹H-¹⁹F coupling.
-
FTIR Spectroscopy
-
Background Collection: Record a background spectrum of the empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. The GC will separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualization of Workflows
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of a chemical compound.
Comparative Logic Diagram
Caption: Logical flow for comparing the spectroscopic data of the two compounds.
Conclusion
The spectroscopic analysis of this compound reveals distinct and predictable differences when compared to its non-fluorinated analog, 2-phenylpropan-2-amine. In NMR spectroscopy, the fluorine atom induces significant changes in the chemical shifts and coupling patterns of the aromatic protons and carbons, and the ¹⁹F NMR spectrum provides a unique and sensitive probe for characterization. In IR spectroscopy, the C-F stretching vibration serves as a clear diagnostic marker. Mass spectrometry shows a shift in the molecular ion peak and the formation of a fluorotropylium ion, both consistent with the presence of a fluorine atom. A thorough understanding of these spectroscopic signatures is paramount for the unambiguous identification and characterization of fluorinated pharmaceutical compounds.
References
-
SWGDRUG.org. (2013). 3-Fluoroamphetamine. [Link]
-
Chem LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. [Link]
-
UC Irvine Environmental Health & Safety. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. [Link]
"benchmarking the synthesis of 2-(3-Fluorophenyl)propan-2-amine hydrochloride against other methods"
Introduction: 2-(3-Fluorophenyl)propan-2-amine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds, making its efficient and scalable production a topic of significant interest to researchers and drug development professionals. This guide provides an in-depth technical comparison of various synthetic methodologies for this compound, offering experimental insights and data to inform process development and optimization. We will delve into the nuances of several prominent synthetic routes, evaluating them on key performance indicators such as yield, purity, reaction time, and operational complexity.
Primary Synthesis Route: Reductive Amination of 3-Fluorophenylacetone
The most direct and widely employed method for the synthesis of 2-(3-Fluorophenyl)propan-2-amine is the reductive amination of 3-fluorophenylacetone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by its immediate reduction to the desired amine.
Mechanism: The reaction proceeds via nucleophilic attack of ammonia on the carbonyl carbon of 3-fluorophenylacetone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride source to yield the final product.
Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride
This protocol outlines a common lab-scale synthesis of this compound via reductive amination.
Materials:
-
3-Fluorophenylacetone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (concentrated and in diethyl ether)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 3-fluorophenylacetone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and bubble hydrogen chloride gas through it, or add a solution of HCl in diethyl ether, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Large excess of ammonium acetate: This serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation without causing significant side reactions.
-
Sodium cyanoborohydride (NaBH₃CN): This reducing agent is selective for the iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol as a byproduct.[1] It is also stable in mildly acidic conditions.[1]
-
Stepwise addition of NaBH₃CN at low temperature: This controls the exothermic reduction reaction and prevents potential side reactions.
-
Conversion to the hydrochloride salt: This facilitates the isolation and purification of the amine product, which is often an oil in its freebase form. The salt is typically a stable, crystalline solid.
Workflow for Reductive Amination:
Sources
"confirming the structure of 2-(3-Fluorophenyl)propan-2-amine hydrochloride using X-ray crystallography"
An In-Depth Technical Guide to the Structural Confirmation of 2-(3-Fluorophenyl)propan-2-amine Hydrochloride: A Comparative Analysis Centered on X-ray Crystallography
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, critically, its biological activity. This guide provides an in-depth exploration of the definitive method for structural elucidation—Single-Crystal X-ray Diffraction (SC-XRD)—using this compound (C₉H₁₃ClFN) as our subject.
While powerful techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing molecular connectivity and composition, SC-XRD stands alone in its ability to provide a precise and unequivocal map of atomic positions in the solid state.[1][2] This guide will detail the experimental workflow of X-ray crystallography, explain the causality behind its critical steps, and objectively compare its capabilities with those of other key analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and absolute configuration.[1][3] The fundamental principle relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal.[4] When X-rays interact with the electron clouds of atoms in the crystal lattice, they are scattered in predictable directions. This scattering creates a unique diffraction pattern of spots with varying intensities. By analyzing the geometry and intensity of this pattern, we can computationally reconstruct a three-dimensional model of the electron density, and from that, infer the precise location of each atom in the molecule.[5]
The Experimental Workflow: A Self-Validating System
The journey from a powdered sample to a fully refined crystal structure is a multi-step process where the quality of the outcome is directly dependent on the success of the preceding stage. This inherent dependency creates a self-validating system; a poor-quality crystal will not yield a high-resolution diffraction pattern, preventing the successful solution of the structure.
Sources
A Comparative Review of the Pharmacological Effects of Fluorinated Amphetamine Positional Isomers: 2-FA, 3-FA, and 4-FA
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor affinity.[1] Within the amphetamine class of central nervous system stimulants, positional fluorination on the phenyl ring gives rise to a fascinating array of compounds with distinct pharmacological profiles. This guide provides a comparative literature review of the effects of three such isomers: 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). While 4-FA has been the subject of considerable research, its ortho- and meta-isomers remain less characterized, presenting both a challenge and an opportunity for the scientific community.
The Impact of Fluorine Substitution on Amphetamine Pharmacology
Amphetamines primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] They typically act as releasing agents and, to a lesser extent, as reuptake inhibitors, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[3] The position of the fluorine atom on the phenyl ring significantly influences the potency and selectivity of these interactions, thereby shaping the unique psychoactive and physiological effects of each isomer.
Comparative Pharmacological Profiles
A direct, head-to-head experimental comparison of 2-FA, 3-FA, and 4-FA is notably absent in the current scientific literature. However, by synthesizing data from individual studies, a comparative picture begins to emerge.
4-Fluoroamphetamine (4-FA): The Serotonergic Stimulant
4-FA is the most well-studied of the three isomers and is often described as producing effects intermediate between those of amphetamine and MDMA.[3][4] This is attributed to its significant interaction with the serotonin system, in addition to its action on dopamine and norepinephrine.
Pharmacodynamics: 4-FA is a potent releasing agent and reuptake inhibitor at all three monoamine transporters.[3] It is a more potent serotonin releaser compared to amphetamine.[5][6] In rats, administration of 4-FA led to a 300% increase in dopamine levels and a 30% increase in serotonin levels.[5][6]
Pharmacokinetics: In a controlled human study, peak serum concentrations of 4-FA were observed between 1 and 2 hours after oral administration.[6]
Behavioral Effects: In drug discrimination studies in rats, 4-FA fully substitutes for the discriminative stimulus effects of MDMA, methamphetamine, and cocaine, indicating a mixed stimulant and entactogenic profile.[7] Subjective effects in humans include euphoria, increased energy, and feelings of empathy.[3][8]
3-Fluoroamphetamine (3-FA): The Dopamine-Norepinephrine Selective Agent
3-FA (also known as PAL-353) has been investigated for its potential as a treatment for cocaine use disorder.[9][10] Its pharmacological profile suggests a more selective action on catecholamine systems compared to 4-FA.
Pharmacodynamics: 3-FA is a monoamine releaser with selectivity for dopamine and norepinephrine over serotonin.[9][11][12] This suggests that it may have a more traditional psychostimulant profile with less of the empathogenic effects associated with serotonergic compounds.
Pharmacokinetics: In male Sprague Dawley rats, 3-FA administered intravenously has a plasma half-life of approximately 2.3 hours.[9]
Behavioral Effects: 3-FA is a locomotor stimulant and fully substitutes for methamphetamine in drug discrimination paradigms in rodents, suggesting a similar subjective effect profile to classical psychostimulants.[9] It has also been shown to be self-administered by mice.[11]
2-Fluoroamphetamine (2-FA): The Enigmatic Isomer
2-FA is the least characterized of the three isomers, with a significant lack of quantitative preclinical data. What is known is largely derived from limited in vivo studies and its structural similarity to amphetamine.
Pharmacodynamics: Based on its structure, 2-FA is presumed to act as a releasing agent of dopamine and norepinephrine.[13] However, without in vitro binding or uptake assays, its potency and selectivity remain speculative.
Pharmacokinetics: There is a notable absence of published pharmacokinetic data for 2-FA in preclinical models.
Behavioral Effects: In mice, 2-FA has been shown to increase locomotor activity shortly after injection, but this is followed by sedative effects at later time points.[14] It also produced a more marked reduction in spontaneous exploration compared to amphetamine.[14] Some in vivo data in rodents indicates an anorexiant dose of 15 mg/kg and an analgesic dose of 20 mg/kg.[15] An intravenous dose of 0.5 mg/kg in rats was found to increase blood pressure by 29 mmHg.[15]
Summary of Comparative Data
The following tables summarize the available quantitative data for the three isomers. The significant gaps, particularly for 2-FA and 3-FA, highlight the need for further research.
Table 1: Comparative in vitro Pharmacological Data
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |
| 4-Fluoroamphetamine (4-FA) | 770[3] | 420[3] | 6800[3] | 200[3] | 37[3] | 730[3] |
| 3-Fluoroamphetamine (3-FA) | Data not available | Data not available | Data not available | Potent releaser[9][12] | Potent releaser[9][12] | Weaker releaser[9][12] |
| 2-Fluoroamphetamine (2-FA) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative in vivo Pharmacokinetic and Behavioral Data
| Compound | Plasma Half-life | Primary Behavioral Effects |
| 4-Fluoroamphetamine (4-FA) | ~8-9 hours (human) | Mixed stimulant-entactogen; substitutes for MDMA, methamphetamine, and cocaine.[7] |
| 3-Fluoroamphetamine (3-FA) | ~2.3 hours (rat)[9] | Locomotor stimulant; substitutes for methamphetamine.[9] |
| 2-Fluoroamphetamine (2-FA) | Data not available | Biphasic locomotor effects (stimulation followed by sedation); anorexiant; analgesic.[14][15] |
Experimental Protocols
To facilitate further research into these compounds, detailed methodologies for key in vitro and in vivo assays are provided below.
Experimental Protocol 1: Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of fluorinated amphetamines for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for NET), and frontal cortex (for SERT).
-
Assay Conditions:
-
DAT Assay: Incubate membranes with a radioligand such as [3H]WIN 35,428 in the presence of varying concentrations of the test compound.
-
NET Assay: Incubate membranes with a radioligand such as [3H]nisoxetine in the presence of varying concentrations of the test compound.
-
SERT Assay: Incubate membranes with a radioligand such as [3H]citalopram in the presence of varying concentrations of the test compound.
-
-
Incubation: Incubate the assay mixtures at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Experimental Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effects of fluorinated amphetamines on extracellular levels of dopamine and serotonin in the rat brain.
Methodology:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the nucleus accumbens of anesthetized rats.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., 2-FA, 3-FA, or 4-FA) via intraperitoneal injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.
Experimental Protocol 3: Locomotor Activity Assay
Objective: To assess the stimulant or sedative effects of fluorinated amphetamines on rodent locomotor activity.
Methodology:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared photobeams to detect movement.
-
Habituation: Habituate the animals to the test chambers for a period before drug administration to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer the test compound or vehicle control to the animals.
-
Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., horizontal beam breaks, distance traveled) over a specified duration.
-
Data Analysis: Analyze the locomotor activity data in time bins to observe the time course of the drug's effect. Compare the total activity between drug-treated and vehicle-treated groups.
Visualizations
General Mechanism of Action of Amphetamines
Caption: General mechanism of action of fluorinated amphetamines at the monoamine synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining monoamine transporter binding affinity.
Comparative Pharmacological Profile (Hypothetical & Known Data)
Sources
- 1. Amphetamine Self-Administration and Dopamine Function: Assessment of Gene x Environment Interactions in Lewis and Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]
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- 7. Psychostimulant-like effects of p-fluoroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Fluorophenyl)propan-2-amine hydrochloride
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS No. 689232-61-9). Adherence to these protocols is essential not only for laboratory safety but also for environmental stewardship and regulatory compliance.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure, a thorough understanding of the compound's hazard profile is critical. This compound, like many substituted amine hydrochlorides, is classified as a hazardous substance.
Known Hazards: Based on Safety Data Sheets (SDS) for the compound and its structural analogs, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The physiological and toxicological properties of many research chemicals are not fully known, necessitating a cautious approach.[2] Therefore, it must be handled as a hazardous material at all times, with appropriate personal protective equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or splash goggles. | Protects against accidental splashes and contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation. |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood. | Minimizes inhalation of dust or fumes, preventing respiratory tract irritation.[1] |
The Core Directive: The Hazardous Waste Stream
The single most critical principle for the disposal of this compound is that it must be managed as regulated hazardous waste . It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[3] The US Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides strict regulations for the management of such waste.[4]
The Causality Behind This Mandate: Amine compounds can be harmful to aquatic life and may emit noxious odors, disrupting wastewater treatment processes.[5] Furthermore, the hydrochloride salt can alter the pH of aqueous systems. Disposing of this compound through improper channels poses a significant environmental risk and violates federal and state regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the standardized procedure for disposing of pure this compound and materials contaminated with it.
Step 1: Waste Segregation Proper segregation is the foundation of safe chemical waste management.
-
Action: Collect waste this compound in a dedicated hazardous waste container.
-
Rationale: Do not mix this waste with other chemical streams, especially incompatible materials like strong oxidizing agents, bases, or different solvent types (e.g., halogenated vs. non-halogenated).[4] Mixing incompatible chemicals can lead to dangerous reactions, heat generation, or gas evolution.
Step 2: Containerization The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.
-
Action: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene or glass container is recommended), and has a securely sealing lid.
-
Rationale: The container must be robust enough to prevent leakage during storage and transport. Metal containers should be avoided as hydrochloride salts can be corrosive.
Step 3: Labeling Clear and accurate labeling is a strict regulatory requirement.
-
Action: Immediately label the waste container with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration.
-
The date accumulation started.
-
-
Rationale: This ensures that anyone handling the container is aware of its contents and the associated hazards, and it is essential for regulatory tracking by your institution's Environmental Health and Safety (EHS) office.
Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely in the laboratory pending pickup.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of laboratory personnel.
-
Rationale: The SAA keeps hazardous waste organized and segregated from the general workspace, minimizing the risk of accidental spills or exposure. The area should be well-ventilated and provide secondary containment if possible.
Step 5: Arranging for Disposal Final disposal must be handled by trained professionals.
-
Action: Contact your institution's EHS office or the designated chemical safety officer to schedule a pickup for the hazardous waste.
-
Rationale: EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in compliance with all federal, state, and local regulations. They partner with licensed hazardous waste disposal vendors to ensure the material is managed and ultimately destroyed in an environmentally sound manner, typically via incineration at an EPA-approved facility.
Disposal Decision Workflow
The following diagram illustrates the logical process for managing waste generated from this compound.
Caption: Disposal workflow for this compound.
Protocols for Contaminated Materials and Spills
Contaminated Labware and PPE:
-
Solid Waste: Items such as gloves, weigh boats, or paper towels grossly contaminated with the solid compound should be placed in the same hazardous waste container as the chemical itself.
-
Sharps: Contaminated needles or sharp implements must be placed in a designated sharps container that is labeled as hazardous waste.
-
Glassware: Whenever possible, decontaminate glassware by triple-rinsing with a suitable solvent (e.g., ethanol or methanol). Collect the first two rinsates as hazardous waste. After thorough cleaning, the glassware can be reused.
Spill Cleanup: In the event of a spill, immediate and cautious action is required.
-
Evacuate and Notify: Alert personnel in the immediate vicinity and restrict access to the area. Inform your laboratory supervisor or safety officer.
-
Don PPE: Wear the appropriate PPE as detailed in Table 1 before addressing the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid raising dust. If using a vacuum, it must be rated for hazardous dust. For a solution, absorb the spill with an inert material (e.g., vermiculite or sand).
-
Collection: Place the absorbent material and any contaminated cleaning supplies into the hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Prohibited Disposal Methods: What Not to Do
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of down the sanitary sewer.[3] Even if neutralized, its potential harm to aquatic ecosystems makes this unacceptable.[5]
-
DO NOT discard in the regular trash. This is illegal and poses a risk to custodial staff and the environment.
-
DO NOT attempt to neutralize the hydrochloride salt with a base (e.g., sodium bicarbonate) for the purpose of disposal. While neutralization is a standard chemical reaction, in-lab treatment of waste for disposal is often regulated and should only be performed by trained personnel as part of a documented procedure.[5] The primary disposal route must remain the institutional hazardous waste stream.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
- BenchChem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). Safety Data Sheet for [3-(2-Fluorophenyl)propyl]amine hydrochloride.
- Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from a representative SDS for a hazardous amine hydrochloride.
- Cayman Chemical. (n.d.). Product Information Sheet for 3-Fluoromethamphetamine (hydrochloride).
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- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
A Senior Application Scientist's Guide to Handling 2-(3-Fluorophenyl)propan-2-amine Hydrochloride: From Hazard Assessment to Disposal
As researchers and drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. This guide provides a comprehensive, field-proven framework for the safe handling of 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS No. 689232-61-9). This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of intrinsic safety and protocol integrity within your laboratory.
While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, by analyzing structurally similar compounds and the constituent hydrochloric acid, we can establish a robust safety protocol. The precautionary measures outlined are based on the known hazards of similar amine hydrochlorides, which include skin irritation, serious eye irritation, and potential respiratory irritation[1].
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. This compound is a solid, and as such, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Key Potential Hazards:
-
Skin and Eye Irritation: Amine hydrochlorides are known to cause skin and serious eye irritation[1].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation[1][2].
-
Harmful if Swallowed: Similar compounds are noted as being harmful if ingested[3].
The following table summarizes the essential personal protective equipment (PPE) required to mitigate these risks.
| Potential Hazard | Exposure Route | Required Personal Protective Equipment (PPE) | Rationale |
| Eye Irritation/Damage | Eyes | Tightly fitting safety goggles or a full-face shield. | To prevent contact with dust particles or splashes which can cause serious eye irritation[1][3]. |
| Skin Irritation/Burns | Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat or chemical-resistant apron. | To prevent direct contact with the skin, which can cause irritation[1][3]. |
| Respiratory Tract Irritation | Inhalation | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator is necessary if dust is generated and ventilation is inadequate. | To prevent the inhalation of airborne particles that may cause respiratory irritation[1][3]. |
Step-by-Step Handling Protocol
Adherence to a systematic procedure is critical for ensuring safety and experimental reproducibility.
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
-
Donning PPE:
-
Put on a lab coat and chemical-resistant gloves.
-
Don tightly fitting safety goggles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator is required[3].
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize dust inhalation.
-
Use a spatula for solid transfers to avoid generating dust.
-
Keep the container of this compound tightly closed when not in use.
-
-
Post-Handling:
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust[3].
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area until it has been declared safe by EHS personnel.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
Disposal Workflow:
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
